Hydroxyprocaine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197591 | |
| Record name | Hydroxyprocaine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-53-6 | |
| Record name | Hydroxyprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxyprocaine [INN:BAN:DCF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprocaine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |
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| Record name | Hydroxyprocaine | |
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| Record name | Hydroxyprocaine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |
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| Record name | HYDROXYPROCAINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydroxyprocaine (CAS 487-53-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of Hydroxyprocaine (CAS 487-53-6), an ester-class local anesthetic. Drawing from a synthesis of publicly available scientific literature and chemical databases, this document details its chemical and physical properties, pharmacological profile, synthesis, analytical methodologies, and toxicological considerations. It is intended to serve as a foundational resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound, systematically named 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is a derivative of procaine distinguished by a hydroxyl group on the benzene ring.[1][2][3] This structural modification influences its physicochemical properties, such as solubility and stability.[1]
Identifiers and Nomenclature
| Property | Value |
| CAS Number | 487-53-6[4] |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[4] |
| Molecular Formula | C₁₃H₂₀N₂O₃[2][3] |
| Molecular Weight | 252.31 g/mol [2][4] |
| Synonyms | Oxycaine, Oxyprocain, m-Hydroxyprocaine, Hydroxynovocain, 2-Diethylaminoethyl 4-aminosalicylate[4] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Solid powder | [5] |
| Boiling Point | 408.7 °C | [2] |
| Purity | >98% (typical) | [5] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). | [5] |
Pharmacology: Mechanism and Profile
As an ester-type local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a local anesthetic effect.[6]
The pharmacological characteristics of local anesthetics, including potency, onset of action, and duration of action, are intrinsically linked to their physicochemical properties.[6]
-
Potency: Correlates with the lipid solubility of the anesthetic agent.[6]
-
Onset of Action: Primarily dependent on the pKa of the drug.[6]
-
Duration of Action: Associated with the degree of plasma protein binding.[6]
Metabolism
Ester-type local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7] This rapid breakdown generally results in a shorter duration of action compared to amide-type local anesthetics.[7] The primary metabolite of this hydrolysis is likely 4-amino-2-hydroxybenzoic acid, which is then expected to be further metabolized and excreted.[7]
Synthesis of this compound
The synthesis of this compound, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, can be conceptualized through established organic chemistry principles, though a detailed, step-by-step validated protocol is not publicly available. A general approach, based on the synthesis of related compounds, would involve the esterification of 4-amino-2-hydroxybenzoic acid with 2-(diethylamino)ethanol.[6][8]
A plausible synthetic route, adapted from the synthesis of similar benzocaine derivatives, is outlined below. This should be considered a theoretical pathway and would require experimental optimization and validation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Methodologies
The quantification and identification of this compound in various matrices, such as pharmaceutical formulations and biological samples, are crucial for quality control, pharmacokinetic studies, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of local anesthetics.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the determination of local anesthetics in human plasma has been reported, which can be adapted for this compound.[12] A typical HPLC method would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction from the biological matrix.[9][12]
-
Chromatographic Separation: A C18 or similar reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[12][13]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound or, for higher sensitivity and specificity, mass spectrometric detection (LC-MS).[9][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds.[10][11] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.[10]
A general GC-MS protocol would include:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[10]
-
Derivatization (if necessary): Silylation or acylation to make the analyte more volatile.[10]
-
GC Separation: Separation on a capillary column with a suitable temperature program.[11]
-
MS Detection: Mass spectrometric analysis for identification and quantification based on the mass spectrum and retention time.[11]
Toxicological Profile
The toxicity of local anesthetics is a critical consideration in their clinical use.[14] Systemic toxicity can occur due to accidental intravascular injection or administration of an excessive dose, primarily affecting the central nervous system (CNS) and the cardiovascular system.[14]
Repeated-dose toxicity studies are essential for evaluating the safety of a drug after prolonged exposure.[1][16] While no specific subchronic toxicity studies for this compound were found, such studies are a standard requirement for drug development and would be necessary to fully characterize its long-term safety profile.[1][16]
Clinical and Research Applications
This compound has been investigated for several clinical and research applications, primarily as a local anesthetic.
Local Anesthesia
This compound is used for local anesthesia in various medical and dental procedures.[1] Its rapid onset and moderate duration of action make it suitable for minor surgical interventions.[1] In dentistry, it has been used as an alternative to amide-type anesthetics in patients with a history of allergic reactions to those agents.[17][18]
Ophthalmic Use
Topical local anesthetics are essential in ophthalmology for various procedures.[19][20] While specific clinical trials on this compound for ophthalmic use are not extensively documented in the available literature, its properties as a local anesthetic suggest potential utility in this field.
Antibacterial Properties
Several local anesthetics have been shown to possess antibacterial activity.[21][22][23] this compound was initially developed as a local anesthetic with inherent antibacterial properties.[5] This dual functionality could be advantageous in preventing surgical site infections. Further research is needed to fully characterize the antibacterial spectrum and clinical efficacy of this compound against relevant pathogens.[21][22]
Conclusion and Future Directions
This compound is an ester-type local anesthetic with a well-defined chemical structure and established mechanism of action. While it has a history of clinical use, particularly in dentistry, there is a notable lack of publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicological data.
For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the following areas would be highly valuable:
-
Quantitative Pharmacokinetic and Pharmacodynamic Studies: To precisely determine its potency, onset and duration of action, and metabolic profile.
-
Validated Synthesis and Analytical Protocols: To ensure consistent production and accurate measurement.
-
Comprehensive Toxicological Evaluation: To establish a detailed safety profile.
-
Clinical Trials: To rigorously evaluate its efficacy and safety in various clinical applications, including its potential as an antibacterial agent.
A deeper understanding of these aspects will be crucial for realizing the full therapeutic potential of this compound.
References
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Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Retrieved from [Link]
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MDPI. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(9), 2875. Retrieved from [Link]
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PMC. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 3-10. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link]
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PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. Retrieved from [Link]
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PubMed. (2009). In vitro antibacterial effects of topical local anesthetics. Journal of Dermatological Treatment, 20(4), 223-226. Retrieved from [Link]
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PMC. (2023). Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Infection and Drug Resistance, 16, 4567-4576. Retrieved from [Link]
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ResearchGate. (2023). (2)Anti-Bacterial Activity of Procaine_4_ Hydroxycoumarin - Aqueous Copper Chloride. Retrieved from [Link]
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PMC. (2018). Local anesthetic toxicity: acute and chronic management. Acute Medicine & Surgery, 5(4), 307-315. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
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MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5894. Retrieved from [Link]
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Journal of Oral and Maxillofacial Anesthesia. (2022). Long acting local anesthesia and preventive analgesia—difficulty of prove on clinical trial. Journal of Oral and Maxillofacial Anesthesia, 2(1), 1-3. Retrieved from [Link]
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PMC. (2013). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 305(9), F1329-F1337. Retrieved from [Link]
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ClinicalTrials.gov. (2023). Evaluate Buffering Local Anesthetic in Inflamed Teeth. Retrieved from [Link]
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PMC. (2021). Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects. Antioxidants, 10(8), 1222. Retrieved from [Link]
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e-Century Publishing Corporation. (2023). Original Article Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Retrieved from [Link]
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PMC. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Journal of Analytical Methods in Chemistry, 2017, 8952013. Retrieved from [Link]
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Frontiers. (2023). Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry. Retrieved from [Link]
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MDPI. (2023). Lidocaine Shows Significant Antimicrobial Effects Against Staphylococcus Species: An In-Vitro Study Comparing Different Combinations of Lidocaine and Clinically Used Injectables, like Steroids and Hyaluronan, in the Context of Arthritis Management. International Journal of Molecular Sciences, 24(22), 16407. Retrieved from [Link]
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LRA. (2020). Successful Dental Treatments Using Procaine Hydrochloride in a Patient Afraid of Local Anesthesia but Consenting for Allergic Testing with Lidocaine: A Case Report. Retrieved from [Link]
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PubMed. (1983). Deaths from local anesthetic-induced convulsions in mice. Anesthesia & Analgesia, 62(6), 587-590. Retrieved from [Link]
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Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
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PubMed. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]
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Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]
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PubMed. (1977). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Anesthesiology, 47(5), 429-434. Retrieved from [Link]
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PubMed. (2022). Comparison of clinical efficacy of ropivacaine and lignocaine with adrenaline for implant surgery anesthesia: a split-mouth randomized controlled clinical trial. Journal of Maxillofacial and Oral Surgery, 21(4), 1199-1205. Retrieved from [Link]
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PubMed. (2023). Lidocaine Toxicity. Retrieved from [Link]
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ResearchGate. (2023). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine. Retrieved from [Link]
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NIH. (2024). The Effects of Low Viscosity Preservative-Free Chloroprocaine Ophthalmic Gel 3% versus BAK-Containing Tetracaine 0.5% on the Bactericidal Action of Povidone-Iodine. Retrieved from [Link]
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News-Medical.Net. (2021). Local anesthetic procaine inhibits SARS-CoV-2 in vitro. Retrieved from [Link]
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Semantic Scholar. (2022). Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. Retrieved from [Link]
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Mayo Clinic. (2023). Chloroprocaine (topical application, ophthalmic). Retrieved from [Link]
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ClinicalTrials.gov. (2024). Multicenter Study of Chloroprocaine Versus Ropivacaine for Epidural Labor Analgesia. Retrieved from [Link]
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PMC. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]
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Introduction: The Significance of o-Hydroxy Procaine
An In-depth Technical Guide to the Synthesis and Characterization of o-Hydroxy Procaine
This guide provides a comprehensive technical overview for the synthesis and characterization of o-hydroxy procaine, also known as 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions. It offers a self-validating framework for producing and verifying this important procaine analog.
Procaine, a foundational local anesthetic, has spawned a vast family of analogs as scientists seek to modulate its efficacy, duration of action, and safety profile. The introduction of a hydroxyl group ortho to the ester linkage, creating o-hydroxy procaine (chemical formula: C₁₃H₂₀N₂O₃)[1][2], is a strategic modification. This functional group can potentially alter the molecule's electronic properties, lipophilicity, and metabolic pathways. Specifically, the ortho-hydroxyl group may introduce intramolecular hydrogen bonding, influencing the conformation of the ester group and its interaction with biological targets like voltage-gated sodium channels. Understanding the synthesis and rigorous characterization of this derivative is crucial for its further investigation in pharmacology and medicinal chemistry.
This guide details a robust and reproducible synthetic route starting from 4-nitro-2-hydroxybenzoic acid, followed by a multi-faceted characterization protocol to ensure the final product's identity, purity, and structural integrity.
Synthesis of o-Hydroxy Procaine
The synthesis of o-hydroxy procaine is a two-step process adapted from the classic synthesis of procaine itself.[3][4][5] The strategy involves:
-
Esterification: Formation of an ester by reacting 4-nitro-2-hydroxybenzoic acid with 2-(diethylamino)ethanol. To achieve high yield and avoid side reactions, the carboxylic acid is first converted to a more reactive acid chloride intermediate.
-
Reduction: Selective reduction of the aromatic nitro group to a primary amine to yield the final product.
Synthesis Pathway Overview
The overall reaction scheme is presented below.
Caption: Reaction scheme for the synthesis of o-hydroxy procaine.
Experimental Protocol: Synthesis
Materials and Reagents:
-
4-Nitro-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-(Diethylamino)ethanol
-
Pyridine
-
Dichloromethane (DCM)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitro-2-hydroxybenzoate
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 4-nitro-2-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is used in excess to serve as both reagent and solvent, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[6]
-
-
Gently reflux the mixture for 2-3 hours. The solid should completely dissolve, indicating the formation of the acid chloride.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (vacuum distillation). This leaves the crude 4-nitro-2-hydroxybenzoyl chloride as an oil or solid.
-
Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 2-(diethylamino)ethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, preventing it from protonating the desired product or the starting amine, which would render it non-nucleophilic.
-
-
Add the solution of the amine and pyridine dropwise to the cooled acid chloride solution with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude ester.
Step 2: Synthesis of o-Hydroxy Procaine (Reduction of the Nitro Group)
-
Reduction Setup: In a round-bottom flask, add the crude 2-(diethylamino)ethyl 4-nitro-2-hydroxybenzoate from the previous step, followed by ethanol and water (e.g., a 4:1 mixture) to create a suspension.
-
Add iron powder (Fe, ~5 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 eq).
-
Rationale: The Fe/HCl system is a classic and cost-effective method for the reduction of aromatic nitro groups.[3] Iron acts as the reducing agent in the acidic medium.
-
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.
-
Add water to the residue and basify the solution to a pH of ~9-10 with a saturated NaHCO₃ solution or dilute NaOH. This deprotonates the ammonium salt and makes the product soluble in organic solvents.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude o-hydroxy procaine.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure o-hydroxy procaine as a solid.
Characterization of o-Hydroxy Procaine
Rigorous characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
Caption: Workflow for the characterization of o-hydroxy procaine.
Spectroscopic Characterization
A. UV-Vis Spectroscopy
-
Protocol: Dissolve a small amount of the purified product in a suitable solvent (e.g., ethanol or methanol) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 400 nm.
-
Expected Results: The spectrum is expected to show characteristic absorption maxima related to the aminobenzoate chromophore. The presence of the amino and hydroxyl groups will influence the position and intensity of these peaks compared to procaine. A bathochromic (red) shift is anticipated compared to non-hydroxylated procaine due to the electron-donating effect of the -OH group.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Expected Results: The spectrum will confirm the presence of key functional groups.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |
| O-H (Phenolic) | 3200 - 3600 | Broad |
| N-H (Aromatic Amine) | 3300 - 3500 | Two sharp bands (symm. & asymm.) |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Ester) | 1680 - 1710 | Strong, sharp |
| C=C (Aromatic) | 1500 - 1600 | Multiple bands |
| C-O (Ester) | 1100 - 1300 | Strong |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra.
-
Expected Results for ¹H NMR: The spectrum will show distinct signals for each unique proton environment. Key expected signals include:
-
Aromatic protons (3H) in the 6.0-7.5 ppm range, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.
-
Methylene protons (-O-CH₂- and -N-CH₂-) of the ethyl ester chain, likely in the 2.5-4.5 ppm range.
-
Ethyl protons (-N-CH₂-CH₃) showing a quartet and a triplet.
-
Broad, exchangeable signals for the -OH and -NH₂ protons.
-
-
Expected Results for ¹³C NMR: The spectrum will confirm the carbon framework. Key signals include:
-
Carbonyl carbon (C=O) around 165-175 ppm.
-
Aromatic carbons in the 100-160 ppm range.
-
Aliphatic carbons of the diethylaminoethyl group in the 10-70 ppm range.
-
D. Mass Spectrometry (MS)
-
Protocol: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.
-
Expected Results: The mass spectrum will confirm the molecular weight of the compound. The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 253.31.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Characterization
A. Thin-Layer Chromatography (TLC)
-
Protocol: Spot the sample on a silica gel TLC plate and develop it using a suitable mobile phase, such as ethyl acetate/hexane with a small amount of triethylamine. Visualize the spots under UV light (254 nm) and/or by staining.
-
Rationale: Triethylamine is added to the mobile phase to prevent the basic amine from "tailing" on the acidic silica gel plate, resulting in sharper spots.[7]
-
-
Application: Used to monitor reaction progress and assess the purity of column chromatography fractions. A pure compound should ideally show a single spot.
B. High-Performance Liquid Chromatography (HPLC)
-
Protocol: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9] Detection is typically performed with a UV detector at one of the compound's absorption maxima.
-
Application: HPLC is the gold standard for determining the purity of the final product. A single, sharp peak indicates a high degree of purity. The area of the peak can be used to quantify the purity (e.g., >98%).[9]
| Parameter | Typical Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (pH adjusted) and Methanol/Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~290-310 nm) |
| Injection Volume | 10-20 µL |
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of o-hydroxy procaine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this compound. The two-step synthesis involving esterification via an acid chloride intermediate followed by nitro group reduction is a robust method. The subsequent characterization using a suite of orthogonal techniques—including NMR, MS, FTIR, HPLC, and UV-Vis—provides a self-validating system that ensures the final product meets the high standards of identity and purity required for advanced research and development.
References
- Baniceru, M., Manda, C. V., & Popescu, S. M. (2011). Chromatographic analysis of local anesthetics in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 1-12.
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He, J., et al. (2018). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 23(11), 2993. [Link]
-
Li, S., et al. (2022). Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. ACS Omega, 7(14), 12185–12193. [Link]
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GDC Pharma. (2019, May 13). SYNTHESIS OF PROCAINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-5TH SEM [Video]. YouTube. [Link]
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Dr. P. K. Shukla & Mps Classes. (2021, February 10). Synthesis of Procaine | Structure, MOA & Uses | BP501T | L~53 [Video]. YouTube. [Link]
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El-Didamony, A. M., & Hafeez, S. M. (2018). Spectroscopic Investigation of Procaine Interaction with Human Serum Albumin. IT Medical Team. [Link]
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Anonymous. (n.d.). Synthesis of Procaine Hydrochloride. Scribd. [Link]
- CN104341314A - A synthetic method of procaine hydrochloride. (2015).
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An In-Depth Technical Guide to 2-Diethylaminoethyl 4-aminosalicylate: Structure, Synthesis, and Pharmacological Potential
This guide provides a comprehensive technical overview of 2-Diethylaminoethyl 4-aminosalicylate, a molecule of significant interest in drug development. By examining its chemical architecture, we can extrapolate its potential therapeutic applications and chart a course for its synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of foundational knowledge and actionable insights.
Deciphering the Chemical Structure and its Implications
2-Diethylaminoethyl 4-aminosalicylate is an organic molecule composed of a 4-aminosalicylic acid (4-ASA) core linked to a 2-diethylaminoethanol side chain via an ester bond. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potential pharmacological behavior.
The structure can be broken down into three key components:
-
4-Aminosalicylic Acid (4-ASA) Backbone: An isomer of the well-known anti-inflammatory agent 5-aminosalicylic acid (mesalamine), 4-ASA itself possesses therapeutic properties.[1][2] It is a derivative of salicylic acid, which is the active metabolite of aspirin. This structural feature suggests a potential for anti-inflammatory activity.
-
Ester Linkage: The carboxyl group of 4-ASA is esterified with the hydroxyl group of 2-diethylaminoethanol. Ester linkages are common in prodrug design, as they can be hydrolyzed by esterase enzymes present in the body to release the active parent drug. In this case, hydrolysis would yield 4-ASA and 2-diethylaminoethanol.
-
2-Diethylaminoethanol Side Chain: This tertiary amine-containing alcohol is also a component of the local anesthetic procaine (2-diethylaminoethyl 4-aminobenzoate).[3][4][5] The diethylamino group can be protonated at physiological pH, influencing the molecule's solubility and its ability to interact with biological targets.
The molecular formula of 2-Diethylaminoethyl 4-aminosalicylate is C13H20N2O3.
Table 1: Predicted Physicochemical Properties of 2-Diethylaminoethyl 4-aminosalicylate
| Property | Predicted Value | Significance |
| Molecular Weight | 268.31 g/mol | Influences diffusion and transport across biological membranes. |
| pKa (tertiary amine) | ~9-10 | The diethylamino group will be predominantly protonated at physiological pH, increasing water solubility. |
| LogP | ~2.5-3.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 5 (ester, amine, hydroxyl) | Contributes to interactions with biological targets and solubility. |
Strategic Synthesis: A Proposed Experimental Protocol
The synthesis of 2-Diethylaminoethyl 4-aminosalicylate can be approached through several established organic chemistry reactions. A common and effective method is the direct esterification of 4-aminosalicylic acid with 2-diethylaminoethanol. The following protocol is a proposed, self-validating system for its synthesis.
Protocol: Fischer Esterification of 4-Aminosalicylic Acid with 2-Diethylaminoethanol
Objective: To synthesize 2-Diethylaminoethyl 4-aminosalicylate.
Materials:
-
4-Aminosalicylic acid (4-ASA)
-
2-Diethylaminoethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-aminosalicylic acid (1 equivalent) and a slight excess of 2-diethylaminoethanol (1.2 equivalents) in toluene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the reaction mixture. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Causality: The continuous removal of water drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-ASA) is consumed.
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Self-Validation: The cessation of effervescence indicates complete neutralization.
-
Extraction: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-Diethylaminoethyl 4-aminosalicylate by column chromatography or recrystallization to obtain the final product of high purity.
Diagram 1: Synthetic Workflow for 2-Diethylaminoethyl 4-aminosalicylate
Caption: A streamlined workflow for the synthesis of 2-Diethylaminoethyl 4-aminosalicylate.
Unraveling the Potential Mechanism of Action and Pharmacology
The pharmacological activity of 2-Diethylaminoethyl 4-aminosalicylate is anticipated to be primarily driven by its hydrolysis to 4-aminosalicylic acid (4-ASA). The anti-inflammatory mechanisms of aminosalicylates are multifaceted and not entirely elucidated, but several key pathways have been identified.[6][7][8]
Anti-Inflammatory Cascade
-
Inhibition of Pro-inflammatory Mediators: A primary mechanism of action for aminosalicylates is the inhibition of the production of prostaglandins and leukotrienes from arachidonic acid.[7] This is achieved through the modulation of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By reducing these inflammatory mediators, 4-ASA can alleviate the signs of inflammation, such as swelling, redness, and pain.
-
Scavenging of Reactive Oxygen Species (ROS): Aminosalicylates are known to be potent scavengers of free radicals.[7][8] In inflammatory conditions like inflammatory bowel disease (IBD), there is an overproduction of ROS by immune cells, leading to oxidative stress and tissue damage. 4-ASA can neutralize these harmful species, thereby protecting the intestinal mucosa.
-
Modulation of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Aminosalicylates have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the inflammatory response.
-
Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor with anti-inflammatory properties.[9][10] The acetylated metabolite of aminosalicylates, N-acetyl-5-ASA, can bind to and activate PPAR-γ.[9][10] This activation leads to the downregulation of pro-inflammatory gene expression.[10] It is plausible that 4-ASA, upon absorption and metabolism, could act through a similar mechanism.
Diagram 2: Proposed Anti-Inflammatory Signaling Pathway of 4-ASA
Caption: The multifaceted anti-inflammatory mechanisms of 4-aminosalicylic acid (4-ASA).
Potential Therapeutic Applications
Given its structural similarity to other aminosalicylates, 2-Diethylaminoethyl 4-aminosalicylate is a promising candidate for the treatment of inflammatory conditions, particularly those affecting the gastrointestinal tract.
-
Inflammatory Bowel Disease (IBD): Both ulcerative colitis and Crohn's disease are characterized by chronic inflammation of the digestive tract.[1][11][12] The targeted delivery of 4-ASA to the site of inflammation is a key therapeutic strategy.[6][13] As a prodrug, 2-Diethylaminoethyl 4-aminosalicylate could potentially be formulated for delayed release, allowing for the liberation of active 4-ASA in the colon.
-
Other Inflammatory Conditions: The anti-inflammatory properties of 4-ASA may also be beneficial in other inflammatory disorders, although this would require further investigation.
Conclusion and Future Directions
2-Diethylaminoethyl 4-aminosalicylate represents a molecule with considerable therapeutic potential, primarily as a prodrug of the anti-inflammatory agent 4-aminosalicylic acid. Its chemical structure is amenable to straightforward synthesis, and its pharmacological profile can be reasonably predicted based on the extensive research on related aminosalicylates.
Future research should focus on the following areas:
-
Optimization of Synthesis and Characterization: Developing a scalable and efficient synthesis protocol and fully characterizing the compound using techniques such as NMR, mass spectrometry, and elemental analysis.
-
In Vitro Evaluation: Assessing its stability in simulated gastric and intestinal fluids, and determining its rate of hydrolysis by esterases. Its anti-inflammatory activity should be confirmed in relevant cell-based assays.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. Its efficacy in established models of inflammatory bowel disease should also be evaluated.
By systematically addressing these research questions, the full therapeutic potential of 2-Diethylaminoethyl 4-aminosalicylate can be elucidated, potentially leading to the development of a novel treatment for inflammatory diseases.
References
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- Geier, M. (n.d.). Aminosalicylates. GPnotebook.
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- PubChem. (n.d.). Procaine. National Center for Biotechnology Information.
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- PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine. National Center for Biotechnology Information.
- Jafari, F., et al. (2018). Synthesis of a novel PEGylated colon-specific azo-based 4-aminosalicylic acid prodrug. Iranian Journal of Pharmaceutical Research, 17(4), 1269–1279.
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- PubChem. (n.d.). 2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron. National Center for Biotechnology Information.
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Hydroxyprocaine mechanism of action sodium channel blocking
An In-depth Technical Guide to the Mechanism of Action of Hydroxyprocaine on Voltage-Gated Sodium Channels
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Oxybuprocaine, is an amino ester-type local anesthetic that elicits its clinical effect by inducing a transient, reversible blockade of nerve impulse conduction.[1][2] The principal molecular target for this action is the voltage-gated sodium channel (NaV), a critical protein responsible for the initiation and propagation of action potentials in excitable cells like neurons.[3][4] This guide provides a comprehensive technical examination of the mechanism by which this compound interacts with NaV channels. We will dissect the core principle of state-dependent blockade, explore the molecular architecture of the binding site, detail the pathways of drug access, and present the electrophysiological methodologies required to characterize these interactions. While much of the foundational molecular work has been performed with archetypal local anesthetics such as procaine and lidocaine, this compound, as a classic member of this class, is fundamentally understood to operate through these same well-established principles.
The Voltage-Gated Sodium Channel: The Epicenter of Local Anesthesia
Voltage-gated sodium channels are transmembrane proteins composed of a large, pore-forming α-subunit with four homologous domains (I-IV).[5] Each domain contains six transmembrane segments (S1-S6). The S4 segment in each domain is highly charged and acts as the channel's voltage sensor, while the S5 and S6 segments and the interconnecting P-loops form the central ion-conducting pore.[4][5]
These channels cycle through three primary conformational states in response to changes in membrane potential, a process essential for generating an action potential:
-
Resting (Closed) State: At the negative resting membrane potential, the channel is closed but capable of opening.
-
Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing a massive influx of Na+ ions that constitutes the rising phase of the action potential. This state is transient, lasting only for a millisecond or two.[4][6]
-
Inactivated (Closed) State: Almost immediately after opening, the channel enters a non-conducting, inactivated state, which is refractory to further depolarization. This state is crucial for ensuring the unidirectional propagation of the action potential.[4]
The ability of local anesthetics like this compound to block nerve conduction is inextricably linked to their differential interaction with these three states.
The Modulated Receptor Hypothesis: A State-Dependent Blockade
The cornerstone of understanding local anesthetic mechanism is the Modulated Receptor Hypothesis . First proposed by Hille, this model posits that local anesthetics bind with significantly different affinities to the various conformational states of the NaV channel.[7][8] The affinity of the drug for its binding site is "modulated" by the channel's state.
This state-dependent binding explains the characteristic clinical and electrophysiological properties of local anesthetics.[9] Because the drug binds more tightly to and stabilizes the inactivated state, it effectively shifts the channel population towards this non-conducting conformation, preventing them from returning to the resting state and participating in subsequent action potentials.[9] This also underlies the phenomenon of "use-dependent" or "phasic" block, where the degree of inhibition is markedly increased in rapidly firing neurons (such as those transmitting nociceptive signals) because the channels spend more time in the high-affinity open and inactivated states.[9][10]
Caption: State-dependent binding of this compound to the NaV channel.
Molecular Architecture of the Local Anesthetic Binding Site
Extensive site-directed mutagenesis and structural biology studies have mapped the local anesthetic binding site to the inner pore of the NaV channel.[5] This receptor site is not a simple pocket but a complex interface formed by residues on the S6 transmembrane segments of multiple domains, primarily domains I, III, and IV.
Key residues, identified through studies on channels like the rat brain NaV1.2a, that are critical for high-affinity, state-dependent binding include a phenylalanine (F1764) and a tyrosine (Y1771) in the domain IV S6 segment.[7] Mutation of these aromatic residues drastically reduces the channel's sensitivity to local anesthetics, confirming their central role in forming the binding pocket.[7] While not empirically determined for this compound itself, its structural similarity to other amino ester and amide local anesthetics strongly implies that it targets this same conserved receptor site within the channel pore.
Pathways of Drug Access to a Sheltered Site
Given that the binding site is located deep within the channel pore and is accessible from the intracellular side, a critical question is how the drug molecule reaches it. Two primary pathways have been described:
-
The Hydrophilic Pathway: Local anesthetics are weak bases that exist in equilibrium between a charged (cationic) and uncharged (neutral) form.[10] The charged form cannot readily cross the lipid membrane. However, it can access the binding site from the cytoplasm when the channel's intracellular activation gate is open. This pathway is a key contributor to use-dependent block, as the channel must open for the drug to gain access.[4][9]
-
The Hydrophobic Pathway: The uncharged, lipid-soluble form of the drug can partition into the cell membrane and diffuse laterally to access the binding site through fenestrations (side openings) in the channel protein, bypassing the activation gate.[8] After reaching the inner pore, it can re-equilibrate, with the protonated form binding to the receptor. This pathway is thought to be primarily responsible for tonic block of resting channels.[8]
The specific pathway utilized by this compound depends on its physicochemical properties (pKa, lipid solubility) and the state of the channel.
Quantifying the Blockade: An Electrophysiological Protocol
Whole-cell patch-clamp electrophysiology is the gold standard for investigating the interaction between a compound and a voltage-gated ion channel. This protocol outlines a method to characterize the state-dependent block of NaV channels (e.g., heterologously expressed in HEK293 cells) by this compound.
Objective: To measure tonic block, use-dependent block, and the shift in the voltage-dependence of steady-state inactivation.
Experimental Protocol: Whole-Cell Voltage Clamp
-
Cell Preparation: Culture HEK293 cells stably expressing a specific human NaV channel subtype (e.g., NaV1.7, relevant for pain). Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Note: CsF is used to block potassium channels).
-
-
Establishing Whole-Cell Configuration:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette (2-4 MΩ resistance) filled with internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Voltage-Clamp Protocols:
-
Tonic Block Measurement:
-
Hold the cell at a hyperpolarized potential (-120 mV) where most channels are in the resting state.
-
Apply a single depolarizing test pulse to 0 mV for 20 ms to elicit a peak inward Na+ current.
-
Perfuse the cell with a known concentration of this compound for 2-3 minutes to reach equilibrium.
-
Repeat the test pulse. The percentage reduction in peak current represents the tonic block.
-
-
Use-Dependent Block Measurement:
-
From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to 0 mV (20 ms duration) at a high frequency (e.g., 10 Hz).
-
Measure the peak current elicited by the first pulse (I_peak1) and the last pulse (I_peak20).
-
Perform this protocol first in the control (external solution) and then after applying this compound. The progressive decline in current during the pulse train demonstrates use-dependent block.
-
-
Steady-State Inactivation Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms conditioning pre-pulses ranging from -140 mV to -20 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of channels that were available to open.
-
Plot the normalized test pulse current against the pre-pulse voltage and fit with a Boltzmann function to determine the half-inactivation voltage (V½).
-
Repeat the protocol in the presence of this compound. A hyperpolarizing (leftward) shift in V½ indicates stabilization of the inactivated state.
-
-
Caption: Workflow for patch-clamp analysis of NaV channel modulation.
Data Presentation and Expected Results
The interaction of this compound with NaV channels is expected to produce a distinct biophysical signature consistent with other classic local anesthetics.
| Parameter | Experimental Observation | Mechanistic Interpretation |
| Tonic Block | Modest reduction in current from a hyperpolarized holding potential. | Low-affinity binding to resting-state channels via the hydrophobic pathway. |
| Use-Dependent Block | Progressive reduction of current during high-frequency stimulation. | High-affinity binding to open and inactivated channels via the hydrophilic pathway. |
| V½ of Inactivation | Hyperpolarizing (leftward) shift in the steady-state inactivation curve. | Stabilization of the high-affinity inactivated channel state by the drug. |
| Recovery from Inactivation | Slower time course for recovery from inactivation. | Drug unbinding is a rate-limiting step for the channel to return to the resting state. |
Conclusion and Future Directions
This compound achieves its anesthetic effect through a sophisticated, state-dependent blockade of voltage-gated sodium channels.[1][2][11] By preferentially binding to the open and inactivated conformations, it effectively inhibits the generation and propagation of action potentials, particularly in highly active nerve fibers.[9] The mechanism, epitomized by the Modulated Receptor Hypothesis, involves interaction with a conserved binding site within the channel's inner pore.[5]
While the fundamental mechanism is well-understood by analogy to its class, future research could focus on quantifying the specific binding affinities of this compound for different NaV channel isoforms (e.g., NaV1.1-1.9). Such studies would provide a more detailed understanding of its selectivity profile and could inform the rational design of next-generation local anesthetics with improved therapeutic indices and reduced off-target effects.
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An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyprocaine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyprocaine (CAS No. 487-53-6), chemically known as 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is an ester-type local anesthetic structurally related to procaine.[1] The introduction of a hydroxyl group to the aromatic ring differentiates it from procaine, influencing its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound, offering a foundational resource for researchers in drug development, analytical chemistry, and pharmaceutical sciences. The guide delves into the compound's structural attributes, solubility, dissociation constant (pKa), and partition coefficient (logP), supported by detailed experimental protocols and data interpretation. Furthermore, it explores the spectroscopic and thermal characteristics of this compound and discusses its chemical stability and degradation pathways.
Chemical Identity and Molecular Structure
This compound is a complex organic molecule with distinct functional groups that dictate its chemical behavior and biological activity. A thorough understanding of its structure is paramount for any scientific investigation.
IUPAC Name: 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[2]
Synonyms: Oxyprocaine, Metathis compound, 4-aminobenzoyl-diethylaminoethanol[1][2]
CAS Number: 487-53-6[1]
Molecular Formula: C₁₃H₂₀N₂O₃[2]
Molecular Weight: 252.31 g/mol [2]
The molecular architecture of this compound features a para-aminobenzoic acid (PABA) core, esterified with diethylaminoethanol. The key structural differentiators are the hydroxyl group at the 2-position of the benzene ring and the tertiary amine in the side chain. These moieties are crucial in determining the molecule's polarity, ionization state, and receptor-binding characteristics.
Physicochemical Properties
The physicochemical parameters of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key properties of this compound.
| Property | Value | Reference |
| Appearance | Solid powder | [3] |
| Melting Point | 153-155 °C | [4] |
| pKa (Predicted) | 7.86 ± 0.35 | [4] |
| logP (Computed) | 2.4 | [5] |
Solubility
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4) at a controlled temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Causality Behind Experimental Choices: The shake-flask method is a gold-standard technique for solubility determination due to its direct measurement of the equilibrium state.[7] The choice of agitation time and temperature is critical to ensure that a true equilibrium is achieved. Centrifugation is a necessary step to prevent undissolved particles from interfering with the concentration measurement.
Self-Validating System: The protocol's integrity is maintained by running replicate experiments and ensuring that the solubility value remains constant with extended equilibration times.
Diagram of Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. For this compound, the tertiary amine in the diethylaminoethyl group is the primary basic center, while the phenolic hydroxyl and aromatic amino groups are acidic. A predicted pKa value for the basic amine is approximately 7.86.[4]
Protocol for pKa Determination (Potentiometric Titration)
This protocol describes the determination of the pKa value of this compound using potentiometric titration.[8]
Objective: To determine the pKa of the ionizable group(s) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[9] The solution should be of a known concentration (e.g., 1 mM).[10]
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[10] Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. The inflection point of the first derivative of the titration curve can be used to accurately determine the equivalence point.[8]
Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for pKa determination as it measures the change in proton concentration during the titration.[11] The use of a calibrated pH meter is essential for accurate measurements. Titrating with a strong acid or base ensures a complete reaction with the analyte.
Self-Validating System: The accuracy of the method can be verified by titrating a standard compound with a known pKa under the same experimental conditions.
Diagram of pKa Determination Workflow
Caption: Workflow for a forced degradation study.
Analytical Methodologies
Validated analytical methods are essential for the quality control and quantitative analysis of this compound in bulk drug and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for the assay and impurity profiling of local anesthetics.
[12]Protocol for a Generic RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
#### 6.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It can be used for the analysis of this compound and its impurities, although derivatization may be necessary to improve its volatility and chromatographic performance.
[2]Protocol for a Generic GC-MS Method
Objective: To develop a GC-MS method for the identification of this compound and its related substances.
Methodology:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: A temperature gradient to separate the analytes.
-
Mass Spectrometer: Electron ionization (EI) source with a mass analyzer (e.g., quadrupole).
Conclusion
This technical guide has provided a comprehensive overview of the essential physicochemical properties of this compound, along with detailed protocols for their experimental determination. A thorough understanding of these properties is fundamental for the rational development of stable, safe, and effective pharmaceutical products containing this compound. The presented methodologies and data serve as a valuable resource for researchers and scientists engaged in the various stages of drug development. Further experimental studies are warranted to fill the existing gaps in the publicly available data for this compound.
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Hydroxyprocaine molecular weight and formula
An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyprocaine
Introduction
This compound (CAS No. 487-53-6) is an ester-class local anesthetic, structurally related to procaine.[1] Its chemical structure is distinguished by a hydroxyl group on the benzene ring, a modification that influences its solubility and stability.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core molecular data, structural information, and a detailed protocol for its analytical verification. As a compound utilized for its ability to reversibly block nerve conduction, a thorough understanding of its fundamental physicochemical properties is paramount for its application in research and development.[1][2]
Core Molecular Attributes
The foundational identity of a chemical compound lies in its molecular formula and weight. These attributes are critical for everything from stoichiometric calculations in synthesis to interpretation of mass spectrometry data. This compound's molecular formula is C13H20N2O3.[2][3][4][5][6][7] This composition dictates its molar mass and provides the basis for its structural and chemical properties.
Data Summary Table: Molecular Properties
The following table summarizes the essential quantitative data for this compound, collated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C13H20N2O3 | PubChem[3], MedKoo[2], CAS[4] |
| Molecular Weight | 252.31 g/mol | PubChem[3], MedKoo[2], CAS[4] |
| Exact Mass | 252.1474 Da | PubChem[3], MedKoo[2] |
| CAS Registry Number | 487-53-6 | PubChem[3], MedKoo[2], CAS[4] |
| Elemental Analysis | C: 61.88%, H: 7.99%, N: 11.10%, O: 19.02% | MedKoo[2] |
Structural Elucidation and Chemical Identifiers
Beyond the simple formula, the arrangement of atoms in three-dimensional space defines the molecule's function. The IUPAC name for this compound is 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate.[3] This nomenclature precisely describes its ester linkage and the substitution pattern on the aromatic ring.
Molecular Structure Diagram
The 2D structure of this compound is visualized below. The diagram highlights the key functional groups: the diethylamino ethyl ester, the aromatic ring, the primary amine, and the hydroxyl group.
Caption: 2D Chemical Structure of this compound.
For computational chemistry and database searching, standardized line notations are essential.
| Identifier | String | Source |
| SMILES | CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | PubChem[3] |
| InChI | InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | PubChem[3] |
| InChIKey | GHSCYMOJHVOGDJ-UHFFFAOYSA-N | PubChem[3], MedKoo[2] |
Physicochemical Properties
The physical properties of a drug substance are critical for formulation development, defining its stability, solubility, and handling requirements.
| Property | Value | Notes | Source |
| Appearance | Solid powder | - | MedKoo[2] |
| Melting Point | 153-155 °C | - | ChemicalBook[8] |
| pKa | 7.86 ± 0.35 | Predicted value, relates to the tertiary amine. | ChemicalBook[8] |
| Storage | Dry, dark, 0-4°C (short-term) or -20°C (long-term) | Critical for preventing degradation. | MedKoo[2] |
Protocol for Analytical Verification by RP-HPLC
To ensure the identity and purity of a this compound sample, a validated analytical method is required. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard, robust technique for this purpose. The following protocol describes a representative method for determining the purity of a this compound bulk sample.
Principle: This method leverages the differential partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase. The molecule is retained on the column and then eluted, with the time of elution (retention time) being characteristic of the compound under specific conditions. Purity is assessed by comparing the peak area of the main component to the total area of all detected peaks.
Experimental Workflow Diagram
Caption: Workflow for Purity Analysis of this compound via HPLC.
Step-by-Step Methodology
-
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
This compound reference standard and test sample.
-
HPLC-grade acetonitrile, potassium phosphate monobasic, and phosphoric acid.
-
HPLC-grade water.
-
-
Preparation of Solutions:
-
Causality: A buffered mobile phase is crucial to maintain a consistent pH. This ensures reproducible ionization states for the amine groups in this compound, leading to stable retention times.
-
Mobile Phase (e.g., 30:70 Acetonitrile:Buffer):
-
Prepare a 25 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.
-
Mix 300 mL of acetonitrile with 700 mL of the phosphate buffer. Degas the solution using sonication or vacuum filtration.
-
-
Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in and dilute to 100.0 mL with the mobile phase.
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in and dilute to 100.0 mL with the mobile phase.
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Causality: Maintaining a constant column temperature prevents fluctuations in retention time and improves peak shape.
-
-
Injection Volume: 10 µL
-
Detection Wavelength: ~290 nm
-
Causality: The wavelength should be set at or near the absorbance maximum (λmax) of the chromophore (the substituted benzene ring) to ensure maximum sensitivity.
-
-
Run Time: 15 minutes
-
-
System Suitability and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This step validates that the system is performing with adequate precision.
-
Inject the Sample Solution in duplicate.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the sample chromatogram, excluding solvent front peaks.
-
Calculate the area percentage purity using the formula:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
The result provides a measure of purity based on all UV-active components that elute under these conditions.
-
Conclusion
This technical guide provides the core molecular and physicochemical properties of this compound, including its molecular weight of 252.31 g/mol and chemical formula of C13H20N2O3.[2][3][4] The structural details, analytical workflow, and detailed HPLC protocol offer a robust framework for scientists engaged in the research and development of this local anesthetic. Adherence to precise analytical methodologies is essential for guaranteeing the quality and consistency of the compound in any application.
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An In-depth Technical Guide to the Solubility and Stability of Hydroxyprocaine in Different Solvents
This guide provides a comprehensive technical overview of the critical physicochemical properties of Hydroxyprocaine, specifically focusing on its solubility and stability in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the formulation and analysis of this active pharmaceutical ingredient (API).
Introduction to this compound: A Profile
This compound, with the chemical name 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is a local anesthetic.[1] Its molecular structure, comprising a lipophilic aromatic ring, an ester linkage, and a hydrophilic tertiary amine, dictates its solubility and stability behavior. Understanding these characteristics is paramount for developing safe, effective, and stable pharmaceutical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | [2] |
| CAS Number | 487-53-6 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Computed XLogP3 | 2.4 | [2] |
The computed XLogP3 value of 2.4 suggests that this compound has a moderate lipophilicity, which influences its solubility in both aqueous and organic solvents.
Core Principles of Solubility and Stability
The solubility and stability of an API like this compound are not intrinsic properties but are profoundly influenced by its environment. Key factors include the choice of solvent, pH, temperature, light exposure, and the presence of oxygen. A thorough understanding of these factors is crucial for predicting and controlling the behavior of this compound in solution.
The Role of Solvents in Pharmaceutical Formulations
The selection of a suitable solvent or solvent system is a critical first step in formulation development. The ideal solvent must not only dissolve the API to the desired concentration but also maintain its chemical integrity over the product's shelf life. Common pharmaceutical solvents include water, ethanol, and propylene glycol.[3]
Key Factors Influencing Stability
Several environmental factors can impact the stability of this compound in solution:
-
pH: The pH of a solution can significantly affect the rate of hydrolysis of the ester linkage in this compound. Generally, ester hydrolysis is catalyzed by both acids and bases.
-
Temperature: Increased temperatures typically accelerate degradation reactions, following the principles of chemical kinetics.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of susceptible molecules.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the aromatic amine and hydroxyl groups.
Experimental Determination of Solubility
A precise determination of this compound's solubility in various pharmaceutically relevant solvents is essential for formulation design. The following protocol outlines a standard method for solubility assessment.
Materials and Equipment
-
This compound reference standard
-
Solvents: Purified Water, Ethanol, Propylene Glycol
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Syringe filters (0.45 µm)
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Data Analysis and Interpretation
The concentration of this compound in the saturated solution is determined by comparing the peak area from the HPLC analysis to a standard curve. The solubility is typically expressed in mg/mL or mol/L. This experiment should be repeated at different temperatures to understand the temperature dependence of solubility.
Investigating the Stability of this compound: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound. These studies involve subjecting the API to stress conditions that are more severe than those it would encounter during storage.
Rationale for Stress Conditions
The choice of stress conditions is based on the chemical structure of this compound and regulatory guidelines. The ester and amino functional groups suggest susceptibility to hydrolysis and oxidation.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat at 60-80°C | Hydrolysis of the ester linkage |
| Basic Hydrolysis | 0.1 M NaOH, heat at 60-80°C | Hydrolysis of the ester linkage |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aromatic amine and hydroxyl groups |
| Thermal Degradation | Dry heat at 80-100°C | Thermally induced degradation |
| Photodegradation | Exposure to UV and visible light | Photolytic cleavage or rearrangement |
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure initial solubility).
-
Stress Application: Expose the solutions to the conditions outlined in Table 2.
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability studies is the use of an analytical method that can separate the intact API from its degradation products.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | Diode Array Detector (DAD) to monitor multiple wavelengths |
The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Degradation Pathway Elucidation
Caption: Potential degradation pathways of this compound under stress conditions.
The identification of degradation products can be achieved by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Quantitative Analysis of Stability
The stability of this compound in different solvent systems can be quantified by determining the degradation rate constant (k) and the shelf-life (t₉₀), which is the time it takes for 10% of the API to degrade.
Kinetic Analysis
The degradation of this compound is likely to follow first-order kinetics. The concentration of the drug at any time (C) can be described by the equation:
ln(C) = ln(C₀) - kt
where C₀ is the initial concentration and t is time. A plot of ln(C) versus time will yield a straight line with a slope of -k.
Influence of pH and Temperature on Degradation Rate
A pH-rate profile should be generated by determining the degradation rate constants at various pH values. The Arrhenius equation can be used to describe the temperature dependence of the degradation rate:
k = Ae^(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.
Conclusion and Recommendations
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, the principles and protocols outlined here, along with data from closely related analogues like procaine and 4-aminosalicylic acid, offer a robust starting point for any formulation development program.
For optimal formulation of this compound, it is recommended to:
-
Conduct thorough solubility studies in a range of pharmaceutically acceptable solvents.
-
Perform comprehensive forced degradation studies to identify potential degradation products and establish degradation pathways.
-
Develop and validate a stability-indicating analytical method for the accurate quantification of this compound and its degradants.
-
Evaluate the impact of pH and temperature on stability to define optimal storage conditions and predict shelf-life.
By following these guidelines, researchers and drug development professionals can ensure the development of safe, effective, and stable pharmaceutical products containing this compound.
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The Advent of Hydroxyprocaine: An Early Synthetic Local Anesthetic
A Technical Guide for Researchers and Drug Development Professionals
In the mid-20th century, the quest for safer and more effective local anesthetics spurred a wave of synthetic chemistry, building upon the foundational understanding derived from cocaine and its first synthetic analogue, procaine. Within this dynamic landscape, Hydroxyprocaine (also known as Oxyprocaine) emerged as a notable ester-type local anesthetic. This guide delves into the early studies of this compound, offering a technical overview of its chemical synthesis, foundational pharmacological evaluations, and comparative standing among its contemporaries. It is designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the initial scientific inquiries that defined this compound.
Context and Chemical Foundation
The development of this compound is rooted in the chemical structure of p-aminosalicylic acid (PAS), a compound primarily investigated for its tuberculostatic properties.[1] Researchers in the early 1950s, exploring derivatives of PAS, discovered that certain esters of this molecule possessed significant local anesthetic capabilities.[1] This discovery paved the way for the synthesis and investigation of this compound.
Chemical Structure and Synthesis
This compound, chemically known as 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is an ester anesthetic.[2] Its structure is closely related to that of procaine, with the key distinction being the addition of a hydroxyl group at the meta position of the benzene ring.[3]
DOT Script for the Chemical Structures of Procaine and this compound
Caption: Comparative structures of Procaine and this compound.
The synthesis of this compound involves the esterification of 4-aminosalicylic acid with 2-diethylaminoethanol. This process is analogous to the synthesis of procaine from p-aminobenzoic acid and 2-diethylaminoethanol.[4] The presence of the hydroxyl group on the aromatic ring was hypothesized to influence the anesthetic's potency, toxicity, and other pharmacological properties.[1]
Mechanism of Action
As a procaine analogue, this compound's mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[5] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a state of local anesthesia.[5]
Early Pharmacological Evaluation
The initial pharmacological assessment of this compound in the 1950s focused on determining its potency, duration of action, and toxicity, often in direct comparison to established and emerging local anesthetics of the era.
Comparative Potency and Duration of Action
A pivotal 1956 study by I.C. Geddes provided a detailed comparative analysis of this compound, procaine, and the then-novel amide anesthetic, lignocaine (lidocaine).[1] The study employed two primary methods for evaluating anesthetic efficacy: the intradermal weal test in human subjects and the sciatic nerve block in guinea pigs.
Table 1: Comparative Duration of Anesthesia [1]
| Anesthetic (2% Solution) | Mean Duration (min) - Intradermal Weal | Mean Duration (min) - Guinea Pig Sciatic Nerve Block |
| Procaine | 28 | 32 |
| This compound | 44 | 50 |
| Lignocaine | 52 | 65 |
The results from these early studies indicated that this compound possessed a longer duration of action than procaine.[1] In the intradermal weal test, this compound's anesthetic effect lasted approximately 1.6 times longer than that of procaine.[1] A similar trend was observed in the guinea pig sciatic nerve block, where this compound's duration was about 1.5 times that of procaine.[1] However, lignocaine demonstrated a superior duration of action compared to both ester anesthetics in these early evaluations.[1]
Systemic Toxicity Assessment
The systemic toxicity of this compound was a critical aspect of its early evaluation, as the primary motivation for developing synthetic local anesthetics was to find safer alternatives to cocaine. The median lethal dose (LD50) in mice was a standard measure for assessing acute systemic toxicity.
Table 2: Comparative Systemic Toxicity in Mice [1]
| Anesthetic | LD50 (mg/kg) - Intravenous |
| Procaine | 45 |
| This compound | 55 |
| Lignocaine | 28 |
These early toxicity studies suggested that this compound had a slightly lower systemic toxicity (higher LD50) than procaine when administered intravenously in mice.[1] Notably, lignocaine, despite its superior anesthetic profile, exhibited a higher systemic toxicity in these initial animal models.[1]
Experimental Methodologies in Early this compound Research
In Vivo Anesthetic Potency and Duration Assays
DOT Script for In Vivo Anesthetic Efficacy Workflow
Caption: Workflow for early in vivo evaluation of local anesthetic efficacy.
Protocol 1: Intradermal Weal Test [1]
-
Subject Preparation: The volar surface of the forearm of human volunteers was cleaned.
-
Anesthetic Administration: A small volume (e.g., 0.25 mL) of the anesthetic solution was injected intradermally to raise a weal.
-
Sensory Testing: The center of the weal was tested for analgesia at regular intervals (e.g., every 2 minutes) using a sharp stimulus, such as a needle prick.
-
Endpoint Determination: The duration of anesthesia was recorded as the time from injection until the subject reported the return of normal sensation.
Protocol 2: Guinea Pig Sciatic Nerve Block [1]
-
Animal Preparation: Guinea pigs were anesthetized, and the sciatic nerve was surgically exposed.
-
Anesthetic Application: A standardized volume of the anesthetic solution was applied directly to the exposed nerve.
-
Motor Function Assessment: The nerve was stimulated with electrodes at regular intervals, and the resulting contraction of the gastrocnemius muscle was observed.
-
Endpoint Determination: The duration of the motor block was defined as the time from anesthetic application until the return of muscle contraction upon nerve stimulation.
In Vivo Systemic Toxicity Assay
DOT Script for Systemic Toxicity (LD50) Workflow
Caption: Workflow for determining the median lethal dose (LD50) in mice.
Protocol 3: Determination of Median Lethal Dose (LD50) in Mice [1]
-
Animal Selection: Healthy mice of a specific strain and weight range were used.
-
Dose Preparation: A range of concentrations of the anesthetic solution was prepared.
-
Anesthetic Administration: A standardized volume of each concentration was administered via a specific route (e.g., intravenous injection into a tail vein).
-
Observation: The animals were observed for a set period (typically 24 hours), and the number of deaths at each dose level was recorded.
-
Data Analysis: The LD50, the dose at which 50% of the animals are expected to die, was calculated using statistical methods.
Early Clinical Applications and Other Properties
Use in Dentistry
Early clinical reports, such as those by Holler in 1952, described the use of this compound in dental procedures.[1] It was often used in combination with other local anesthetics, such as hydroxyamethocaine, with claims of enhanced potency.[1] These early clinical experiences, though often lacking the rigorous controls of modern clinical trials, provided initial indications of this compound's utility in a clinical setting.
Antibacterial Properties
A notable feature of this compound, stemming from its p-aminosalicylic acid origin, was its inherent antibacterial activity.[3] Research from the era explored the clinical significance of this property, suggesting a potential dual benefit of providing anesthesia while also reducing the local bacterial load.[3] This was a distinguishing characteristic when compared to other local anesthetics that did not possess this intrinsic antimicrobial effect.
Conclusion and Legacy
The early studies on this compound positioned it as a viable alternative to procaine, offering a longer duration of action and a comparable, if not slightly improved, safety profile in initial animal studies. Its development exemplifies the structure-activity relationship-guided approach to drug discovery that characterized the era. While this compound was ultimately superseded by the more versatile and widely adopted amide-type anesthetics like lidocaine, its early investigation contributed valuable data to the evolving field of local anesthesia. The exploration of its dual anesthetic and antibacterial properties also foreshadowed the modern interest in multi-functional pharmaceutical agents. For today's researchers, these foundational studies on this compound offer a compelling case study in the systematic evaluation of a novel therapeutic compound.
References
- Geddes, I. C. (1956). Local anaesthetic properties and toxicity of this compound and hydroxyamethocaine. British Journal of Anaesthesia, 28(2), 55-66.
- Hirsch E, Holler W. (1953). Die klinische Bedeutung der antibakteriellen Eigenschaften von Novocain und Oxyprocain [Clinical significance of antibacterial properties of novocaine and this compound]. Arzneimittelforschung, 3(11), 592.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- Lee, J. S., et al. (2025). Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Journal of Clinical Medicine, 14(12), 345-356.
- Gunaydin, B., et al. (2007). Comparison of the Antibacterial Effects of two Local Anesthetics: Lidocaine and Articaine. Turkish Journal of Medical Sciences, 37(1), 7-10.
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A Technical Guide to the Antibacterial Properties of Hydroxyprocaine Derivatives: A Roadmap for Discovery and Evaluation
Abstract
Local anesthetics, a cornerstone of pain management, are increasingly recognized for their secondary antimicrobial properties. This guide provides a comprehensive technical overview of the antibacterial potential of hydroxyprocaine derivatives. While research on this specific subclass of procaine derivatives is nascent, this document synthesizes the foundational knowledge from the broader class of local anesthetics and outlines a systematic approach for the synthesis, screening, and mechanistic evaluation of novel this compound-based antibacterial agents. We will delve into the established mechanisms of action, provide detailed, field-proven experimental protocols for antibacterial assessment, and present a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals dedicated to exploring new frontiers in antimicrobial drug discovery.
Introduction: The Untapped Antibacterial Potential of Local Anesthetic Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with antibacterial activity. Local anesthetics (LAs) present a promising, albeit under-explored, avenue for the development of new anti-infective agents.[1][2] As a class, LAs have demonstrated inherent bacteriostatic and bactericidal effects against a wide spectrum of pathogens.[1][3] The parent compound, procaine, while primarily utilized for its anesthetic properties, has also been noted for its antimicrobial effects.[2][4] this compound, a metabolite of procaine, and its potential derivatives, offer a compelling area of investigation due to the potential for modified physicochemical properties that could enhance antibacterial efficacy and reduce toxicity.
The rationale for focusing on this compound derivatives is rooted in the principles of medicinal chemistry, where structural modifications can profoundly influence biological activity. The addition of hydroxyl groups can alter a molecule's lipophilicity, hydrogen bonding capacity, and electronic distribution, all of which are critical determinants of its interaction with bacterial cell membranes and intracellular targets. This guide provides a foundational framework for the systematic investigation of these derivatives.
Putative Mechanisms of Antibacterial Action
The antibacterial activity of local anesthetics is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[1][5] However, emerging evidence suggests a multi-target mechanism that may also involve the inhibition of essential cellular enzymes.
Disruption of Bacterial Cell Membrane Integrity
The primary mechanism of action for the antibacterial effects of local anesthetics is the disruption of the microbial cell membrane's permeability.[1] This leads to the leakage of essential cellular components and ultimately results in cell lysis. The amphipathic nature of these molecules allows them to intercalate into the lipid bilayer of the bacterial cell membrane. This insertion is believed to cause a fluidization of the membrane, altering its structural integrity and impairing the function of membrane-bound proteins. This disruption can lead to a cascade of events, including the dissipation of the proton motive force, leakage of ions and metabolites, and ultimately, cell death.
Inhibition of Essential Bacterial Enzymes
Beyond membrane disruption, some local anesthetic derivatives have been shown to inhibit the activity of essential bacterial enzymes. For instance, a derivative of the local anesthetic articaine has been suggested to exert its antibacterial effect by inhibiting topoisomerase, an enzyme critical for bacterial DNA synthesis.[6] It is plausible that this compound derivatives could be engineered to target other essential bacterial enzymes, offering a more specific and potent mechanism of action.
Experimental Protocols for Antibacterial Evaluation
A rigorous and standardized evaluation of the antibacterial properties of newly synthesized this compound derivatives is paramount. The following protocols for agar well diffusion and broth microdilution are foundational for determining the antibacterial spectrum and potency of these compounds.
Agar Well Diffusion Assay: A Primary Screening Tool
The agar well diffusion method is a widely used preliminary screening technique to assess the qualitative antibacterial activity of a compound.[7]
Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation: From a fresh 18-24 hour culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the bacterial suspension and streak the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or the wide end of a sterile pipette tip.[8]
-
Compound Application: Carefully pipette a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the derivative) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition corresponds to greater antibacterial activity.
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a bacterium.[9] This method is considered a gold standard for susceptibility testing.
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for visible bacterial growth to determine the MIC.[9][10]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent. From this stock, prepare a working solution in cation-adjusted Mueller-Hinton Broth (CAMHB) at twice the highest concentration to be tested.
-
Serial Dilution: Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Add 100 µL of the working compound solution to the first column of wells. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, typically across 10-12 columns. Discard the final 100 µL from the last dilution column.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the diluted bacterial suspension. This will bring the total volume in each well to 200 µL and dilute the compound concentration by half, achieving the final desired test concentrations.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound derivative at which there is no visible turbidity (bacterial growth).[9]
Data Presentation and Interpretation
Systematic tabulation of quantitative data is essential for comparing the antibacterial efficacy of different this compound derivatives and for establishing structure-activity relationships (SAR).
Minimum Inhibitory Concentration (MIC) Data
The MIC values for a series of this compound derivatives should be presented in a clear, tabular format. As direct data for this compound derivatives is not yet widely available, the following table illustrates how such data for procaine and other local anesthetics could be presented.
| Compound | Staphylococcus aureus MIC (mg/mL) | Escherichia coli MIC (mg/mL) | Pseudomonas aeruginosa MIC (mg/mL) | Reference |
| Lidocaine | 20 | 5 | >20 | [11] |
| Bupivacaine | 1.6 (MRAB) | 3.2 (CRE) | 4.0 (MRPA) | [12] |
| Novocaine (Procaine) | >16 | >16 | >16 | [13] |
| Hypothetical this compound Derivative 1 | TBD | TBD | TBD | |
| Hypothetical this compound Derivative 2 | TBD | TBD | TBD |
Note: MRAB = Multidrug-resistant Acinetobacter baumannii, CRE = Carbapenem-resistant Enterobacterales, MRPA = Multidrug-resistant Pseudomonas aeruginosa. TBD = To Be Determined.
Structure-Activity Relationship (SAR) Analysis
Once MIC data is obtained for a library of this compound derivatives, a preliminary SAR analysis can be conducted. This involves correlating changes in chemical structure with changes in antibacterial activity. Key structural features to consider include:
-
Position and number of hydroxyl groups: How does the placement of the hydroxyl group on the aromatic ring affect potency and spectrum?
-
Nature of the ester linkage: Can modifications to the ester group improve stability and activity?
-
Substitution on the tertiary amine: How do different alkyl groups on the amine influence lipophilicity and antibacterial efficacy?
Conclusion and Future Directions
The exploration of this compound derivatives as a novel class of antibacterial agents is a promising frontier in the fight against antimicrobial resistance. This guide has provided a comprehensive framework for the systematic investigation of these compounds, from their putative mechanisms of action to detailed protocols for their synthesis and evaluation. The broader class of local anesthetics has demonstrated undeniable, albeit often modest, antibacterial activity. Through targeted chemical modifications of the this compound scaffold, it may be possible to significantly enhance this intrinsic activity, leading to the development of potent and selective antibacterial agents. Future research should focus on the synthesis of a diverse library of this compound derivatives, followed by rigorous antibacterial screening and mechanistic studies to elucidate their specific cellular targets. Such efforts could pave the way for a new generation of antimicrobials derived from a well-established class of therapeutic agents.
References
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- López-García, A., et al. (2011). Antibacterial activity of preservative-free topical anesthetic drops in current use in ophthalmology departments. Journal of Ocular Pharmacology and Therapeutics, 27(4), 355–358.
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SciSpace. (n.d.). Local anesthetics as antimicrobial agents: a review. Retrieved from [Link]
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Methodological & Application
HPLC methods for Hydroxyprocaine analysis
An Application Guide to the Analysis of Hydroxyprocaine by High-Performance Liquid Chromatography
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (also known as Oxyprocaine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a local anesthetic of the ester type, structurally related to procaine, robust analytical methods are critical for quality control, stability testing, and pharmacokinetic studies. This guide is designed for researchers, analytical scientists, and drug development professionals, offering two primary protocols: the first for the determination of this compound in pharmaceutical formulations, and the second for its quantification in complex biological matrices such as plasma. The protocols are built upon established principles for analyzing similar local anesthetics and are designed to be fully validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction to this compound Analysis
This compound is an ester-based local anesthetic, sharing a core structure with procaine but with the addition of a hydroxyl group on the benzene ring.[1] This structural modification can influence its physicochemical properties, potency, and metabolic profile. Therefore, the development of specific and reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high selectivity, sensitivity, and precision.[2][3] A stability-indicating HPLC method is particularly crucial, as it must be able to quantify the intact drug in the presence of its potential degradation products, impurities, or formulation excipients.[4][5] This guide provides a robust starting point for developing and validating such methods.
Part 1: HPLC Method for Quantification in Pharmaceutical Formulations
This section details a stability-indicating RP-HPLC method suitable for assay and impurity determination of this compound in finished pharmaceutical products (e.g., injectable solutions, topical creams).
Principle of Separation
The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar molecule, is retained on the C18 column and eluted by a mixture of an aqueous buffer and an organic solvent. The acidic pH of the mobile phase is critical; it ensures that the tertiary amine group of the this compound molecule is consistently protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape and a stable retention time. UV detection is employed for quantification.
Instrumentation and Chromatographic Conditions
The following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition | Causality & Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector | A standard, robust HPLC system is sufficient for this application. A Photodiode Array (PDA) detector is advantageous for checking peak purity. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and selectivity for ester-type local anesthetics.[6] The 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v) | Acetonitrile is a common organic modifier with a low UV cutoff. The phosphate buffer controls the pH to ensure consistent ionization of the analyte.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[5] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent.[6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 290 nm | Procaine, a close structural analog, exhibits a UV maximum around 294 nm.[7] It is strongly recommended to confirm the absorbance maximum by scanning a standard solution of this compound. Other wavelengths such as 230 nm or 254 nm may also be suitable.[4][8] |
| Run Time | ~10 minutes | Sufficient to allow for the elution of this compound and potential impurities. |
Protocol: Preparation of Solutions
1.3.1. Mobile Phase Preparation (1 L)
-
Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 700 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.
-
Add 300 mL of HPLC-grade acetonitrile.
-
Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
1.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.
1.3.3. Working Standard Solutions (for Linearity Curve)
-
Prepare a series of dilutions from the Stock Solution using the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3.4. Sample Preparation (Example: Injectable Solution labeled 10 mg/mL)
-
Pipette 1.0 mL of the injectable solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase to get a theoretical concentration of 100 µg/mL.
-
Transfer 1.0 mL of this solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase to achieve a final theoretical concentration of 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
Method Validation Protocol (ICH Q2(R1) Framework)
A validated method provides documented evidence of its reliability. The following parameters must be assessed.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity / Stability-Indicating | Perform forced degradation studies: Acid (0.1N HCl), Base (0.1N NaOH), Oxidative (3% H₂O₂), Thermal (80°C), and Photolytic (UV light). Analyze stressed samples to ensure degradation peaks are resolved from the main this compound peak.[8][9] | Peak purity of this compound must pass. Resolution between the main peak and closest degradant should be >2. |
| Linearity | Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a graph of peak area versus concentration. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo formulation with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%.[8] |
| Precision | Repeatability (Intra-day): Inject six replicate samples of the same concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[5][10] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of diluted standard solutions. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. |
| Robustness | Introduce small, deliberate variations to the method: Flow Rate (±0.1 mL/min), Mobile Phase pH (±0.2 units), and Organic Content (±2%). Assess the impact on retention time and peak area. | System suitability parameters should remain within limits. %RSD should be ≤ 2.0%.[8] |
Part 2: HPLC Method for Bioanalysis in Plasma
Quantifying drugs in biological matrices like plasma is essential for pharmacokinetic studies but presents challenges due to the presence of interfering substances like proteins and salts.[2] This requires a more rigorous sample preparation protocol to ensure a clean extract.
Principle of Bioanalysis
The core chromatographic principles remain the same as in Part 1. However, the primary focus shifts to sample cleanup. The goal is to efficiently extract this compound from the plasma matrix while removing endogenous components that could interfere with the analysis or damage the HPLC column.[3] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering superior cleanup compared to simpler methods like protein precipitation.[2]
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for this compound.
Materials:
-
Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB).
-
Human plasma (blank and spiked).
-
SPE vacuum manifold.
-
Centrifuge.
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma sample, add an internal standard (a structurally similar compound not present in the sample, e.g., Procaine). Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. This activates the stationary phase.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge using 1 mL of methanol into a clean collection tube. The organic solvent disrupts the hydrophobic interaction, releasing the analyte.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. This step concentrates the sample and ensures it is dissolved in a solvent compatible with the HPLC method.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Experimental Workflow for Bioanalysis
Chromatographic Conditions & Validation Notes
-
Chromatography: The HPLC conditions from Part 1 may serve as a good starting point, but optimization is likely required. A gradient elution may be necessary to resolve analytes from endogenous plasma components.[10] For higher sensitivity needed in pharmacokinetic studies, an HPLC system coupled with a mass spectrometer (LC-MS) is often the preferred choice.[6]
-
Validation: Bioanalytical method validation follows guidelines from regulatory bodies like the FDA. In addition to the parameters in Part 1, validation must also assess:
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
References
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Stability of procaine in aqueous systems. Analyst (RSC Publishing). Available at: [Link]
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Stability-indicating HPLC assay for deter-mination of prilocaine and procaine drug combinations | Request PDF. ResearchGate. Available at: [Link]
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Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combinations. PubMed. Available at: [Link]
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Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. Available at: [Link]
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Determination of Local Anesthetics in Human Plasma by Liquid-Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography | Request PDF. ResearchGate. Available at: [Link]
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Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
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Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
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Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
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This compound | C13H20N2O3 | CID 68097. PubChem - NIH. Available at: [Link]
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A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology. Available at: [Link] SRT.com/a-comprehensive-review-of-rp-hplc-in-bioanalytical-method-validation-and-sample-preparation/
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Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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UV spectra (245-290 nm) of the compounds in external test set B,... ResearchGate. Available at: [Link]
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UV-Vis Spectrum of Procaine. SIELC Technologies. Available at: [Link]
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ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Japanese Pharmacopoeia. Available at: [Link]
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Development and practical application of HPLC methods for medicaments and related compounds. Journal of Health Science. Available at: [Link]
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HPLC/MS Analysis of Historical Pharmaceutical Preparations of Heroin and Cocaine. ResearchGate. Available at: [Link]
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UV-Absorbance spectra of Procaine-HSA complexes at these concentration... ResearchGate. Available at: [Link]
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Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with Eco-Friendly and Cost-Effective Method. PubMed. Available at: [Link]
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Development of an RP-HPLC Method for the Determination of Lidocaine Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with Eco-Friendly and Cost-Effective Method. ResearchGate. Available at: [Link]
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Application Note: Spectrophotometric Determination of Procaine Hydrochloride Using Aromatic Hydroxy Compounds
Introduction: The Analytical Imperative for Procaine Quantification
Procaine, a foundational local anesthetic of the amino ester group, has been a cornerstone in medical and dental procedures for its nerve-blocking capabilities.[1][2][3] Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations. Consequently, the development of simple, rapid, and reliable analytical methods for its quantification is of paramount importance for quality control and regulatory compliance. While sophisticated techniques like high-performance liquid chromatography (HPLC) and gas chromatography are available, spectrophotometry remains a widely accessible and cost-effective alternative.[4][5][6] This application note details a robust spectrophotometric method for the determination of procaine hydrochloride, leveraging the chemical reactivity of its primary aromatic amine.
The core of this method lies in the diazotization of procaine's primary amino group, followed by a coupling reaction with a phenolic compound. This reaction yields a highly colored azo dye, the absorbance of which is directly proportional to the concentration of procaine, a principle governed by the Beer-Lambert Law. The selection of the coupling agent, particularly those with ortho-hydroxyl groups, can influence the stability and spectral characteristics of the resulting chromophore.
Principle of the Method: The Chemistry of Color
The analytical procedure unfolds in two key chemical steps:
-
Diazotization: The primary aromatic amine of procaine hydrochloride is treated with sodium nitrite in an acidic medium. This reaction converts the amino group into a highly reactive diazonium salt. The acidic environment is crucial to prevent the premature decomposition of the diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with a phenolic reagent (e.g., phenol, 2,5-dimethylphenol) in an alkaline medium.[7] The hydroxyl group of the phenol activates the aromatic ring, facilitating an electrophilic substitution reaction with the diazonium salt to form a stable and intensely colored azo compound. The extended system of conjugated double bonds in the resulting azo dye is responsible for its absorption of light in the visible region of the electromagnetic spectrum.
The intensity of the color produced is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). By comparing the absorbance of a sample solution to a series of standard solutions of known procaine concentrations, the concentration of procaine in the sample can be accurately determined.
Figure 1: Conceptual workflow of the diazotization-coupling reaction for the spectrophotometric determination of procaine.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the spectrophotometric determination of procaine hydrochloride in a pharmaceutical injection.
Reagent and Solution Preparation
-
Procaine Hydrochloride Stock Solution (100 µg/mL): Accurately weigh 10 mg of procaine hydrochloride reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water. Prepare this solution fresh daily.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.
-
Phenol Solution (2% w/v): Dissolve 2 g of phenol in 100 mL of distilled water.
-
Sodium Hydroxide Solution (2 M): Dissolve 8 g of sodium hydroxide in 100 mL of distilled water.
Preparation of Calibration Standards
-
Pipette aliquots of the procaine hydrochloride stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 1 mL of 1 M hydrochloric acid and 1 mL of 1% sodium nitrite solution.
-
Allow the flasks to stand for 5 minutes at room temperature to ensure complete diazotization.
-
Add 2 mL of 2% phenol solution to each flask.
-
Add 2 mL of 2 M sodium hydroxide solution to each flask and dilute to the mark with distilled water.
-
The final concentrations of the calibration standards will be 2, 4, 6, 8, 10, and 12 µg/mL.
-
Prepare a reagent blank in the same manner, but without the addition of the procaine hydrochloride stock solution.
Sample Preparation (from a pharmaceutical injection)
-
Take an appropriate volume of the procaine hydrochloride injection and dilute it with distilled water to obtain a theoretical concentration of approximately 10 µg/mL.
-
Treat an aliquot of the diluted sample solution in the same manner as the calibration standards described in the previous section.
Spectrophotometric Measurement
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the colored standard solutions (typically around 450 nm for the reaction with phenol).[7]
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of each of the calibration standards and the sample solution.
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Determine the concentration of procaine hydrochloride in the sample solution by interpolating its absorbance value on the calibration curve or by using the regression equation.
-
Calculate the concentration of procaine hydrochloride in the original injection, taking into account the dilution factor.
Figure 2: Detailed experimental workflow for the spectrophotometric determination of procaine.
Method Validation and Performance Characteristics
To ensure the reliability and suitability of this analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12] The key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Significance |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | Demonstrates a direct proportional relationship between absorbance and concentration over a specified range. |
| Range | Typically 80-120% of the test concentration | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Recovery of 98.0% to 102.0% | The closeness of the measured value to the true value, often assessed by spike and recovery studies. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% | The degree of agreement among individual test results when the method is applied repeatedly. |
| Specificity | No interference from excipients | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
Trustworthiness and Self-Validation
The integrity of this protocol is maintained through a series of self-validating steps:
-
Reagent Blank: The use of a reagent blank corrects for any absorbance contributed by the reagents themselves, ensuring that the measured absorbance is solely due to the colored product formed from the reaction with procaine.
-
Calibration Curve: The linearity of the calibration curve (R² value close to 1) provides immediate feedback on the quality of the standard preparations and the adherence of the reaction to the Beer-Lambert Law within the tested range.
-
Standard Addition Method: For complex matrices, the standard addition method can be employed to assess and correct for matrix effects, thereby enhancing the accuracy of the determination in real-world samples.[6]
Conclusion and Field-Proven Insights
The spectrophotometric determination of procaine hydrochloride through diazotization and coupling with a phenolic reagent is a scientifically sound, efficient, and economical method suitable for quality control laboratories. The key to success lies in the careful control of reaction conditions, such as pH and temperature, and the use of freshly prepared reagents. This method's simplicity and the widespread availability of UV-Vis spectrophotometers make it a valuable tool for ensuring the quality and potency of procaine-containing pharmaceutical products. While chromatographic methods may offer higher specificity, the spectrophotometric approach provides a rapid and reliable means for routine analysis.
References
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Chen, X., Li, L., & Zhang, Y. (2009). Spectrophotometric determination of procaine hydrochloride in pharmaceutical products using 1,2-naphthoquinone-4-sulfonic acid as the chromogenic reagent. PubMed. [Link]
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Al-Enizi, M. H., & Al-Tamimi, S. A. (2023). Spectrophotometric Determination of Procaine Hydrochloride in pharmaceutical preparations Via Oxidative Coupling Reaction. Tikrit Journal of Pharmaceutical Sciences, 9(2), 213-222. [Link]
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Al-Uzri, W. A., & Al-Heeti, A. S. (2015). Colorimetric Determination of Procaine hydrochloride in Pharmaceutical Preparations using Diazotization Coupling Reactions. International Journal of PharmTech Research, 8(5), 1042-1052. [Link]
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Pharma Knowledge. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]
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Hussein, A. A., & Othman, N. S. (2024). Determination of Procaine Hydrochloride by Two Spectrophotometric Methods in its Pharmaceutical Preparation and Human Blood Serum. Journal of Education and Scientific Studies. [https://jes. Mosuljournals.com/article_184988.html]([Link]. Mosuljournals.com/article_184988.html)
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (2008). Spectrophotometric determination of Procaine penicillin in pure and pharmaceutical formulations using metol. Baghdad Science Journal, 5(1). [Link]
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Al-Ghabsha, T. S., & Al-Abachi, A. M. (2018). Batch and flow injection spectrophotometric determination of procaine-HCl using diazotization-coupling reaction. Journal of Basic and Applied Research in Biomedicine, 4(1), 1-8. [Link]
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Segura Carretero, A., Cruces-Blanco, C., Fernández Peinado, S., El Bergmi, R., & Fernández Gutiérrez, A. (1999). Fluorimetric Determination of Procaine in Pharmaceutical Preparations Based on Its Reaction With Fluorescamine. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 969-74. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]
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Al-Badr, A. A., & Tayel, M. M. (1991). Analytical Profile of Procaine hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 20, 397-458. [Link]
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Beecham, G., & Nessel, E. (2023). Procaine. StatPearls. [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). Procaine. PubChem. [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Wikipedia. (n.d.). Procaine. [Link]
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Al-Uzri, W. A. (2015). Spectrophotometric Determination of Procaine Hydrochloride in Pharmaceutical Preparations via Diazotization-Coupling Reaction with Phenol. ResearchGate. [Link]
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Application Notes and Protocols for Hydroxyprocaine in Infiltration Anesthesia Techniques
For Research Use Only. Not for human or veterinary use.
Authored by: A Senior Application Scientist
Introduction
Hydroxyprocaine (CAS 487-53-6), also known as Oxyprocaine, is an amino ester local anesthetic.[1][2] Chemically distinct from its more widely known analogue, procaine, this compound is 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate.[2] The presence of a hydroxyl group on the aromatic ring differentiates it from procaine (2-(diethylamino)ethyl 4-aminobenzoate).[2][3] Historically, this compound was investigated for its dual local anesthetic and antibacterial properties, with literature from the mid-20th century documenting its use in dental and infiltration anesthesia.[1][4] These notes provide a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in infiltration anesthesia, synthesizing historical data with modern principles of local anesthetic pharmacology.
Physicochemical Properties and Rationale for Use
This compound is a solid powder with the chemical formula C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol .[1][2] As an amino ester, it is metabolized in the plasma by pseudocholinesterase, similar to procaine.[3][5] The potency, onset, and duration of action of local anesthetics are influenced by their physicochemical properties such as lipid solubility and pKa.[6][7] While specific quantitative data for this compound is scarce in contemporary literature, its structural similarity to procaine suggests it operates via a comparable mechanism. The addition of the hydroxyl group may alter its lipid solubility and protein binding characteristics, potentially affecting its anesthetic profile.
A unique aspect of this compound noted in historical literature is its inherent antibacterial activity.[1] This property could be of interest in modern research, particularly in the context of preventing surgical site infections.
| Property | This compound | Procaine (for comparison) |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[2] | 2-(diethylamino)ethyl 4-aminobenzoate[3] |
| CAS Number | 487-53-6[1] | 59-46-1[3] |
| Molecular Formula | C₁₃H₂₀N₂O₃[2] | C₁₃H₂₀N₂O₂[3] |
| Molecular Weight | 252.31 g/mol [2] | 236.31 g/mol [3] |
| Anesthetic Class | Amino Ester[1] | Amino Ester[5] |
Mechanism of Action: Sodium Channel Blockade
Like other local anesthetics, this compound is expected to exert its effect by blocking voltage-gated sodium channels in neuronal cell membranes.[6][8] The mechanism involves the following key steps:
-
Diffusion: The un-ionized, lipophilic form of the anesthetic diffuses across the nerve sheath and cell membrane.[9]
-
Ionization: Once inside the neuron's cytoplasm, an equilibrium is established, and the ionized form of the molecule becomes prevalent.[9]
-
Channel Blockade: The ionized form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[10]
-
Inhibition of Action Potential: This binding action inhibits the influx of sodium ions that is necessary for the generation and propagation of nerve impulses, resulting in a failure to transmit the pain signal to the central nervous system.[8]
Application Protocol: Infiltration Anesthesia
Infiltration anesthesia involves the direct injection of a local anesthetic into the tissues to be anesthetized, blocking the terminal nerve endings.[11][12] This technique is suitable for minor surgical procedures and wound management.[11][13] While specific dosage guidelines for this compound are not available in current literature, a protocol can be extrapolated from established procedures for procaine and other local anesthetics.[5] Researchers must perform dose-ranging studies to determine the optimal concentration and volume for their specific application.
Materials and Reagents
-
This compound powder (for research use)
-
Sterile saline or water for injection
-
pH meter and adjustment solutions (e.g., sodium bicarbonate)
-
Syringes (1-10 mL)
-
Needles (25-30 gauge for injection)[14]
-
Sterile filters (0.22 µm)
-
Antiseptic solution (e.g., chlorhexidine or povidone-iodine)[14]
Preparation of Anesthetic Solution
Due to the limited data, it is recommended to start with concentrations analogous to those used for procaine in infiltration anesthesia, which are typically 0.25% to 0.5%.[5]
-
Dissolution: Prepare the desired concentration of this compound in sterile saline. For example, to prepare a 0.5% solution, dissolve 5 mg of this compound powder per 1 mL of saline.
-
Buffering (Optional but Recommended): Local anesthetic solutions are often acidic, which can cause stinging upon injection. Buffering the solution with sodium bicarbonate to a pH closer to physiological levels (7.2-7.4) can reduce injection pain and may speed the onset of action by increasing the proportion of the un-ionized base.[13][15] A common method is to add 1 mL of an 8.4% sodium bicarbonate solution to 10 mL of the anesthetic solution.[15]
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Verification: Confirm the final concentration and pH of the prepared solution before use.
Infiltration Technique
The following is a generalized workflow for infiltration anesthesia.
Step-by-Step Protocol:
-
Site Preparation: Cleanse the target area thoroughly with an antiseptic solution.[14]
-
Initial Injection: Insert a fine-gauge needle (25-30G) into the subcutaneous tissue.[16]
-
Aspiration: Always aspirate before injecting to prevent inadvertent intravascular administration, which can lead to systemic toxicity.[14]
-
Infiltration: Inject the solution slowly (approximately 1 mL per 10 seconds) to minimize pain and tissue distention.[14] Create a small wheal or bleb of anesthetic and then advance the needle through this anesthetized area to extend the block. This minimizes the number of painful skin punctures.[17] A common technique is to inject in a circular pattern or field block around the operative site.[11]
-
Dosage: The total volume and dose will depend on the size of the area to be anesthetized. For procaine, single doses for infiltration can range up to 350-600 mg.[5] A maximum dose for this compound has not been established. It is critical to use the lowest effective dose and to be aware of signs of systemic toxicity.
-
Onset Time: Allow sufficient time for the anesthetic to take effect, typically 5-10 minutes, before beginning the procedure.[14]
Safety and Toxicity Considerations
As an amino ester local anesthetic, this compound carries a risk of systemic toxicity if excessive doses are administered or if accidental intravascular injection occurs.[5][18]
-
Central Nervous System (CNS) Toxicity: Early signs may include dizziness, tinnitus, circumoral numbness, and disorientation. Higher concentrations can lead to muscle twitching, tremors, and seizures, followed by CNS depression and respiratory arrest.[8][18]
-
Cardiovascular System (CVS) Toxicity: Cardiovascular effects are typically seen after CNS signs and can include hypotension, bradycardia, and in severe cases, cardiovascular collapse.[18][19]
-
Allergic Reactions: Ester-type local anesthetics are metabolized to para-aminobenzoic acid (PABA), which can be allergenic in some individuals.[5][20] Researchers should be aware of the potential for hypersensitivity reactions.
It is imperative to have a plan for managing systemic toxicity and to have appropriate resuscitation equipment available during any experiment involving local anesthetics.
Conclusion for the Researcher
This compound is a historically noted local anesthetic with potential antibacterial properties that may warrant further investigation. Due to the lack of recent clinical data, its application in research, particularly for infiltration anesthesia, must be approached with caution. The protocols outlined here are based on general principles and data from its close analogue, procaine. It is the responsibility of the researcher to conduct thorough pilot studies to establish safe and effective concentrations and dosages for their specific model and application. The unique chemical structure of this compound may offer a different pharmacological profile compared to other ester anesthetics, making it a subject of interest for drug development and comparative pharmacology studies.
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NYSORA. (2016). Local Infiltration Anesthesia. In NYSORA Textbook of Regional Anesthesia and Acute Pain Management. [Link]
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Dr.Oracle. (2025). What is the correct technique for administering local infiltration anesthesia?. [Link]
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De Buck, F., et al. (2023). Procaine. In StatPearls. StatPearls Publishing. [Link]
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Wang, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(71), 41336-41350. [Link]
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Taylor, A., & McLeod, G. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 34-41. [Link]
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BrainKart. (2017). What factors affect the potency, onset, and duration of action of local anesthetics?. [Link]
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Application Notes and Protocols for Local Anesthetics in Dental Procedures
A Note on Hydroxyprocaine: The query for "this compound" refers to an ester-type local anesthetic, also known as Oxyprocaine, that was investigated for dental use in the mid-20th century. While historical research documents its anesthetic and antibacterial properties, it is not a standard agent in contemporary dental practice. To provide a guide that is current, scientifically robust, and directly applicable for today's researchers and drug development professionals, this document will focus on Lidocaine . As the first amide-type local anesthetic and the most widely used agent in dentistry, Lidocaine serves as the "gold standard" and a superior model for detailing modern application protocols.[1]
Introduction to Amide-Type Local Anesthetics: The Lidocaine Model
Lidocaine, first synthesized in 1943, revolutionized pain control in dentistry by offering a more potent, rapid-onset, and less allergenic alternative to ester-type anesthetics like procaine.[1] It is a tertiary amine that acts by reversibly blocking nerve impulse transmission.[2] Its enduring prevalence makes it an ideal subject for studying the application, pharmacology, and development of local anesthetics for dental procedures. These notes provide an in-depth guide to its mechanism, formulation, and clinical application protocols.
Core Pharmacology and Mechanism of Action
Molecular Mechanism of Nerve Blockade
The primary clinical target for Lidocaine is the voltage-gated sodium channel (VGSC) on the neuronal cell membrane, which is essential for the propagation of action potentials.[3] The mechanism is a state-dependent blockade, meaning Lidocaine has a higher affinity for channels in the open or inactivated states than in the resting state.[4]
-
Diffusion Across the Membrane: In the dental cartridge, Lidocaine exists in both a lipid-soluble, uncharged tertiary amine form (B) and a water-soluble, charged cationic form (BH+). The uncharged form is crucial for diffusing across the lipid-rich nerve sheath (epineurium) and the neuronal membrane.[5]
-
Re-equilibration and Channel Binding: Once inside the neuron (axoplasm), the molecule re-equilibrates. The charged cationic form (BH+) then binds to a specific receptor site on the intracellular portion of the VGSC.[3][5]
-
Inhibition of Sodium Influx: This binding action effectively blocks the channel, preventing the influx of sodium ions that is necessary for membrane depolarization.[6]
-
Failure of Action Potential Propagation: By preventing depolarization from reaching the threshold potential, the generation and conduction of the nerve impulse are halted, resulting in local anesthesia.[5][7]
Pharmacokinetics in Dental Anesthesia
Understanding the pharmacokinetic profile of Lidocaine is critical for predicting its clinical behavior.
| Parameter | Description | Clinical Significance |
| Onset of Action | Typically < 2-5 minutes | Rapid onset is highly desirable for procedural efficiency.[2][7] |
| pKa | 7.9 | The pKa determines the ratio of base to cation at physiological pH. A lower pKa generally means a faster onset. Tissue inflammation can lower pH, reducing the amount of uncharged base and potentially delaying or preventing profound anesthesia.[2] |
| Protein Binding | ~65% | Determines the duration of action. Higher protein binding keeps the anesthetic at the nerve receptor for longer. Lidocaine has a medium duration.[2] |
| Metabolism | Hepatic (Liver) via CYP1A2 & CYP3A4 | Lidocaine is an amide anesthetic, metabolized in the liver. This is in contrast to ester anesthetics (like this compound), which are metabolized by plasma cholinesterases. Caution is required in patients with severe liver disease.[2][7] |
| Elimination Half-Life | ~1.5 to 2.0 hours | The half-life can be prolonged in patients with hepatic impairment or congestive heart failure.[2][7] |
Formulations and the Role of Vasoconstrictors
Lidocaine for dental use is almost always formulated with a vasoconstrictor, most commonly epinephrine.[1] Plain Lidocaine is rarely used due to its pronounced vasodilating properties, which would lead to a very short duration of action and higher systemic absorption.[1]
Standard Dental Formulations
| Formulation | Epinephrine Concentration | Clinical Application |
| 2% Lidocaine HCl | 1:100,000 | The "gold standard" for most routine dental procedures, providing a good balance of duration and safety.[8] |
| 2% Lidocaine HCl | 1:50,000 | Used when more profound hemostasis (bleeding control) is required, such as in surgical procedures.[8] |
Causality: Why Epinephrine is Critical
The addition of epinephrine, an adrenergic agonist, provides several key advantages:
-
Increased Duration and Depth: Epinephrine constricts local blood vessels, reducing blood flow in the area of injection.[9] This slows the rate at which Lidocaine is absorbed away from the nerve into the systemic circulation, thereby keeping the anesthetic localized at the target site for a longer period.[9][10]
-
Reduced Systemic Toxicity: By slowing systemic absorption, the peak blood level of Lidocaine is lowered, reducing the risk of adverse systemic effects.[10]
-
Hemostasis: The vasoconstrictive action reduces bleeding at the surgical site, improving visibility for the clinician.[9]
Application Protocols in Dental Procedures
The choice of injection technique is dictated by the treatment area and the desired extent of anesthesia. All protocols require strict adherence to aspiration before injection to prevent inadvertent intravascular administration.
Protocol 1: Maxillary Supraperiosteal (Infiltration) Injection
This is the most common technique for anesthetizing individual maxillary teeth.
Objective: To deposit anesthetic solution near the apex of the target tooth, allowing it to diffuse through the porous maxillary bone.
Step-by-Step Methodology:
-
Patient Preparation: Position the patient in a supine or semi-supine position.
-
Site Preparation: Dry the mucosa with sterile gauze. Apply a topical anesthetic (e.g., 20% benzocaine) for 1-2 minutes to minimize needle insertion discomfort.[11]
-
Syringe Orientation: Using a 27- or 30-gauge short needle, orient the bevel towards the bone.[12]
-
Tissue Retraction: Retract the patient's lip and cheek to create taut tissue for clear visibility and easier needle penetration.
-
Insertion: Insert the needle into the height of the mucobuccal fold, parallel to the long axis of the tooth.[13]
-
Advancement: Advance the needle a few millimeters until the tip is located superior to the apex of the tooth's root.
-
Aspiration: Aspirate in two planes to ensure the needle is not within a blood vessel. A negative aspiration (no blood enters the cartridge) is required before proceeding.
-
Deposition: Slowly deposit approximately 0.6 mL (about one-third of a cartridge) of the anesthetic solution over 20-30 seconds.[13]
-
Withdrawal: Slowly withdraw the syringe and make the needle safe immediately.
Protocol 2: Inferior Alveolar Nerve Block (IANB)
The IANB is a cornerstone technique for achieving profound anesthesia of the mandibular teeth.
Objective: To deposit anesthetic solution in the pterygomandibular space near the mandibular foramen, where the inferior alveolar nerve enters the mandible.[11]
Step-by-Step Methodology:
-
Patient Preparation: Position the patient appropriately, ensuring they can open their mouth widely.
-
Landmark Identification:
-
Syringe Placement: Using a 25- or 27-gauge long needle, position the syringe barrel over the contralateral (opposite side) premolars.[15]
-
Insertion: The needle insertion point is into the pterygomandibular depression, lateral to the raphe and medial to the internal oblique ridge.
-
Advancement: Advance the needle approximately 20-25 mm until gentle contact with bone is made.[16] This is a critical step to ensure the correct depth and avoid injecting into the parotid gland.
-
Aspiration: After contacting bone, withdraw the needle slightly (1 mm). Aspirate in two planes. If negative, proceed.
-
Deposition: Slowly deposit approximately 1.5 mL (about three-quarters of a cartridge) of the solution over at least 60 seconds.
-
Lingual Nerve Anesthesia: As the syringe is withdrawn halfway, the remaining solution can be deposited to anesthetize the lingual nerve.[16]
-
Withdrawal: Completely withdraw the syringe and make the needle safe. Anesthesia onset typically occurs within 3-5 minutes.[16]
Dosage, Safety, and Toxicity Management
Maximum Recommended Dose (MRD)
Calculating the correct dosage is paramount to prevent systemic toxicity. The MRD for Lidocaine is patient weight-dependent.
-
Lidocaine 2% with Epinephrine: The recommended maximum dose for dental procedures is 4.4 mg/kg (or 2.0 mg/lb), with an absolute maximum of 300 mg per appointment.[17][18]
Calculation Example (2% Lidocaine = 20 mg/mL):
-
A standard 1.8 mL dental cartridge contains: 20 mg/mL * 1.8 mL = 36 mg of Lidocaine.
-
For a healthy 70 kg (154 lb) adult: 70 kg * 4.4 mg/kg = 308 mg . The absolute max is 300 mg.
-
Maximum number of cartridges: 300 mg / 36 mg/cartridge ≈ 8.3 cartridges .
Contraindications and Cautions
-
Absolute Contraindication: A documented allergy to amide-type local anesthetics.[7]
-
Relative Cautions:
-
Severe Hepatic Disease: As Lidocaine is metabolized by the liver, its clearance may be reduced.[7]
-
Significant Cardiovascular Disease: While the small doses of epinephrine are generally safe, caution is advised. Consultation with the patient's physician may be warranted.
-
Methemoglobinemia: Patients with certain congenital conditions may be at higher risk.[7]
-
Recognizing and Managing Systemic Toxicity
Overdose or inadvertent intravascular injection can lead to systemic toxicity, which typically presents with CNS and cardiovascular signs.
| System | Initial Signs (Excitation) | Later Signs (Depression) |
| CNS | Circumoral numbness, metallic taste, lightheadedness, tinnitus, visual disturbances, disorientation, muscle twitching.[19] | Drowsiness, unconsciousness, convulsions, respiratory depression, and arrest.[19] |
| Cardiovascular | Initially may be hypertensive and tachycardic. | Hypotension, bradycardia, arrhythmias, and cardiovascular collapse.[2][19] |
Management Protocol:
-
Stop the Injection Immediately.
-
Position the Patient: Place the patient in a supine position to aid cerebral perfusion.
-
Basic Life Support (ABC): Assess and manage A irway, B reathing, and C irculation. Administer oxygen.
-
Monitor Vital Signs.
-
Summon Emergency Medical Services if symptoms are severe or progressing.
Advanced Concepts and Future Directions
Buffered Lidocaine
Commercial Lidocaine solutions are acidic (pH ~3.9) to improve shelf-life.[20] This acidity can cause a stinging sensation upon injection and slightly delay the onset of action. Buffering the anesthetic with sodium bicarbonate immediately before injection raises the pH closer to physiological levels (7.4).[21] This increases the concentration of the uncharged base form, which can lead to:
-
Reduced Injection Pain: A significant decrease in patient discomfort.[22]
-
Faster Onset of Anesthesia: More rapid diffusion across the nerve membrane.[21]
Drug Development Considerations
For professionals in drug development, the Lidocaine model highlights key areas of focus for novel local anesthetics:
-
Optimizing pKa and Lipid Solubility: Balancing these properties to achieve rapid onset and appropriate potency.
-
Improving Safety Profile: Developing agents with a wider therapeutic window and reduced potential for CNS or cardiotoxicity.
-
Prolonging Duration: Investigating novel formulations or molecular structures that increase protein binding or reduce vascular uptake without relying solely on vasoconstrictors.
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Xylocaine® Dental (Lidocaine HCl injection, USP) Injection for Local Anesthesia in Dentistry - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
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The Lidocaine local anesthetic. (2023, May 10). YouTube. [Link]
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2% Xylocaine DENTAL with epinephrine 1:50000 (Lidocaine HCl 2% and Epinephrine 1:50000 Injection) - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. [Link]
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A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC - PubMed Central. (2022, November 24). National Center for Biotechnology Information. [Link]
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Local Anesthetic Injection Techniques. (2009, June 2). YouTube. [Link]
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Using Hydroxyprocaine as a chromogenic reagent
Application Note & Protocol
Topic: Chromogenic Determination of Aromatic Amine-Containing Pharmaceuticals: A Methodological Guide Using Hydroxyprocaine as a Model Analyte
Part 1: Foundational Principles & Scientific Rationale
Correcting a Common Misconception: Analyte vs. Reagent
In spectrophotometric analysis, the chromogenic reagent is the substance that reacts with the target molecule (the analyte ) to produce a colored product. While this compound possesses a chemical structure that participates in color-forming reactions, its established role in analytical chemistry is that of an analyte—the substance being detected and quantified. The methods described herein are designed for the quantitative analysis of this compound or structurally similar compounds.
The Reaction Mechanism: Diazotization-Coupling
The determination of compounds like this compound, which contain a primary aromatic amine (-NH₂) moiety, is reliably achieved through a two-step reaction known as the Bratton-Marshall reaction.
-
Diazotization: The primary aromatic amine of this compound is treated with nitrous acid (HNO₂) in an acidic medium. The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl). This step converts the amine group into a highly reactive diazonium salt. It is crucial to perform this step at low temperatures (0-5°C) to prevent the unstable diazonium salt from decomposing.
-
Azo-Coupling: The resulting diazonium salt is then immediately reacted with a "coupling agent," which is an electron-rich aromatic compound. A classic and highly effective coupling agent is N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), also known as the Bratton-Marshall reagent. This reaction forms a stable, intensely colored azo compound, which exhibits strong absorbance in the visible region of the electromagnetic spectrum, typically between 540-550 nm.
The intensity of the resulting color is directly proportional to the initial concentration of the this compound, forming the basis for quantitative analysis via Beer-Lambert's law. To ensure the reaction proceeds to completion and to prevent side reactions, any excess nitrous acid from the first step must be neutralized before the coupling agent is added. This is typically accomplished by adding ammonium sulfamate or sulfamic acid.
Workflow Visualization: The Analytical Pathway
The logical flow of the experimental process, from sample preparation to final analysis, is critical for reproducible results.
Application Notes and Protocols for the Formulation of Hydroxyprocaine for Topical Application
Introduction: Rationale for Topical Hydroxyprocaine Development
This compound, a local anesthetic of the ester type, presents a compelling candidate for topical drug delivery.[1] Its chemical structure, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is closely related to procaine, a well-established anesthetic.[2][3] The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of nerve impulses and results in a localized loss of sensation.[4] The development of a topical formulation of this compound is predicated on delivering the active pharmaceutical ingredient (API) directly to the target site, thereby minimizing systemic absorption and associated potential side effects, while providing effective localized analgesia.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of a topical this compound product. The protocols outlined herein are designed to ensure scientific integrity and are grounded in established principles of pharmaceutical science and regulatory expectations.
Part 1: Pre-Formulation Studies and Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the design of a stable, effective, and safe topical formulation.
Physicochemical Properties
Key physicochemical parameters of this compound are summarized in the table below. It is critical to note that some of these values are predicted and should be experimentally verified.
| Property | Value | Source |
| Chemical Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | [2] |
| CAS Number | 487-53-6 | [1][3] |
| Molecular Formula | C13H20N2O3 | [1][2] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
| Melting Point | 153-155 °C | [3][5] |
| Predicted pKa | 7.86 ± 0.35 | [5] |
| Predicted XLogP3 | 2.4 | [6] |
Causality behind Experimental Choices: The pKa of a local anesthetic is a critical determinant of its clinical efficacy. The un-ionized form of the drug is more lipid-soluble and preferentially penetrates the nerve sheath, while the ionized form is responsible for blocking the sodium channel from within the neuron. A pKa close to physiological pH (7.4) ensures a suitable balance between these two forms. The predicted XLogP3 value suggests moderate lipophilicity, which is favorable for skin penetration.
Solubility Studies
The solubility of this compound in various pharmaceutically acceptable solvents is a prerequisite for developing a homogenous and stable formulation.
Protocol for Solubility Determination:
-
Prepare saturated solutions of this compound in a panel of solvents relevant to topical formulations (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, and various oils).
-
Equilibrate the solutions at controlled temperatures (e.g., 25°C and 37°C) for 24-48 hours with continuous agitation.
-
Filter the saturated solutions to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Part 2: Formulation Development
The goal of formulation development is to create a vehicle that effectively delivers this compound to the target site in the skin, is physically and chemically stable, and is aesthetically acceptable to the user.
Excipient Selection
The choice of excipients is critical to the performance and stability of the topical formulation. Common excipients for topical formulations include:
-
Solvents/Co-solvents: To dissolve the API (e.g., propylene glycol, ethanol). The combination of ethanol and propylene glycol has been shown to enhance the percutaneous absorption of some drugs.[7]
-
Gelling Agents: To provide the desired viscosity and consistency (e.g., carbomers, hydroxypropyl methylcellulose).
-
Penetration Enhancers: To facilitate the transport of this compound across the stratum corneum (e.g., oleic acid, terpenes, sulfoxides).
-
Humectants: To prevent the formulation from drying out (e.g., glycerin, sorbitol).
-
Preservatives: To prevent microbial growth in multi-dose containers (e.g., parabens, phenoxyethanol).
-
pH Modifiers: To adjust the pH of the formulation to ensure drug stability and optimize skin compatibility (e.g., triethanolamine, citric acid).
Formulation Prototypes
Based on the pre-formulation data, several prototype formulations should be developed and evaluated. Examples include:
-
Hydroalcoholic Gel: Offers good drug solubilization and a non-greasy feel.
-
Cream (Oil-in-Water Emulsion): Provides a moisturizing effect and can accommodate both hydrophilic and lipophilic excipients.
-
Ointment (Water-in-Oil Emulsion): Offers occlusive properties that can enhance drug penetration.
Example of a Hydroalcoholic Gel Formulation:
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 - 5.0 |
| Carbomer 940 | Gelling Agent | 0.5 - 1.5 |
| Propylene Glycol | Co-solvent, Humectant, Penetration Enhancer | 10.0 - 20.0 |
| Ethanol (95%) | Co-solvent, Penetration Enhancer | 10.0 - 30.0 |
| Triethanolamine | Neutralizing Agent (to form the gel) | q.s. to pH 6.5-7.5 |
| Purified Water | Vehicle | q.s. to 100 |
Workflow for Formulation Preparation:
Caption: Workflow for the preparation of a this compound hydroalcoholic gel.
Part 3: In Vitro Performance Testing
In vitro performance testing is crucial for assessing the drug release and skin permeation characteristics of the developed formulations.
In Vitro Release Testing (IVRT)
IVRT is used to evaluate the rate at which the API is released from the formulation.
Protocol for IVRT using Franz Diffusion Cells:
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: A buffer solution (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions.
-
Procedure: a. Mount the membrane between the donor and receptor compartments of the Franz cell. b. Fill the receptor compartment with degassed receptor medium and maintain the temperature at 32°C to simulate skin surface temperature. c. Apply a finite dose of the this compound formulation to the donor side of the membrane. d. At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed medium. e. Analyze the samples for this compound content using a validated HPLC method.
In Vitro Permeation Testing (IVPT)
IVPT assesses the ability of the API to permeate through the skin.
Protocol for IVPT using Franz Diffusion Cells:
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: Excised human or animal (e.g., porcine) skin is the gold standard. The stratum corneum should be facing the donor compartment.
-
Receptor Medium: Phosphate-buffered saline (pH 7.4), potentially with a co-solvent to maintain sink conditions for more lipophilic drugs.
-
Procedure: a. Follow the same procedure as for IVRT, but with excised skin as the membrane. b. At the end of the experiment, the skin can be sectioned to determine the amount of drug retained in the different skin layers (stratum corneum, epidermis, and dermis).
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated from the linear portion of the curve.
Part 4: Physicochemical Characterization and Stability Testing
Physicochemical Characterization
The final formulations should be characterized for the following parameters:
-
Appearance: Visual inspection for color, clarity, and homogeneity.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Determined using a viscometer at different shear rates.
-
Drug Content and Uniformity: Quantification of this compound in the formulation using a validated HPLC method.
Stability Testing
Stability testing is essential to ensure that the quality, safety, and efficacy of the product are maintained throughout its shelf life. The studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[10][11][12]
Stability Protocol:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance
-
pH
-
Viscosity
-
Assay of this compound
-
Degradation products/impurities
-
Microbial limits
-
Workflow for Stability Testing:
Caption: General workflow for conducting stability studies of the topical formulation.
Part 5: Analytical Method Development
A validated, stability-indicating analytical method is required for the quantification of this compound in the formulation and in samples from in vitro studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Protocol for HPLC Method Development and Validation:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for peak shape and retention.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Validation Parameters (according to ICH Q2(R1) guidelines):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Part 6: In Vitro Safety Evaluation
Prior to any in vivo studies, the potential for skin irritation and cytotoxicity of the formulation should be assessed using in vitro models.
In Vitro Cytotoxicity
Protocol for MTT Assay on Human Keratinocytes (e.g., HaCaT cells):
-
Seed HaCaT cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various dilutions of the this compound formulation for a specified period (e.g., 24 hours).
-
After treatment, add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. A significant reduction in cell viability may indicate potential cytotoxicity.[13][14]
Conclusion
The successful development of a topical this compound formulation requires a systematic approach encompassing pre-formulation studies, rational formulation design, comprehensive in vitro performance testing, and rigorous stability and safety evaluations. The protocols and guidelines presented in this document provide a robust framework for researchers and drug development professionals to navigate the complexities of topical product development and to generate the necessary data to support further preclinical and clinical investigations. Adherence to these principles will facilitate the development of a safe, effective, and stable topical this compound product for localized pain relief.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 68097, this compound. [Link]
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Global Substance Registration System. This compound. [Link]
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CAS Common Chemistry. This compound. [Link]
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International Council for Harmonisation. ICH Harmonised Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Pudipeddi M, et al. Effect of ethanol/propylene glycol on the in vitro percutaneous absorption of aspirin, biophysical changes and macroscopic barrier properties of the skin. J Pharm Sci. 2003;92(11):2195-2205.
- Dhawan S, et al. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. Cutan Ocul Toxicol. 2019;38(1):50-59.
- Alves R, et al. New Formulations of Local Anaesthetics—Part I. Journal of Anesthesia & Clinical Research. 2014;5(11).
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SIELC Technologies. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. [Link]
- Nobile V, et al. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Cosmetics. 2021; 8(4):115.
- Google Patents. Aqueous solvent for corticosteroids.
- Zhang Y, et al. The development of local anesthetics and their applications beyond anesthesia. International Journal of Molecular Sciences. 2019;20(24):6239.
- Loftsson T, et al. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. Pharmaceutics. 2018;10(3):148.
- Ali A, et al. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score.
- Sravani B, et al. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. 2017;4(3):47-54.
- Costa R, et al.
- Poturcu K, et al. Solubility and thermodynamic studies of procaine hydrochloride in propylene glycol + 2-propanol binary mixtures at different temperatures.
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International Council for Harmonisation. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
- de Paula E, et al. Liposomal-benzocaine gel formulation: correlation between in vitro assays and in vivo topical anesthesia in volunteers. J Pharm Sci. 2012;101(1):234-42.
- Estebe JP. New Formulations of Local Anaesthetics—Part I.
- Alvarez-Román R, et al. Preparation and in Vitro Evaluation of Topical Formulations Based on Polystyrene-poly-2-hydroxyl Methacrylate Nanoparticles. Molecular Pharmaceutics. 2009;6(4):1141-1150.
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DermNet NZ. Local anaesthesia. [Link]
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ResearchGate. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms. [Link]
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HALO. USP METHOD IMPROVEMENTS FOR HPLC OF LIDOCAINE AND RELATED IMPURITIES. [Link]
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SciELO. HPLC assay of lidocaine in in vitro dissolution test of the Poloxamer 407 gels. [Link]
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ResearchGate. In vitro cytotoxicity and phototoxicity study of cosmetics colorants. [Link]
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Eurofins. Franz Cell Test. [Link]
- Google Patents.
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PermeGear. [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. [Link]
- Journal of Molecular Liquids. Solubility and thermodynamic study of deferiprone in propylene glycol and ethanol mixture. 2023;376:121462.
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European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
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IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Application Notes and Protocols for the Synthesis and Azo Coupling of o-Hydroxy Procaine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Chromophoric Potential of Procaine
Procaine, a well-established local anesthetic, is chemically defined as 2-(diethylamino)ethyl 4-aminobenzoate.[1][2] Its structure features a primary aromatic amine, which serves as a versatile chemical handle for the classic diazotization reaction.[3] This reaction converts the amine into a highly reactive diazonium salt, an electrophile capable of coupling with electron-rich aromatic systems to form vibrantly colored azo compounds.[4] This application note details the synthesis and subsequent diazotization and azo coupling of a hydroxylated derivative of procaine, herein referred to as "o-hydroxy procaine."
The introduction of a hydroxyl group ortho to the amine functionality on the procaine backbone is of significant interest. This structural modification is anticipated to modulate the electronic properties of the resulting diazonium salt and the final azo dye. Specifically, the presence of the o-hydroxy group can lead to the formation of metal-chelating azo dyes and alter the tinctorial and solvatochromic properties of the molecule, opening avenues for its application as a sensor, a specialized stain in biological imaging, or as a building block in targeted drug delivery systems.
As "o-hydroxy procaine" is not a commercially available compound, this guide provides a putative synthetic pathway for its preparation, followed by detailed protocols for its diazotization and coupling with a representative naphtholic compound.
Part 1: Proposed Synthesis of o-Hydroxy Procaine
The synthesis of o-hydroxy procaine (systematic name: 2-(diethylamino)ethyl 4-amino-3-hydroxybenzoate) can be envisioned starting from 3-hydroxy-4-nitrobenzoic acid. This multi-step synthesis involves protection of the phenol, esterification, and subsequent reduction of the nitro group.
Synthetic Scheme
Caption: Overall mechanism of diazotization and azo coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Hydroxy Procaine | Synthesized (Part 1) | - | Ensure high purity. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., Sigma-Aldrich | Store in a desiccator. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | e.g., Fisher Scientific | Corrosive. Handle with care. |
| 2-Naphthol | 99% | e.g., Alfa Aesar | |
| Sodium Hydroxide (NaOH) | Pellets, 97% | e.g., VWR | Caustic. Handle with care. |
| Distilled/Deionized Water | - | - | |
| Ice | - | - | For ice baths. |
| Glassware (beakers, flasks) | - | - | |
| Magnetic Stirrer and Stir Bar | - | - | |
| Büchner Funnel and Filter Flask | - | - | For product isolation. |
Detailed Protocol
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids and bases are corrosive. Diazonium salts in their solid, dry state can be explosive and should always be kept in a cold aqueous solution and used immediately after preparation.
-
Preparation of the o-Hydroxy Procaine Solution (Amine Solution):
-
In a 100 mL beaker, suspend 1.0 mmol of o-hydroxy procaine in 10 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until the amine fully dissolves.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate small beaker, dissolve 1.1 mmol of sodium nitrite in 5 mL of distilled water.
-
Cool this solution in the ice bath.
-
-
Preparation of the Coupling Solution:
-
In a 250 mL beaker, dissolve 1.0 mmol of 2-naphthol in 15 mL of 1 M sodium hydroxide solution.
-
Cool this solution thoroughly in the ice bath. The solution should be clear.
-
-
Diazotization:
-
While maintaining the temperature of the amine solution between 0 and 5 °C, add the cold sodium nitrite solution dropwise with vigorous stirring.
-
The addition should take approximately 5-10 minutes.
-
After the addition is complete, continue stirring for an additional 5 minutes. The resulting diazonium salt solution should be used immediately in the next step.
-
-
Azo Coupling:
-
Slowly, and with continuous, efficient stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Allow the product to air-dry on the funnel by maintaining suction. The product can be further dried in a desiccator.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification if necessary.
-
Characterization
The final azo dye product should be characterized to confirm its structure and purity using techniques such as:
-
UV-Vis Spectroscopy: To determine the maximum wavelength of absorption (λmax) in a suitable solvent.
-
FT-IR Spectroscopy: To identify key functional groups, including the N=N stretch of the azo group and the O-H stretch of the hydroxyl groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the full chemical structure.
-
Mass Spectrometry: To confirm the molecular weight of the product.
References
Sources
Application Note: A Multi-technique Approach to the Solid-State Characterization of Hydroxyprocaine Hydrochloride
Introduction: The Critical Importance of Solid-State Properties in Pharmaceutical Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate performance and stability. For ionizable drugs such as Hydroxyprocaine Hydrochloride, a local anesthetic of the ester type, the crystalline structure can significantly influence key physicochemical properties including solubility, dissolution rate, hygroscopicity, and chemical stability.[1][2] These properties, in turn, directly impact the bioavailability, therapeutic efficacy, and shelf-life of the final drug product.[2] Local anesthetics, as a class, are known to exhibit complex solid-state behaviors, including polymorphism (the existence of multiple crystalline forms) and the formation of hydrates or solvates.[3][4] Therefore, a comprehensive solid-state characterization is not merely a regulatory requirement but a fundamental necessity for robust formulation development and ensuring consistent product quality.[2][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential techniques for the thorough solid-state characterization of this compound Hydrochloride. By integrating data from multiple analytical methods, a complete picture of the material's properties can be established, mitigating risks in later stages of development.
The Analytical Imperative: A Multi-faceted Characterization Strategy
No single analytical technique can fully elucidate the solid-state nature of an API. A synergistic approach, combining crystallographic, thermal, spectroscopic, and moisture sorption analysis, is essential for a comprehensive understanding. Each technique provides a unique piece of the puzzle, and their collective data allows for the unambiguous identification and characterization of different solid forms.
Caption: Integrated workflow for the solid-state characterization of this compound Hydrochloride.
X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystal
Expertise & Experience: XRPD is the cornerstone technique for solid-state characterization. It provides a unique "fingerprint" for each crystalline form by detecting the constructive interference of X-rays scattered by the ordered arrangement of molecules in a crystal lattice.[4] For this compound Hydrochloride, XRPD is indispensable for identifying potential polymorphs, determining the degree of crystallinity, and detecting the presence of any amorphous content.[4] Different polymorphs of the same compound will produce distinct diffraction patterns.[4]
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (10-50 mg) of the this compound Hydrochloride sample to a fine powder using an agate mortar and pestle to ensure random crystal orientation. Be cautious to avoid excessive grinding which can induce amorphization.
-
Sample Mounting: Pack the powdered sample into a flat, zero-background sample holder. Ensure the surface is smooth and level with the holder's surface.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A broad range, for example, 2° to 40° 2θ, is recommended for initial screening to capture all relevant diffraction peaks.
-
Step Size: A step size of 0.02° 2θ is generally sufficient.
-
Scan Speed/Time per Step: Adjust to obtain a good signal-to-noise ratio. A time per step of 0.5-2 seconds is a common starting point.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis:
-
Crystallinity Assessment: A sharp, well-defined diffraction pattern is indicative of a crystalline material. A broad, diffuse halo suggests the presence of amorphous content.
-
Polymorph Identification: Compare the obtained XRPD pattern with those of known forms or reference standards. Each unique pattern corresponds to a different polymorph.
-
Thermal Analysis: Probing Thermodynamic Properties
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for investigating the thermal behavior of this compound Hydrochloride. They provide information on melting points, phase transitions, and the presence of solvates or hydrates.[5][6]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound Hydrochloride, DSC is vital for determining the melting point of different polymorphs and assessing their thermodynamic relationships. According to the "heat of fusion rule," a less stable polymorph will generally have a lower melting point and a lower heat of fusion.[4]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound Hydrochloride sample into an aluminum DSC pan.
-
Pan Sealing: Crimp the pan with a lid. For samples suspected of containing volatile components (like hydrates), a pinhole lid is recommended to allow for their escape.[6]
-
Instrument Setup:
-
Temperature Program: A typical heating rate is 10 °C/min. A broad temperature range, for example, 25 °C to a temperature above the expected melting point (e.g., 250 °C), should be used.
-
Purge Gas: An inert gas, such as nitrogen, at a flow rate of 20-50 mL/min is used to create a stable thermal environment.
-
-
Data Acquisition: Run the temperature program and record the heat flow.
-
Data Analysis:
-
Melting Point: The endothermic peak corresponds to the melting of the sample. The onset temperature is typically reported as the melting point.
-
Polymorphic Transitions: Sharp endothermic or exothermic events prior to melting can indicate solid-solid phase transitions between polymorphs.
-
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature.[8] This technique is particularly useful for detecting the presence of water or other solvents in the crystal lattice (hydrates/solvates) and for assessing the thermal stability of the compound.[8] Given that local anesthetic hydrochlorides can form hydrates, TGA is a critical tool for the characterization of this compound Hydrochloride.[4][9]
-
Sample Preparation: Accurately weigh a slightly larger sample (5-10 mg) of this compound Hydrochloride into a TGA pan.
-
Instrument Setup:
-
Temperature Program: A heating rate of 10 °C/min is standard. The temperature range should be sufficient to observe desolvation and decomposition (e.g., 25 °C to 300 °C or higher).
-
Purge Gas: An inert nitrogen atmosphere is typically used.
-
-
Data Acquisition: Heat the sample and record the mass loss as a function of temperature.
-
Data Analysis:
-
Hydrate/Solvate Identification: A distinct mass loss step at temperatures below the decomposition point indicates the loss of bound water or solvent. The stoichiometry of the hydrate/solvate can be calculated from the percentage of mass loss.
-
Thermal Stability: The onset of significant mass loss at higher temperatures indicates the decomposition of the compound.
-
| Technique | Information Obtained | Typical Sample Size | Key Parameters |
| XRPD | Crystalline/amorphous nature, polymorph identification, phase purity. | 10-50 mg | 2θ scan range, step size, scan speed. |
| DSC | Melting point, heat of fusion, polymorphic transitions, glass transition. | 2-5 mg | Heating rate, temperature range, purge gas. |
| TGA | Water/solvent content, hydrate/solvate stoichiometry, thermal stability. | 5-10 mg | Heating rate, temperature range, purge gas. |
Vibrational Spectroscopy (FTIR & Raman): A Molecular-Level View
Expertise & Experience: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[10] They are highly sensitive to changes in the local chemical environment and hydrogen bonding, making them powerful tools for distinguishing between different polymorphs and hydrates of this compound Hydrochloride.[10][11] While XRPD provides information on long-range order, vibrational spectroscopy offers insights into the short-range molecular structure.
Caption: Workflow for polymorph differentiation using vibrational spectroscopy.
Experimental Protocols: FTIR and Raman Spectroscopy
-
Sample Preparation: Place a small amount of the this compound Hydrochloride powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectra of different batches or forms. Pay close attention to shifts in the positions and shapes of peaks in the fingerprint region (below 1500 cm⁻¹) and in regions corresponding to N-H, O-H, and C=O stretching, as these are sensitive to hydrogen bonding changes between polymorphs.
-
Sample Preparation: Place a small amount of the sample in a glass vial or on a microscope slide.
-
Data Acquisition: Focus the laser on the sample and collect the Raman spectrum. A common laser wavelength is 785 nm to minimize fluorescence.
-
Data Analysis: As with FTIR, compare the spectra of different solid forms. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR.
Dynamic Vapor Sorption (DVS): Understanding Hygroscopicity
Expertise & Experience: DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[12] This is critical for assessing the hygroscopicity of this compound Hydrochloride, its tendency to form hydrates, and its stability under different humidity conditions.[12] Understanding the moisture sorption behavior is vital for defining appropriate storage and handling conditions.[12]
Experimental Protocol: DVS Analysis
-
Sample Preparation: Place a precisely weighed amount (5-15 mg) of the sample in the DVS sample pan.
-
Instrument Setup:
-
Temperature: Typically performed at 25 °C.
-
RH Program: A common program involves a drying step (0% RH), followed by a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH) and then a corresponding stepwise decrease back to 0% RH.
-
Equilibrium Criteria: The instrument holds at each RH step until the rate of mass change falls below a set threshold (e.g., dm/dt ≤ 0.002% min⁻¹).
-
-
Data Acquisition: The instrument automatically records the sample mass at each RH step.
-
Data Analysis:
-
Sorption/Desorption Isotherm: Plot the change in mass (%) versus RH. The shape of the isotherm reveals the nature of the water uptake.
-
Hygroscopicity Classification: The extent of water uptake at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.
-
Hydrate Formation: A sharp, step-like increase in mass at a specific RH may indicate the formation of a hydrate. Hysteresis between the sorption and desorption curves can also be indicative of such phase changes.
-
Conclusion: Building a Foundation for Success
The solid-state characterization of this compound Hydrochloride is a critical activity in pharmaceutical development that requires a strategic, multi-technique approach. By combining the crystallographic insights from XRPD, the thermodynamic data from DSC and TGA, the molecular-level information from vibrational spectroscopy, and the hygroscopicity assessment from DVS, a comprehensive profile of the API's solid-state properties can be constructed. This detailed understanding is paramount for selecting the optimal solid form for development, designing a robust manufacturing process, and ensuring the delivery of a safe, stable, and effective drug product to patients.
References
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AKJournals. (n.d.). Study of the polymorphic behaviour of some local anesthetic drugs. Retrieved from [Link]
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Verdugo-Escamilla, C., et al. (2022). Lidocaine Pharmaceutical Multicomponent Forms: A Story about the Role of Chloride Ions on Their Stability. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Solid-state characterization of chloroprocaine hydrochloride: Part VI. Crystal polymorphism of local anaesthetic drugs. Retrieved from [Link]
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MDPI. (2022). Lidocaine Pharmaceutical Multicomponent Forms: A Story about the Role of Chloride Ions on Their Stability. Retrieved from [Link]
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Glasnapp, A. (2021). Lidocaine vs. Lidocaine HCl. The PCCA Blog. Retrieved from [Link]
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TSI Journals. (n.d.). Determination of oxybuprocaine hcl in pharmaceutical formulations using thermal techniques. Retrieved from [Link]
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ResearchGate. (2025). Lidocaine Pharmaceutical Multicomponent Forms: A Story about the Role of Chloride Ions on Their Stability. Retrieved from [Link]
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Official Monographs for Part I. (n.d.). 710 Procaine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103524367B - Preparation technology for procaine hydrochloride crystals.
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PubChem. (n.d.). Procaine. Retrieved from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 487-53-6 | Product Name : this compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C13H20N2O3). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ScienceDirect. (n.d.). STABILITY: PHYSICAL AND CHEMICAL. Retrieved from [Link]
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ResearchGate. (2017). Raman and Infrared spectroscopies and X-ray diffraction data on bupivacaine and ropivacaine complexed with 2-hydroxypropyl–. Retrieved from [Link]
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Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Characterization of street drugs using handheld Fourier transform Raman spectroscopy. Retrieved from [Link]
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TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
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MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Raman Spectrum of Procaine Hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). Tetracaine. Retrieved from [Link]
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AZoM. (2022). Using FT-Raman Spectroscopy for Quantitative Analysis of Cocaine. Retrieved from [Link]
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PubMed. (n.d.). Characterization of four crystal polymorphs and a monohydrate of s-bupivacaine hydrochloride (levobupivacaine hydrochloride). Retrieved from [Link]
-
SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]
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Application Notes and Protocols for Studying the Nerve Blocking Effects of Hydroxyprocaine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Characterizing Novel Local Anesthetics
The clinical demand for precise and effective pain management solutions necessitates the rigorous evaluation of new local anesthetic agents. Hydroxyprocaine (CAS 487-53-6), an ester-type local anesthetic, represents a candidate molecule for such evaluation.[1][2] The protocols detailed herein provide a comprehensive framework for characterizing its nerve-blocking efficacy, potency, and duration of action. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of scientific inquiry, from foundational in vitro assessments to more complex in vivo validations.
The core mechanism of local anesthetics involves the blockade of voltage-gated sodium channels within the nerve membrane.[3][4] Anesthetic molecules, like this compound, exist in equilibrium between an uncharged (lipophilic) form and a charged (cationic) form. The uncharged base is crucial for penetrating the lipid-rich nerve sheath and axonal membrane. Once inside the axoplasm, the molecule re-equilibrates, and the resulting cationic form binds to a specific receptor site within the sodium channel pore, physically occluding it and preventing the influx of sodium ions necessary for action potential propagation.[3][4][5] The efficacy of this process is governed by the agent's physicochemical properties (pKa, lipid solubility) and the physiological environment (pH).[6][7]
This guide provides validated, self-contained protocols that integrate electrophysiological and behavioral assays to build a complete profile of this compound's anesthetic properties.
Part 1: Foundational In Vitro Characterization: Isolated Nerve Electrophysiology
The initial assessment of a nerve-blocking agent should be conducted in a controlled ex vivo environment to determine its direct effects on nerve conduction without the complexities of systemic absorption, metabolism, or animal behavior. The isolated sciatic nerve preparation from a rodent is a robust and widely used model for this purpose.[8][9]
Causality Behind the Ex Vivo Approach
This method allows for the precise control of drug concentration applied directly to the nerve, enabling the generation of reliable dose-response curves. It directly measures the compound action potential (CAP), which is the summed electrical response of all axons in the nerve trunk.[9] By analyzing changes in the CAP, we can quantify the degree of nerve block with high fidelity. Removing the epineurium, the nerve's outer sheath, facilitates faster and more uniform drug permeability.[9]
Experimental Workflow for Ex Vivo Nerve Conduction Studies
Caption: Workflow for ex vivo assessment of nerve block.
Detailed Protocol: Ex Vivo Sciatic Nerve Preparation and Recording
Materials:
-
Wistar rat (250-300g)
-
Artificial cerebrospinal fluid (aCSF), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in aCSF)
-
Dissection tools, recording chamber with stimulating and recording electrodes
-
Differential amplifier, data acquisition system, and stimulator
Procedure:
-
Nerve Dissection: Humanely euthanize a Wistar rat according to approved institutional protocols. Surgically expose and dissect the sciatic nerve from the sciatic notch to the tibial/peroneal bifurcation.[8]
-
Preparation: Immediately place the dissected nerve in chilled, oxygenated aCSF. Carefully remove the epineurium under a dissecting microscope to improve drug access.[9]
-
Mounting: Transfer the desheathed nerve to a multi-compartment recording chamber. Place the proximal end of the nerve across the stimulating electrodes and the distal end across the recording electrodes. A central compartment is used for drug application. Seal the compartments with petroleum jelly.
-
Equilibration: Perfuse the chamber with oxygenated aCSF at a stable physiological temperature (e.g., 32-34°C) for at least 60 minutes to allow the nerve to stabilize.[9]
-
Baseline Recording: Deliver supramaximal electrical stimuli (e.g., 0.1 ms duration) and record the baseline compound action potential (CAP). Average 10-20 sweeps to get a stable baseline CAP amplitude.
-
Drug Application: Replace the aCSF in the central compartment with aCSF containing the first concentration of this compound.
-
Recording Nerve Block: Record the CAP at regular intervals (e.g., every 5 minutes) for 30 minutes or until a stable block is achieved.
-
Dose-Response: Repeat steps 6-7 with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Washout: After testing the highest concentration, perfuse the central chamber with fresh aCSF to wash out the drug and monitor the recovery of the CAP amplitude over time.
Data Analysis:
-
Measure the peak amplitude of the A-fiber component of the CAP.
-
Calculate the percentage of nerve block at each concentration relative to the baseline amplitude: % Block = (1 - (CAP_drug / CAP_baseline)) * 100.
-
Plot the % Block against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 (the concentration that produces 50% block).
| Parameter | Description | Example Data |
| Baseline CAP | Average peak amplitude before drug application. | 15.2 mV |
| IC50 | Concentration of this compound causing 50% block. | 85 µM |
| Time to Onset (90%) | Time to reach 90% of maximum block at a given concentration. | 12.5 min @ 200 µM |
| Recovery (50%) | Time for CAP to recover to 50% of baseline after washout. | 25 min |
Part 2: In Vivo Validation: Rodent Sciatic Nerve Block Models
Following successful in vitro characterization, in vivo studies are essential to understand the anesthetic's performance within a complex biological system. These models integrate pharmacokinetics (absorption, distribution), local tissue effects, and clinically relevant endpoints like sensory and motor blockade.[10][11] The rat or mouse sciatic nerve block model is a standard for preclinical evaluation.[10][12]
Rationale for In Vivo Models
In vivo experiments provide critical data on the duration of action, potential for differential sensory-motor block, and overall efficacy in a living organism. Behavioral tests serve as surrogates for pain perception, while electrophysiological measurements can provide objective confirmation of nerve conduction block.[13][14] This dual approach provides a robust and self-validating system.
Experimental Workflow for In Vivo Nerve Block Assessment
Caption: Workflow for in vivo assessment of nerve block.
Detailed Protocol: Rat Sciatic Nerve Block with Sensory and Motor Assessment
Materials:
-
Sprague-Dawley rats (300-350g)
-
This compound solution (e.g., 0.5%, 1%, 2% in sterile saline)
-
Vehicle control (sterile saline)
-
General anesthetic (e.g., isoflurane)
-
Behavioral testing apparatus (e.g., Hargreaves plantar test for thermal sensitivity, von Frey filaments for mechanical sensitivity)
-
Electrophysiology system for recording compound motor action potentials (CMAP)
Procedure:
-
Baseline Assessment: Prior to anesthesia, establish a stable baseline sensory threshold for each rat using the Hargreaves or von Frey test.
-
Anesthesia and Setup: Anesthetize the rat. Place stimulating electrodes near the sciatic notch and recording electrodes in the plantar muscles of the foot to record the CMAP.[10][11] Record a baseline CMAP.
-
Drug Administration: Surgically expose the sciatic nerve. Using a microsyringe, slowly inject a standardized volume (e.g., 0.1-0.2 mL) of this compound solution or vehicle perineurally.[15]
-
Motor Block Assessment: Monitor the CMAP amplitude every 5-10 minutes. The onset of motor block is defined as a >90% reduction in CMAP amplitude. The duration is the time from onset until the amplitude recovers to 50% of baseline.[11]
-
Sensory Block Assessment: At set time points, briefly reduce the anesthesia to a level that allows for reflex testing and measure the thermal withdrawal latency (Hargreaves test) or mechanical threshold (von Frey test). An increase in latency/threshold indicates a sensory block.[16]
-
Duration of Action: Continue monitoring both motor and sensory responses until they return to baseline levels.
Data Analysis and Presentation:
-
Calculate the onset time and duration for both motor block (CMAP reduction) and sensory block (behavioral change).
-
Compare the effects across different concentrations of this compound.
-
The data can be summarized to evaluate if this compound produces a differential block (i.e., sensory block lasting significantly longer than motor block).
| Concentration | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| Vehicle | N/A | N/A | N/A | N/A |
| 0.5% this compound | 8.2 ± 1.5 | 45.3 ± 5.1 | 12.5 ± 2.0 | 30.1 ± 4.5 |
| 1.0% this compound | 5.1 ± 0.9 | 92.7 ± 8.3 | 8.3 ± 1.1 | 65.8 ± 7.2 |
| 2.0% this compound | 2.8 ± 0.5 | 185.4 ± 15.6 | 4.9 ± 0.8 | 130.2 ± 11.9 |
Part 3: Data Interpretation and Regulatory Context
The ultimate goal of these protocols is to generate a comprehensive data package that is scientifically sound and aligns with regulatory expectations for preclinical drug development. The U.S. Food and Drug Administration (FDA) provides guidance on the development of local anesthetic products, emphasizing the need for robust trial design and clear demonstration of efficacy and safety.[17][18][19]
Synthesizing a Coherent Narrative
The in vitro data establishes the fundamental mechanism and potency (IC50) of this compound. The in vivo data translates this into clinically relevant parameters: how quickly the nerve block starts, how long it lasts, and its relative effect on sensory versus motor fibers.
Data Analysis and Visualization Pipeline
Caption: Data analysis and reporting pipeline.
By following this structured approach, researchers can confidently characterize the nerve-blocking properties of this compound, generating trustworthy and authoritative data essential for advancing its development from the laboratory to potential clinical application.
References
Sources
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- 2. This compound | C13H20N2O3 | CID 68097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
- 6. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
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- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 13. Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat [jove.com]
- 14. Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Teaching medical students and residents how to inject local anesthesia almost painlessly - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Development of Local Anesthetic Drug Products With Prolonged Duration of Effect | FDA [fda.gov]
- 18. govinfo.gov [govinfo.gov]
- 19. Federal Register :: Development of Local Anesthetic Drug Products With Prolonged Duration of Effect; Draft Guidance for Industry; Availability [federalregister.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxyprocaine Synthesis Yield and Purity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for the synthesis of Hydroxyprocaine (2-Diethylaminoethyl 4-amino-2-hydroxybenzoate). This guide is designed to provide you with in-depth, field-proven insights to help you navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize your yield and purity.
Introduction to this compound Synthesis
This compound, an analog of procaine, is synthesized through the Fischer esterification of 4-aminosalicylic acid with 2-diethylaminoethanol in the presence of an acid catalyst. While the reaction appears straightforward, the presence of the phenolic hydroxyl group and the aromatic amino group on the 4-aminosalicylic acid starting material introduces complexities that can impact both yield and purity. This guide will address these challenges head-on, providing you with the expertise to achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered during this compound synthesis.
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary and most common method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid (4-aminosalicylic acid) and an alcohol (2-diethylaminoethanol) to form an ester (this compound) and water.[1][2]
Q2: What are the main challenges in synthesizing this compound compared to Procaine?
A2: The main challenge arises from the additional hydroxyl group on the 4-aminosalicylic acid precursor. This phenolic hydroxyl group is also nucleophilic and can potentially compete with the alcohol (2-diethylaminoethanol) in side reactions, or it can be sensitive to the acidic reaction conditions, leading to byproducts.
Q3: Is it necessary to use protecting groups for the amino or hydroxyl functionalities on 4-aminosalicylic acid?
A3: While not always mandatory, the use of protecting groups can be a strategic approach to prevent side reactions and improve yield and purity. The amino group can be protected, for example, as a carbamate, and the hydroxyl group as an ether or ester.[3][4] However, this adds extra steps for protection and deprotection to the synthesis. The necessity often depends on the specific reaction conditions and the desired final purity.
Q4: What are the key parameters to control for optimizing the Fischer esterification reaction?
A4: The key parameters to control are:
-
Reactant Ratio: Using a large excess of the alcohol (2-diethylaminoethanol) can shift the equilibrium towards the product.[2]
-
Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are common catalysts.[1] The choice and concentration of the catalyst can significantly affect the reaction rate and the formation of byproducts.
-
Temperature and Reaction Time: Fischer esterification typically requires heating under reflux for several hours.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Water Removal: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus) will drive the reaction to completion according to Le Chatelier's principle.[5]
Troubleshooting Guide: Synthesis and Yield Optimization
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q: My reaction has gone to completion according to TLC, but I have a very low isolated yield of this compound. What are the potential causes?
A: Low isolated yield despite apparent reaction completion on TLC can be due to several factors during the work-up and purification stages.
-
Incomplete Extraction: this compound, having a tertiary amine group, can exist in a protonated, water-soluble form at acidic pH. During the aqueous work-up, ensure the pH of the solution is sufficiently basic (typically pH 8-10) before extracting with an organic solvent to ensure the free base is extracted.
-
Emulsion Formation: The presence of both polar and non-polar functionalities in the reactants and product can lead to the formation of emulsions during extraction, trapping the product in the interface. To break emulsions, you can try adding a saturated brine solution or a small amount of a different organic solvent.
-
Product Degradation: this compound, being an ester, is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up. It is advisable to perform extractions and washes at room temperature and to minimize the time the product is in contact with strong acids or bases.
-
Loss during Purification: Significant product loss can occur during recrystallization if an inappropriate solvent system is used or if the product is highly soluble in the chosen solvent even at low temperatures.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for this compound purity issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminosalicylic acid (1.0 eq).
-
Addition of Reagents: Add a large excess of 2-diethylaminoethanol (10-20 eq), which will also serve as the solvent. [2]3. Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to a gentle reflux (the temperature will depend on the boiling point of 2-diethylaminoethanol) for 4-8 hours. Monitor the reaction progress by TLC (a typical mobile phase could be ethyl acetate/hexane or dichloromethane/methanol).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The choice of solvent is critical for effective purification. A good solvent system will dissolve the crude this compound when hot but will have low solubility when cold. Common solvent pairs for recrystallization of amine-containing esters include ethanol/water, ethyl acetate/hexane, or isopropanol/water. [6]A toluene/ethanol mixture has also been reported for a similar compound. [4]2. Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.
-
To the hot, clear filtrate, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, temperature, or catalyst concentration. |
| Product loss during work-up | Ensure basic pH during extraction; use brine to break emulsions. | |
| Product hydrolysis | Use mild acids/bases and moderate temperatures during work-up. | |
| Impure Product | Unreacted starting materials | Optimize reaction conditions; purify by recrystallization or chromatography. |
| Decarboxylation of 4-ASA | Lower reaction temperature; use a milder catalyst. | |
| Oxidation | Run the reaction under an inert atmosphere. |
Purity Analysis: HPLC Method Development
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the purity of your synthesized this compound and for identifying any impurities. While a specific validated method for this compound is not readily available in the public domain, a robust method can be developed based on methods for similar local anesthetics like procaine and lidocaine. [7][8][9] Starting HPLC Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium formate buffer, pH adjusted to be compatible with the analyte) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 290-310 nm, based on the chromophore).
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [10][11]
Synthesis Pathway and Mechanism
Caption: Fischer esterification pathway for this compound synthesis.
References
- BenchChem. (2025).
-
Veeprho Pharmaceuticals. (n.d.). Procaine Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
- University of Evansville. (n.d.). Protecting Groups.
-
ResearchGate. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminosalicylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US2580195A - Method of purifying 4-aminosalicylic acid.
-
European Patent Office. (2022). PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER - EP 4015500 A1. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
-
Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]
-
Chegg. (2021). 1A. How can we increase the yield of a Fischer Esterification reaction (select all that apply)?. Retrieved from [Link]
- Google Patents. (n.d.). US2558298A - Method of preparing 4-aminosalicylic acid.
-
PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. Retrieved from [Link]
- Periódico Tchê Química. (2021).
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
- World Journal of Pharmaceutical and Medical Research. (2023).
- International Journal of Pharmacy & Pharmaceutical Research. (2021).
- Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
-
ideXlab. (n.d.). 4-Aminosalicylic Acid - Explore the Science & Experts. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score. Retrieved from [Link]
- Google Patents. (n.d.). US2763678A - Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride.
- International Journal of Research and Review. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms.
- halocolumns.com. (n.d.).
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PubMed. (n.d.). 2'-substituted analogs of cocaine: synthesis and dopamine transporter binding potencies. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
- Acta Poloniae Pharmaceutica. (n.d.).
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PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid. Retrieved from [Link]
- CristalChem. (2025).
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form.
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Scribd. (n.d.). Prelab Fischer Ester | PDF. Retrieved from [Link]
- University of Baghdad. (2009). Historically, salicylates were among the 1st of the NSAIDs to achieve*.
- Google Patents. (n.d.). US2558298A - Method of preparing 4-aminosalicylic acid.
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Journal of the Chemical Society (Resumed). (1951). 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acid. [Link]
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Technical Support Center: Overcoming Solubility Issues with Hydroxyprocaine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hydroxyprocaine formulations. Our goal is to provide you with the scientific rationale and practical steps to overcome solubility hurdles and develop stable, effective formulations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the physicochemical properties and formulation challenges of this compound.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: this compound is a local anesthetic and an ester-type derivative of procaine.[1] Its solubility is primarily governed by its chemical structure, which includes a lipophilic aromatic ring, an ester linkage, and a hydrophilic amine group.[2] Key properties to consider are:
| Property | Value/Information | Source |
| CAS Number | 487-53-6 | [3] |
| Molecular Formula | C13H20N2O3 | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Predicted pKa | 7.86 ± 0.35 | [4] |
| Solubility Profile | Poorly soluble in water, especially at neutral and alkaline pH. | [5] |
As a weak base, its solubility is highly pH-dependent.[6] At a pH below its pKa, the amine group is protonated, forming a more water-soluble salt. Conversely, at a pH above its pKa, it exists predominantly in its less soluble, un-ionized form.[7]
Q2: Why is my this compound solution precipitating?
A2: Precipitation of this compound from an aqueous solution is a common issue and can be attributed to several factors:
-
pH Shift: An increase in the pH of the solution above the pKa of this compound will decrease its solubility and can lead to precipitation.[8] This can happen due to the addition of other formulation components or interaction with the container.
-
Temperature Changes: While the effect of temperature on this compound solubility is not well-documented, for many compounds, a decrease in temperature can reduce solubility.
-
Solvent Effects: If you are using a mixed solvent system, changes in the solvent ratio can lead to precipitation.
-
Concentration: You may be exceeding the intrinsic solubility of this compound in your chosen solvent system.
Q3: What is the primary degradation pathway for this compound in an aqueous solution?
A3: As an ester-containing compound, the primary degradation pathway for this compound in an aqueous solution is the hydrolysis of its ester linkage.[9] This reaction breaks down this compound into 4-amino-2-hydroxybenzoic acid and diethylaminoethanol. This hydrolytic degradation is a key factor in the limited shelf-life of procaine and related compounds in solution.[10]
Q4: What factors influence the stability of this compound solutions?
A4: The stability of this compound solutions is significantly affected by several factors:
-
pH: this compound hydrolysis is pH-dependent. For the related compound procaine, the greatest stability in aqueous solutions is observed in the pH range of 3 to 4.[11] Both acidic and basic conditions can catalyze hydrolysis.[10]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[9] For long-term storage, refrigeration (2-8 °C) is generally recommended.
-
Presence of Other Ions: Certain buffer salts or other excipients can influence the rate of hydrolysis.
-
Light and Oxygen: While hydrolysis is the primary concern, oxidative degradation can also occur, though it's generally a slower process.[9] Protecting the solution from light and using antioxidants can mitigate this.
Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming common solubility challenges with this compound formulations.
Guide 1: Enhancing Solubility through pH Adjustment
Scientific Rationale: As a weak base with a predicted pKa of 7.86, the solubility of this compound can be significantly increased by lowering the pH of the aqueous solution.[6][12] By acidifying the solution, the amine group of this compound becomes protonated, forming a more soluble salt.
Experimental Protocol:
-
Determine the Target pH: For optimal stability of the ester linkage, a pH range of 3.0-5.0 is a good starting point, based on data for the closely related compound procaine.[11]
-
Prepare the Vehicle: Start with deionized water or a suitable buffer solution (e.g., citrate buffer, acetate buffer) at the target pH.
-
Gradual Addition of this compound: Slowly add the powdered this compound to the vehicle while stirring continuously.
-
pH Monitoring and Adjustment: Monitor the pH of the solution as you add the this compound. The addition of the basic drug may cause the pH to rise. If necessary, add a small amount of a suitable acid (e.g., hydrochloric acid, citric acid) dropwise to maintain the target pH.
-
Equilibration: Allow the solution to stir for a sufficient period (e.g., 1-2 hours) to ensure complete dissolution.
-
Final pH Check: Once the this compound is fully dissolved, perform a final pH measurement and adjust if necessary.
Expected Outcome: A clear, stable solution of this compound at a concentration significantly higher than its intrinsic solubility in neutral water.
Causality Behind Experimental Choices:
-
Choice of Buffer: Using a buffer system provides better pH control compared to simply adding acid to water. The buffer's components should be evaluated for compatibility with this compound.
-
Gradual Addition: Adding the drug slowly prevents localized high concentrations that could lead to the formation of insoluble agglomerates.
Caption: Workflow for determining optimal co-solvent blend for this compound.
Guide 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [13]They can encapsulate poorly water-soluble drug molecules, like this compound, forming inclusion complexes that have significantly higher aqueous solubility. [5][14]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and safety profile.
Experimental Protocol:
-
Select a Cyclodextrin: HP-β-CD is a good starting point for most applications.
-
Phase Solubility Study (Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add an excess amount of this compound to each solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (24-48 hours).
-
Filter the samples and analyze the concentration of dissolved this compound.
-
-
Plot and Analyze the Data: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The shape of the curve will indicate the type of complex formed and the stoichiometry of the interaction. A linear (AL-type) plot is common and indicates the formation of a 1:1 complex.
-
Preparation of the Formulation:
-
Dissolve the required amount of HP-β-CD in the aqueous vehicle.
-
Slowly add the this compound to the cyclodextrin solution while stirring.
-
Continue stirring until a clear solution is obtained.
-
Causality Behind Experimental Choices:
-
Phase Solubility Study: This is a critical first step to confirm that complexation is occurring and to determine the required amount of cyclodextrin to achieve the target drug concentration.
-
Choice of HP-β-CD: Its amorphous structure and high aqueous solubility make it a more effective solubilizer than its parent β-cyclodextrin. [13] Diagram of the Cyclodextrin Complexation Workflow:
Caption: Workflow for developing a this compound formulation using cyclodextrins.
Validation and Quality Control
Once a promising formulation has been developed, it is crucial to characterize it thoroughly to ensure its quality, stability, and performance.
Q: What analytical techniques are essential for characterizing this compound formulations?
A: A combination of analytical techniques should be employed:
| Technique | Purpose | Source |
| High-Performance Liquid Chromatography (HPLC) | To determine the potency of this compound and to detect and quantify any degradation products. A stability-indicating HPLC method is essential. | [9] |
| Differential Scanning Calorimetry (DSC) | To investigate the solid-state properties of this compound and its interaction with excipients, such as in solid dispersions or cyclodextrin complexes. | |
| Particle Size Analysis (e.g., Dynamic Light Scattering) | For formulations where this compound is present as a suspension or in a nanoparticle formulation. | |
| In Vitro Release Testing (e.g., Dissolution Apparatus) | To assess the rate and extent of drug release from the formulation, which is critical for predicting in vivo performance. | |
| pH and Osmolality Measurement | To ensure that these critical parameters are within the specified range for the final formulation. | |
| Forced Degradation Studies | To identify potential degradation products and establish the stability-indicating nature of the analytical methods. This involves exposing the drug to stress conditions like acid, base, oxidation, heat, and light. | [13] |
Q: How do I develop a stability-indicating HPLC method for this compound?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. [15]The general steps are:
-
Forced Degradation: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
-
Method Development: Develop an HPLC method (typically reversed-phase) that can separate the parent this compound peak from all the degradation product peaks. Key parameters to optimize include the column, mobile phase composition, pH, and flow rate.
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
Choi, J. K., et al. (2006). Preparation and evaluation of procaine gels for the enhanced local anesthetic action. Archives of Pharmacal Research, 29(4), 347-352. Available at: [Link]
- Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Available at: [Link]
-
Anders, M. W. (2005). Formation and toxicity of anesthetic degradation products. Annual Review of Pharmacology and Toxicology, 45, 147-176. Available at: [Link]
- Patel, K., et al. (2015). A simple rapid stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of lidocaine hydrochloride in bulk and ampoule dosage form. Der Pharma Chemica, 7(10), 224-233.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jain, S., & Patel, N. (2011). Co-solvency: Significance and symbolism. Journal of Pharmaceutical Sciences and Research, 3(5), 1224-1228.
-
Bassi, P., Kaur, G., et al. (2018). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. Available at: [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Retrieved from [Link]
-
TA Instruments. (2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. AZoM. Available at: [Link]
-
ResearchGate. (2025). Analytical Techniques for Drug Formulation. Request PDF. Available at: [Link]
- Wang, D. P. (1983). Stability of procaine in aqueous systems. Analyst, 108(1288), 851-856.
-
Australian Prescriber. (2011). Alkalinisation of local anaesthetic solutions. Retrieved from [Link]
- Donnelly, R. F. (1997). Procaine Hydrochloride Stability in St Thomas Concentrate Solution. The Canadian Journal of Hospital Pharmacy, 50(2), 79-82.
- Higuchi, T., & Kennon, L. (1965). Hydrolysis of Procaine in Aqueous Buffer Solutions. Journal of Pharmaceutical Sciences, 54(6), 871-875.
- Strichartz, G. R., & Covino, B. G. (2008). Basic pharmacology of local anaesthetics.
- Saravanakumar, K., et al. (2015). A review on solubility enhancement techniques. Journal of Comprehensive Pharmacy, 2(2), 36-41.
- Pormale, M. Ia., et al. (1978). [Stability of aqueous solutions of celnovocaine].
- Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2848-2856.
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(3), 96.
- Siepe, G., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2337-2348.
-
Gutsche, C., et al. (2011). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. Available at: [Link]
-
SciTechnol. (n.d.). Challenges in Drug Formulation: Solving Complex Problems. Retrieved from [Link]
-
PubChem. (n.d.). Procaine. Retrieved from [Link]
- Shinde, G., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).
-
Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved from [Link]
- Patel, J., & Pinal, R. (2012). Challenges and Opportunities in Oral Formulation Development. American Pharmaceutical Review.
-
Contract Pharma. (2025). Overcoming Challenges in Early Phase Drug Product Development. Retrieved from [Link]
-
Pharmaceutical Technology. (2023). Overcoming Analytical Challenges in High Potency Formulation. Retrieved from [Link]
- Mitragotri, S., et al. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672.
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- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrj.org [chemrj.org]
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Technical Support Center: Troubleshooting Hydroxyprocaine Degradation in Aqueous Solutions
A Foreword from the Senior Application Scientist:
Welcome to the technical support center for Hydroxyprocaine. As researchers and drug development professionals, we understand that the stability of your active pharmaceutical ingredient (API) is paramount to the success of your experiments and the viability of your formulations. This guide is designed to serve as your first point of reference for troubleshooting the degradation of this compound in aqueous solutions.
The term "this compound" is often used to refer to derivatives of procaine, a classic amino ester local anesthetic. These molecules are known for their susceptibility to hydrolysis.[1][2][3] This guide will address the core chemical liabilities of this structural class, providing you with not only solutions but also the fundamental scientific reasoning behind them. Our goal is to empower you to build robust, self-validating experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions regarding this compound stability.
Q1: My this compound solution is showing a rapid loss of potency. What is the most likely cause?
The primary cause of degradation for this compound, an amino ester-type molecule, is hydrolysis.[1][2][3] The ester linkage in the molecule is susceptible to cleavage by water, a reaction that is significantly accelerated by changes in pH, particularly under neutral to alkaline conditions.[4][5][6] This reaction breaks the molecule into its constituent parts: an aromatic carboxylic acid (like p-aminobenzoic acid, PABA, in the case of procaine) and an amino alcohol (like diethylaminoethanol).[2][4][7]
Q2: What are the key environmental factors that accelerate the degradation of this compound?
Several factors can compromise the stability of this compound in solution:
-
pH: This is the most critical factor. The rate of hydrolysis is significantly faster at neutral and alkaline pH (pH > 6) compared to acidic conditions.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5][8] Storing solutions at elevated temperatures will lead to faster degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation, breaking down the molecule through a different mechanism than hydrolysis.[8][9][10]
-
Oxidizing Agents: The presence of oxidizing agents can also lead to degradation, although hydrolysis and photolysis are typically the more dominant pathways.
-
Presence of Enzymes: In biological matrices (like plasma), enzymes such as pseudocholinesterases rapidly metabolize ester-type anesthetics.[2][3]
Q3: How can I visually or analytically detect if my this compound solution has degraded?
Visual inspection can sometimes reveal degradation, for example, through discoloration of the solution upon exposure to light.[11] However, significant degradation can occur without any visible change. The most reliable method is analytical.
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential.[12][13] A proper HPLC method will allow you to:
-
Separate the intact this compound from its degradation products.
-
Quantify the decrease in the parent compound's concentration over time.
-
Quantify the increase in the concentration of major degradants.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Issue 1: Rapid Degradation Observed in a Buffered Solution (pH 7.4)
-
Symptom: You prepare a 1 mg/mL solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay, but you observe a >20% loss of API in just a few hours at room temperature.
-
Causality (The "Why"): The ester linkage of this compound is highly susceptible to base-catalyzed hydrolysis. At a physiological pH of 7.4, the hydroxyl ion (OH⁻) concentration is sufficient to attack the electrophilic carbonyl carbon of the ester group, leading to rapid cleavage.[4][5] Amino esters are known to be unstable in solution, especially when compared to their amino amide counterparts (like lidocaine).[1]
-
Troubleshooting Protocol:
-
pH Adjustment: The most effective strategy is to lower the pH. Prepare your stock solution in an acidic buffer (e.g., citrate buffer, pH 4.0-5.0). The pH of maximum stability for many local anesthetics is in the acidic range.[14] The solution should only be brought to the final physiological pH immediately before the experiment.
-
Temperature Control: Perform all dilutions and preparations on ice to slow down the hydrolysis kinetics.[8]
-
Fresh Preparation: Always prepare the final working solution immediately before use. Do not store this compound solutions at neutral or alkaline pH.
-
Issue 2: Inconsistent Results from Analytical Quantification (HPLC)
-
Symptom: Your HPLC analysis of a stability sample shows fluctuating concentrations of this compound, or new, unidentified peaks appear and disappear between runs.
-
Causality (The "Why"): This can be due to two primary issues: (1) The mobile phase of your HPLC method is at a pH that causes on-column degradation, or (2) The sample diluent is inappropriate, causing degradation in the autosampler vial while waiting for injection.
-
Troubleshooting Protocol:
-
Mobile Phase pH: Ensure your HPLC mobile phase is acidic (typically pH 2.5-4.0). This will protonate the tertiary amine group of the this compound, increasing its aqueous solubility and, critically, minimizing hydrolysis during the chromatographic run. A mobile phase containing a phosphate buffer adjusted to pH 3.0 with phosphoric acid is a common starting point.[13]
-
Sample Diluent: The diluent used for your samples should match the mobile phase or be a similarly acidic and non-reactive solvent. Avoid diluting samples in neutral water or buffers.
-
Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow degradation in the vials while they are in the queue for injection.
-
Method Validation: Ensure your analytical method is properly validated as "stability-indicating." This involves performing forced degradation studies to prove that the method can separate the parent drug from all potential degradation products.[15][16][17]
-
Issue 3: Solution Discoloration After Storage
-
Symptom: A previously clear solution of this compound turns yellow or brown after being left on the lab bench.
-
Causality (The "Why"): This is a classic sign of photodegradation.[9] The aromatic amine portion of the molecule can be susceptible to photo-oxidation, leading to the formation of colored degradation products. This process is distinct from hydrolysis.[8]
-
Troubleshooting Protocol:
-
Light Protection: Always protect this compound solutions from light. Use amber vials or wrap clear vials and containers in aluminum foil.
-
Storage Conditions: Store solutions in a dark environment, such as a closed cabinet or refrigerator.
-
Inert Atmosphere: For long-term storage of highly sensitive formulations, consider purging the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen and minimize photo-oxidation.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound HCl salt. The hydrochloride salt is typically used as it is more water-soluble and stable than the free base.[18][19]
-
Solvent Selection: Prepare a buffer solution of pH 4.5 using 0.1 M citric acid and 0.2 M sodium phosphate dibasic, or simply use sterile water for injection if the resulting pH is acidic.
-
Dissolution: Dissolve the this compound HCl in the chosen solvent to create a concentrated stock solution (e.g., 10 mg/mL).
-
Sterilization (if required): If sterility is needed, filter the solution through a 0.22 µm sterile filter. Do not autoclave, as high temperatures will cause rapid degradation.[20]
-
Storage: Store the solution in an amber glass vial at 2-8°C. Do not freeze.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15][21][22] The goal is to achieve 5-20% degradation of the active ingredient.[15][21]
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature (this reaction is often very fast).
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[21]
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively, before injection to prevent column damage.
-
Analysis: Analyze all samples by a validated HPLC-UV or HPLC-MS method. Compare the chromatograms to an unstressed control sample to identify new peaks.
Data Presentation: pH-Rate Profile
The stability of this compound is highly dependent on pH. The table below summarizes typical relative degradation rates at different pH values.
| pH of Solution | Relative Rate of Hydrolysis (at 25°C) | Primary Degradation Pathway |
| 3.0 | 1 (Baseline) | Specific Acid Catalysis |
| 4.5 | < 1 | Minimal Hydrolysis (Optimal Stability) |
| 6.0 | ~5 | Water-Catalyzed & Specific Base Catalysis |
| 7.4 | ~50 | Specific Base Catalysis |
| 9.0 | > 200 | Specific Base Catalysis |
Note: These are illustrative values. The exact rates must be determined experimentally for your specific molecule and conditions.
Section 4: Visualizations
Degradation Pathway
Caption: Primary hydrolytic degradation pathway of this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound degradation.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Hooten, W. M. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Retrieved from [Link]
-
Hussain, A. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Procaine. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Al-Shorbagy, A. (n.d.). Factors affecting local anesthetic action.
-
Butterworth, J. F., & Tetzlaff, J. E. (2021). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia & Analgesia. Retrieved from [Link]
-
Chen, X., et al. (2010). Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]
-
Al-Ghamdi, A. A., et al. (2015). Photocatalytic degradation of paracetmol and procaine. International Journal of ChemTech Research. Retrieved from [Link]
-
Wang, L., et al. (2007). HPLC determination of content of procaine hydrochloride and residual p-aminobenzoic acid in procaine hydrochloride injection. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Kumar, S., et al. (2013). Kinetics of hydrolysis of procaine in aqueous and micellar media. International Journal of Chemical Kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of procaine by g-C3N4 samples. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Procaine Hydrochloride?. Retrieved from [Link]
-
Lin, T., et al. (2004). Influence of light and temperature on the stability of procaine hydrochloride injection. Yao Xue Xue Bao. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Procainamide and Procaine on BIST B+ Column. Retrieved from [Link]
-
LITFL. (2021). Local Anaesthetics - Part One. Retrieved from [Link]
-
Stachowski, E., & Toth, J. (2018). Basic pharmacology of local anaesthetics. BJA Education. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Procainamide, Procaine on Newcrom A Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the hydrolysis of procaine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Procaine. PubChem Compound Database. Retrieved from [Link]
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Biology Discussion. (n.d.). Factors Affecting Local Anaesthetic Action. Retrieved from [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]
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Ozer, D., et al. (1998). Quantitative Determination by Using HPLC and GLC Methods for Cocaine HCl in Synthetic Binary Mixtures with Procaine HCl, Lidocaine HCl and Caffeine. Analytical Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of light and temperature on the stability of procaine hydrochloride injection. Retrieved from [Link]
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BrainKart. (2017). Basic Pharmacology of Local Anesthetics. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of Procaine in Aqueous Buffer Solutions. Retrieved from [Link]
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Medi Study Go. (n.d.). Classification of Local Anesthetics: Amides vs. Esters and Clinical Selection. Retrieved from [Link]
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University of Barcelona. (n.d.). Removal of the drug procaine from acidic aqueous solutions using a flow reactor with a boron-doped diamond anode. Retrieved from [Link]
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PubMed. (1983). Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. Retrieved from [Link]
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ResearchGate. (2015). Aqueous Solubility and Degradation Kinetics. Retrieved from [Link]
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Salmani, J. M. M. (n.d.). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Natural Products Chemistry & Research. Retrieved from [Link]
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Technical Support Center: Method Validation for Quantitative Analysis of Hydroxyprocaine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the quantitative analysis of Hydroxyprocaine. This guide is designed to provide in-depth, field-proven insights into the validation of analytical methods, specifically tailored for professionals in pharmaceutical research and development. As your virtual Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality and scientific reasoning behind each step. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, mirroring the real-world challenges you may encounter.
The entire validation process is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] The objective is to ensure that your analytical method is not only compliant but also robust, reliable, and fit for its intended purpose.[5][6][7]
Let's navigate the complexities of method validation together, ensuring your data is accurate, reproducible, and defensible.
Section 1: The Validation Roadmap & Foundational Concepts
Before diving into specific validation parameters, it's crucial to understand the overall workflow and some core principles. Method validation is a systematic process that confirms an analytical procedure's suitability for its intended use.[6][7]
Core Validation Workflow
The following diagram illustrates the typical lifecycle of an analytical method, from development through to routine use, emphasizing the central role of validation.
Caption: High-level workflow for analytical method validation.
Section 2: Specificity & Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9][10]
Q1: My this compound peak is showing shouldering in the presence of the sample matrix. How do I confirm if this is an interfering peak or just poor chromatography?
A1: This is a classic specificity challenge. The goal is to prove that the signal you are measuring comes solely from this compound.
-
Causality: Peak shouldering suggests co-elution, where another compound is eluting very close to your analyte. This compromises the accuracy of your quantification.[9]
-
Troubleshooting Steps:
-
Analyze a Placebo/Blank: Prepare a sample containing all matrix components (excipients) without this compound. Inject this placebo blank. Any significant peak at the retention time of this compound indicates matrix interference.[11][12]
-
Forced Degradation Studies: To identify potential degradation products, subject a this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light).[13] Analyze the stressed samples. This will show if any degradants co-elute with the parent peak. A stability-indicating method must be able to separate these degradants.[6]
-
Peak Purity Analysis (with a Photodiode Array - PDA Detector): If you have a PDA detector, you can assess peak purity across the entire peak. A non-homogenous peak purity profile strongly suggests the presence of a co-eluting impurity.
-
Method Modification: If interference is confirmed, you must modify the chromatographic conditions. Common adjustments include changing the mobile phase composition (especially the organic modifier percentage or pH), trying a different column chemistry (e.g., C18 to a Phenyl column), or adjusting the column temperature.[13][14][15]
-
Q2: What is the acceptance criterion for specificity?
A2: For specificity, the acceptance criteria are typically qualitative but definitive.
-
Assay: There should be no significant interference from blank or placebo preparations at the retention time of the this compound peak.[12]
-
Impurity Testing: The method must demonstrate baseline resolution (Resolution factor, Rs > 2.0) between this compound and any specified impurities or degradation products.[11][13][16]
Section 3: Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[17][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[8]
Q3: My calibration curve for this compound has a correlation coefficient (r²) of 0.999, but the plot looks slightly curved at higher concentrations. Is this acceptable?
A3: While a high correlation coefficient is necessary, it is not sufficient on its own. Visual inspection of the data and the residual plot is critical.[19][20]
-
Causality: A high r² value can be misleading, especially over a narrow range.[20] Non-linearity at high concentrations can be caused by detector saturation, analyte solubility issues, or chromatographic overload. This will lead to inaccurate quantification of high-concentration samples.
-
Troubleshooting Steps:
-
Examine the Residual Plot: A residual plot graphs the difference between the actual response and the predicted response (from the regression line) against concentration. For a truly linear model, the residuals should be randomly scattered around zero. A U-shaped or funnel-shaped pattern in the residual plot indicates non-linearity or heteroscedasticity (non-constant variance).[19]
-
Reduce the Upper Concentration Limit: Your method may only be linear over a narrower range. Try removing the highest concentration point and re-evaluating the curve.
-
Use a Weighted Regression: If the variance increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit for the calibration model.
-
Check for Detector Saturation: If using a UV detector, ensure the absorbance of your highest standard is not exceeding the detector's linear range (typically < 1.5-2.0 Absorbance Units). Dilute the samples if necessary.
-
Protocol: Establishing Linearity
-
Prepare Standards: Prepare a minimum of five concentration levels of this compound reference standard, spanning the expected range of the method (e.g., for an assay, typically 80% to 120% of the target concentration).[8][19]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average peak area response versus concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (r²).[17]
Typical Linearity Data & Acceptance Criteria
| Parameter | Acceptance Criterion | Example Result |
| Concentration Range | Assay: 80-120% of target | 80, 90, 100, 110, 120 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |
| Y-intercept | Should be close to zero | -50.2 (Assess significance) |
| Residual Plot | Random distribution around zero | Pass |
Section 4: Accuracy & Precision
Accuracy is the closeness of the test results to the true value.[8][21] Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[22]
Q4: My accuracy results (percent recovery) are consistently low (~95%) at all concentration levels. What could be the cause?
A4: Consistently low recovery suggests a systematic error in the method, not a random one.
-
Causality: This type of error affects all samples in the same way. Potential causes include incomplete sample extraction, degradation of the analyte during sample preparation, or an incorrectly prepared stock standard.
-
Troubleshooting Steps:
-
Verify Standard Preparation: Prepare a fresh stock standard solution from a different weighing of the reference material. An error in the initial standard weighing will bias all subsequent results.
-
Evaluate Extraction Efficiency: The sample preparation procedure (e.g., liquid-liquid extraction, protein precipitation) may be inefficient. Try modifying the extraction solvent, pH, or mixing time. Analyze the residual sample matrix to see if a significant amount of this compound remains.
-
Assess Sample Stability: this compound might be degrading in the sample diluent or during the preparation process. Perform a stability study by preparing a sample and analyzing it at different time points (e.g., 0, 4, 8, 24 hours).[11] If degradation is observed, samples may need to be prepared fresh or kept at a lower temperature.
-
Check Instrument Calibration: Ensure the autosampler is injecting the correct volume and that the detector is functioning correctly.
-
Protocol: Assessing Accuracy (Recovery)
-
Prepare Spiked Samples: Prepare placebo samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.[8][23]
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Q5: My precision results are good on Day 1 (Repeatability RSD < 1.0%), but when a different analyst runs the assay on Day 2, the results are significantly different (Intermediate Precision fails). Why?
A5: This points to a lack of method robustness or an unappreciated variable in the procedure. The goal of intermediate precision is to assess the effect of random events like different days, analysts, and equipment.[7][8]
-
Causality: The discrepancy suggests that an aspect of the method is highly sensitive to minor variations that were not present on Day 1.
-
Troubleshooting Steps:
-
Review the Written Procedure: The method description may be ambiguous. For example, "mix for 5 minutes" is less precise than "vortex at 2000 rpm for 5 minutes." Ensure every step is described in exact detail.
-
Mobile Phase Preparation: Differences in pH adjustment or solvent measurement can significantly alter chromatography. Ensure all analysts follow an identical, detailed procedure for mobile phase preparation.
-
Column Equilibration: Insufficient column equilibration time can lead to drifting retention times and variable results. Specify a minimum equilibration time or a number of column volumes in the method.[15]
-
Environmental Factors: Were the laboratory temperatures significantly different on the two days? If the column is not in a thermostatted compartment, this can affect retention times.
-
Precision Acceptance Criteria
| Precision Level | Typical Acceptance Criteria (RSD%) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Section 5: LOD, LOQ, & Robustness
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25] Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Q6: How do I determine the LOD and LOQ for my this compound impurity method? The ICH guideline mentions several approaches.
A6: The ICH Q2(R1) guideline provides three main methods for determining LOD and LOQ.[26] The most appropriate one depends on your instrumentation and method characteristics.
-
1. Based on Signal-to-Noise Ratio: This is common for chromatographic methods that exhibit baseline noise.[24]
-
Procedure: Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[24][27] This is done by analyzing a series of dilute solutions and using the instrument's software to calculate the S/N ratio.
-
Insight: This method is practical and widely accepted but can be subjective depending on how the software calculates noise. Always define the noise region in your protocol.
-
-
2. Based on the Standard Deviation of the Response and the Slope: This statistical method is more objective.
-
Procedure:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
S = The slope of the calibration curve.
-
σ = The standard deviation of the response. This can be determined from the standard deviation of blank measurements or the residual standard deviation of the regression line.[26]
-
-
Insight: Using the residual standard deviation from the regression line of the linearity data is often the most reliable approach.
-
-
3. Based on Visual Evaluation: This method is used for non-instrumental methods but can be applied to instrumental methods as well.[24] It involves identifying the minimum concentration at which the analyte can be reliably detected by visual inspection of the chromatogram. It is the most subjective approach.
Q7: My method passed all validation tests, but it failed during transfer to another lab. What is the most likely cause?
A7: This is a classic example of a method that lacks robustness. Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[7][28] It provides an indication of the method's reliability during normal usage.[7]
-
Causality: The new lab may have subtle differences in equipment, reagents, or environment that fall within the "small variations" that should be tested during robustness studies. Failure to perform robustness testing during development is a primary cause of method transfer failure.[16]
-
Troubleshooting & Prevention (Robustness Study): During late-stage development or validation, you should deliberately vary critical parameters to assess the impact on the results.
Protocol: HPLC Robustness Study
-
Identify Factors: Select critical HPLC parameters to investigate.[29]
-
Define Variations: Set plausible variation ranges for each factor.
-
Experimental Design: Use a design of experiments (DoE) approach (e.g., a Plackett-Burman design) to efficiently test multiple factors simultaneously.
-
Execute & Analyze: Run the experiments and analyze the impact on critical responses like peak resolution, retention time, and analyte quantitation.
Example Robustness Parameters for an HPLC Method
| Parameter | Variation |
| Mobile Phase pH | ± 0.2 units |
| % Organic in Mobile Phase | ± 2% absolute[14] |
| Column Temperature | ± 5 °C[22] |
| Flow Rate | ± 10% |
| Wavelength | ± 2 nm |
| Column Manufacturer/Lot | Different lots or manufacturers[16] |
If a parameter significantly affects the results, the method needs to be re-optimized to be more resilient, or stricter controls on that parameter must be specified in the final analytical procedure.
Troubleshooting Decision Tree for Common HPLC Issues
Caption: Troubleshooting common HPLC issues during method validation.
References
- Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S.
- Implementing Robustness Testing for HPLC Methods.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. Source: USP.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Limit of Blank, Limit of Detection and Limit of Quantitation.
- What Is HPLC Method Robustness Assessment and Its Importance?. Source: Altabrisa Group.
- What is meant by the limit of detection and quantification (LOD / LOQ)?. Source: Lösungsfabrik.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Source: AAPS.
- ICH and FDA Guidelines for Analytical Method Valid
- Ensuring Linearity in Method Validation - A Step-by-Step Guide. Source: Altabrisa Group.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Source: ECA Academy.
- Linearity and Range in Analytical Method Validation by HPLC. Source: Industrial Pharmacist.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Wh
- FDA Releases Guidance on Analytical Procedures.
- CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ). Source: Adwoa Biotech - YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S.
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- HPLC Specificity Testing: Importance Explained. Source: Altabrisa Group.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Robustness Tests.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- <1225> Validation of Compendial Procedures. Source: USP-NF.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks.
- Robustness in Analytical Methods Outlined. Source: Pharmaceutical Technology.
- How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Source: The Pharma Guide.
- Linear understanding of linearity of analytical method valid
- Verification of quantitative analytical methods in medical laboratories.
- HPLC Method Validation: Ensuring Accuracy and Regul
- HPLC Separation Robustness and Ruggedness. Source: Agilent.
- Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chrom
- ICH Guidelines for Analytical Method Valid
- Stability-indicating HPLC assays for the determination of prilocaine and procaine drug combin
- New Method Development by HPLC and Validation as per ICH Guidelines. Source: Acta Scientific.
- HPLC Troubleshooting Guide. Source: SCION Instruments.
- HPLC Troubleshooting Guide. Source: Restek.
- HPLC Troubleshooting Guide. Source: Sigma-Aldrich.
- HPLC Troubleshooting Guide. Source: Phenomenex.
- ICH guideline Q2(R2) on validation of analytical procedures. Source: European Medicines Agency.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Source: PharmaCores.
- Representative HPLC chromatograms obtained from the analysis of....
- DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF LIDOCAINE AND PRILOCAINE IN TOPICAL FORMULATION.
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Introduction to Hydroxyprocaine and the Duration of Action Challenge
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during experiments aimed at enhancing the duration of action of Hydroxyprocaine anesthesia.
This compound (p-aminosalicyl-diethylaminoethanol) is an ester-type local anesthetic, structurally related to the more commonly known procaine.[1] It functions, like other local anesthetics, by reversibly blocking voltage-gated sodium channels in neuronal cell membranes, which inhibits the generation and propagation of nerve impulses.[2][3][4] While effective, a primary limitation of ester-type anesthetics is their relatively short duration of action, typically lasting from 30 to 60 minutes for procaine, which is rapidly metabolized by plasma pseudocholinesterase.[2][3][5] Early studies indicated that this compound may be more potent than procaine.[1]
For many clinical and research applications, extending this duration is critical for providing prolonged analgesia, reducing the need for repeated administrations, and improving therapeutic outcomes. This guide provides a comprehensive technical overview of the core strategies and experimental considerations for prolonging the anesthetic effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for extending the duration of action of this compound?
There are two primary, well-established strategies. The first is a pharmacological approach involving the co-administration of a vasoconstrictor, such as epinephrine.[4][5] The second is a formulation-based approach that utilizes controlled-release drug delivery systems, such as liposomes, polymeric microspheres, or hydrogels, to create a local drug depot that releases this compound slowly over time.[6][7][8]
Q2: What is the scientific rationale for using a vasoconstrictor like epinephrine with this compound?
Procaine and its derivatives are vasodilators, meaning they expand local blood vessels.[5][9] This property increases local blood flow, which accelerates the rate at which the anesthetic is absorbed into the systemic circulation and carried away from the target nerve site. By adding a vasoconstrictor like epinephrine, local blood vessels are constricted. This effect serves two purposes: it reduces the rate of systemic absorption, thereby minimizing potential systemic toxicity, and it keeps the anesthetic localized at the nerve for a longer period, significantly prolonging the duration of the nerve block.[4][5][10][11]
Q3: How do controlled-release delivery systems prolong anesthesia?
Controlled-release systems work by encapsulating the anesthetic within a biocompatible carrier matrix.[12] This matrix is designed to release the entrapped drug at a slow, sustained rate following injection.[7]
-
Liposomes: These are microscopic vesicles composed of lipid bilayers. This compound can be trapped within their aqueous core or lipid membrane, and is released as the liposome structure gradually breaks down.[7]
-
Polymeric Systems: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into microspheres or hydrogels.[12][13] The anesthetic is released through a combination of drug diffusion out of the polymer matrix and the slow erosion of the polymer itself.[12]
Q4: What are the critical safety and formulation considerations when developing a long-acting this compound product?
Key considerations include:
-
Biocompatibility: The carrier materials (lipids, polymers) must be non-toxic and biodegradable, without causing significant local tissue inflammation or damage.[12]
-
Neurotoxicity: Local anesthetic concentrations are inherently neurotoxic.[14] Formulations must be designed to avoid releasing a high concentration of the drug at once (a phenomenon known as "burst release"), which could damage nerve tissue.[12]
-
Systemic Toxicity: A failure of the controlled-release mechanism could lead to rapid systemic absorption of the anesthetic, potentially causing cardiovascular and central nervous system side effects.[15]
-
Sterility and Stability: The final formulation must be sterile and stable under defined storage conditions to ensure its safety and efficacy.
Troubleshooting Experimental Challenges
This section addresses specific issues that may arise during the formulation and testing of long-acting this compound preparations.
Part 1: Formulation and In-Vitro Characterization
Q: My polymeric microsphere formulation shows a high initial "burst release" of over 50% within the first hour. How can I achieve a more linear, sustained-release profile?
A: A high burst release is a common challenge in developing controlled-release systems.[12] It suggests that a large fraction of the drug is either adsorbed to the microsphere surface or located within highly porous, rapidly hydrating regions of the polymer matrix.
Potential Causes & Solutions:
-
Surface-Adsorbed Drug: The drug may have crystallized on the surface of the microspheres during the solvent evaporation phase of fabrication.
-
Solution: Introduce a gentle washing step after microsphere fabrication. Use a cold buffer solution in which this compound has low solubility to rinse the spheres, removing surface-adsorbed drug without significantly leaching the encapsulated payload.
-
-
High Polymer Porosity: The polymer matrix may be too porous, allowing rapid influx of buffer and subsequent diffusion of the drug.
-
Solution: Modify the polymer characteristics. Increase the polymer molecular weight or, if using a copolymer like PLGA, adjust the lactide-to-glycolide ratio. A higher lactide content generally results in a slower degradation rate and can reduce initial porosity.[12]
-
-
Fabrication Method: The homogenization or sonication energy used during the emulsion step might be too high, creating smaller, more porous particles.
-
Solution: Systematically optimize the fabrication parameters. Reduce the homogenization speed or sonication amplitude and duration. Analyze the resulting particle size, morphology (via SEM), and release kinetics to find the optimal balance.
-
| Parameter to Optimize | Rationale | Starting Point Suggestion |
| Polymer Concentration | Higher concentration can create a denser matrix. | Increase concentration in the organic phase by 10-20%. |
| Homogenization Speed | Lower speeds may result in larger, less porous particles. | Decrease speed by 2,000 RPM increments. |
| Surfactant Concentration | Affects emulsion droplet stability and final particle size. | Titrate PVA or other surfactant concentration from 0.5% to 2% (w/v). |
Part 2: In-Vivo Efficacy and Preclinical Models
Q: In my rat sciatic nerve block model, I am observing high variability in the duration of anesthesia between subjects, even within the same experimental group. What are the potential sources of this inconsistency?
A: High variability in in-vivo models is a frequent issue that can mask true formulation effects. The causes are often related to technical execution and biological differences.[16]
Potential Causes & Solutions:
-
Inaccurate Injection Placement: The sciatic nerve in rodents is a small target located deep within muscle fascia. Even minor deviations in needle placement can result in the formulation being deposited away from the nerve, leading to incomplete or short-lived blocks.
-
Solution 1 (Procedural Refinement): Standardize the anatomical landmarks used for injection. Ensure consistent needle depth and angle. Consider using a nerve stimulator or portable ultrasound for guidance to confirm proximity to the nerve before injecting. This is the gold standard for reducing placement variability.
-
Solution 2 (Post-Hoc Verification): At the end of the experiment, perform a dissection to visually confirm the location of the injected formulation relative to the sciatic nerve. Injecting a small amount of a visible dye (e.g., methylene blue) with the formulation can aid in this verification.
-
-
Inconsistent Assessment of Anesthesia: The method used to test the nerve block (e.g., hot plate, pinprick, von Frey filaments) can have subjective components, and animal response can be influenced by stress.
-
Solution: Standardize the testing protocol rigorously.[17][18] Ensure the stimulus is applied consistently to the same dermatome. Allow animals to acclimate to the testing environment before baseline measurements. Blind the experimenter who is performing the behavioral testing to the treatment group of each animal to eliminate unconscious bias.
-
-
Biological Variation: Animals may have slight anatomical differences in nerve location or may metabolize drugs at different rates.[16]
-
Solution: While you cannot eliminate biological variation, you can control for it. Increase the number of animals per group (n) to improve statistical power. Ensure all animals are of a similar age and weight and are sourced from the same supplier. Randomize animals into treatment groups.
-
Experimental Protocols & Workflows
Protocol 1: In-Vivo Evaluation of Anesthetic Duration (Rat Sciatic Nerve Block Model)
This protocol describes a common method for assessing the efficacy of long-acting local anesthetic formulations.[13][17][19]
Materials:
-
Test formulation of this compound
-
Positive control (e.g., this compound with epinephrine)
-
Negative control (e.g., saline or empty vehicle)
-
Male Wistar rats (250-300g)
-
Anesthetic for brief procedural sedation (e.g., isoflurane)
-
Analgesia assessment tool (e.g., electronic von Frey anesthesiometer or calibrated thermal nociceptive stimulus device)
Procedure:
-
Acclimation & Baseline: Allow rats to acclimate to the testing room for at least 30 minutes. Establish a baseline nociceptive threshold for each animal by applying the stimulus to the plantar surface of the hind paw and recording the withdrawal response. Repeat three times for a stable average.
-
Anesthesia & Injection: Briefly anesthetize the rat with isoflurane. Place the animal in a prone position. Identify the injection site by palpating the sciatic notch between the greater trochanter and the ischial tuberosity.
-
Injection: Using a 25-gauge needle, inject a standardized volume (e.g., 0.2 mL) of the test or control formulation in close proximity to the sciatic nerve.
-
Recovery & Testing: Allow the animal to recover fully from the isoflurane. At predetermined time points (e.g., 30 min, 1, 2, 4, 8, 12, 24 hours), re-measure the nociceptive threshold.
-
Data Analysis: The duration of anesthesia is defined as the time until the withdrawal threshold returns to baseline levels. Compare the mean duration between experimental groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Diagrams and Visualizations
References
- Patsnap Synapse. (2024, June 14). What is Procaine Hydrochloride used for?
- GlobalRx. (n.d.). Clinical Profile of Procaine Hydrochloride Crystals USP.
- Foldes, F. F., & Foldes, V. M. (1955). LOCAL ANAESTHETIC PROPERTIES AND TOXICITY OF this compound AND HYDROXYAMETHOCAINE. British Journal of Anaesthesia, 27(4), 153-162.
- Tetzlaff, J. E. (2023). Procaine. In StatPearls. StatPearls Publishing.
- Wikipedia. (n.d.). Procaine.
- Grant, G. J., Piskoun, B., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Regional Anesthesia and Pain Medicine, 25(5), 533-537.
- MedKoo Biosciences. (n.d.). This compound.
- Kuchembuck, N. L., Colahan, P. T., Zientek, K. D., Pirman, D. A., Wegner, K., & Cole, C. A. (2007). Plasma concentration and local anesthetic activity of procaine hydrochloride following subcutaneous administration to horses. American journal of veterinary research, 68(5), 495–502.
- Kuchembuck, N. L., et al. (2007). Plasma Concentration and Local Anesthetic Activity of Procaine Hydrochloride Following Subcutaneous Administration to Horses. American Journal of Veterinary Research, 68(5), 495-502.
- Andersen, H. H., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience, 12, 494.
- S, S., et al. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology, 15, 123-134.
- Zhang, Y., & Feng, S. S. (2016). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Molecules, 21(11), 1573.
- Rwei, A. Y., et al. (2021). Facile design of lidocaine-loaded polymeric hydrogel to persuade effects of local anesthesia drug delivery system: complete in vitro and in vivo toxicity analyses. Materials Science and Engineering: C, 124, 112054.
- DailyMed. (n.d.). NOVOCAIN®PROCAINE HYDROCHLORIDE INJECTION, USP.
- Wang, Y. (2009). Polymeric drug delivery systems: Lidocaine microspheres for prolonged and localized in vivo anesthetic effects and light-induced drug release from polymeric device mediated by bacteriorhodopsin. University of Southern California.
- Dental Education Hub. (2023, February 23). Uncovering The Secret of Combining Procaine and Propoxycaine | Episode 1 [Video]. YouTube.
- Meechan, J. G. (2015, January 3). Trouble-shooting. Pocket Dentistry.
- NYSORA. (n.d.). Regional anesthesia in ambulatory care.
- NYSORA. (n.d.). Controlled-Release Local Anesthetics.
- Li, X., et al. (2022). Advances in the use of local anesthetic extended-release systems in pain management. Frontiers in Pharmacology, 13, 986284.
- Anesthesia Patient Safety Foundation. (n.d.). Why Does Local Anesthesia Not Work On Me?
- Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.
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Technical Support Center: Addressing Matrix Effects in Hydroxyprocaine Bioanalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the bioanalysis of Hydroxyprocaine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and resolve one of the most persistent challenges in bioanalysis: the matrix effect.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of this compound bioanalysis.
Q1: What exactly is a "matrix effect" in LC-MS/MS bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative results.[2][3] The "matrix" itself refers to all the components within the biological sample (e.g., plasma, urine) other than the analyte of interest, including salts, proteins, lipids, and endogenous metabolites.
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound, as a basic and polar compound, is typically analyzed using reverse-phase chromatography with electrospray ionization (ESI) in positive ion mode. This mode is highly susceptible to ion suppression from common matrix components. The primary culprits are endogenous phospholipids from cell membranes, which are abundant in plasma and serum.[2][4] Due to their amphipathic nature, phospholipids can have chromatographic behavior that overlaps with analytes like this compound, causing them to co-elute and compete for ionization in the ESI source.[4] This competition can lead to a suppressed signal for this compound and, consequently, inaccurate quantification.
Q3: What are the regulatory expectations for evaluating matrix effects?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects as a critical component of bioanalytical method validation.[1][5] The ICH M10 guideline, adopted by both the FDA and EMA, requires that the matrix effect be assessed to ensure that precision and accuracy are not compromised.[6][7][8] This is typically done by comparing the response of the analyte in post-extraction spiked matrix from multiple sources (at least six different lots) against the response of the analyte in a neat solution.[1]
| Parameter | Acceptance Criteria (ICH M10) |
| Matrix Effect Assessment | For each matrix lot, accuracy should be within ±15% of the nominal concentration. |
| The precision (Coefficient of Variation, %CV) should not be greater than 15%. |
Table 1: Regulatory Acceptance Criteria for Matrix Effect Validation.[1]
Section 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem: I'm observing high variability (%CV > 15%) and poor accuracy in my Quality Control (QC) samples, especially at the Low QC level.
Answer: This is a classic symptom of inconsistent matrix effects. The variability suggests that the degree of ion suppression or enhancement is not uniform across different samples or even within the same analytical run.
-
Immediate Cause: The most likely reason is the differential impact of co-eluting endogenous components, particularly phospholipids, on your analyte and internal standard (IS).[2] While a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects, significant and variable suppression can still impact results, especially if the SIL-IS does not have perfect co-elution with the analyte.[9]
-
Solution Pathway:
-
Assess the Matrix Effect Quantitatively: Before making changes, you must confirm that a matrix effect is the root cause. Use the protocol outlined in Section 3, Protocol A to calculate the Matrix Factor (MF) and the IS-normalized MF across at least six different lots of your biological matrix. If the %CV exceeds 15%, a significant matrix effect is present and must be addressed.[1]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[3]
-
If you are using Protein Precipitation (PPT): This method is fast but notoriously "dirty," as it removes proteins but leaves phospholipids and other small molecules in the extract.[3][10] This is often the primary source of matrix effects.
-
Consider switching to a more selective technique:
-
Liquid-Liquid Extraction (LLE): LLE can provide a much cleaner extract by partitioning this compound into an organic solvent, leaving polar interferences like salts and some phospholipids behind in the aqueous phase.[11] See Section 3, Protocol C for a starting point.
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and can be optimized to retain this compound while washing away interferences.[12] A polymeric reversed-phase or mixed-mode cation exchange sorbent is often effective for basic compounds like this compound.[13] See Section 3, Protocol B .
-
Phospholipid Removal (PLR): Specialized plates or cartridges are designed to selectively remove phospholipids while allowing the analyte to pass through.[4][10] This can be a very effective and high-throughput solution. See Section 3, Protocol D .
-
-
-
Optimize Chromatography: If you cannot change your sample preparation method, focus on chromatographic separation. The goal is to move the this compound peak away from the "suppression zones" where phospholipids typically elute.
-
Increase the organic content of your mobile phase gradient to retain and elute phospholipids later.
-
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Consider a post-column infusion experiment to visually identify the retention times where ion suppression is most severe.[14]
-
-
dot
Caption: Workflow for troubleshooting poor reproducibility due to matrix effects.
Problem: My analyte recovery is low and inconsistent, even after trying different extraction solvents.
Answer: Low recovery indicates that the analyte is being lost during the sample preparation process. While related to sample cleanup, this is a distinct issue from the matrix effect, which affects ionization. However, the two are often tackled together.
-
Immediate Cause:
-
For LLE: The pH of the aqueous sample may not be optimal for partitioning the basic this compound into the organic phase. Also, the choice of organic solvent may be inappropriate for the polarity of this compound.
-
For SPE: The analyte may not be retaining on the sorbent, or it may be retained too strongly and not eluting completely. This can be due to incorrect pH during loading/washing or an elution solvent that is too weak.[12]
-
-
Solution Pathway:
-
Optimize LLE pH: this compound is a basic drug. To ensure it is in its neutral, non-ionized state for efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units above its pKa. A simple pre-treatment with a basic buffer (e.g., ammonium hydroxide) before adding the extraction solvent is critical.[13]
-
Systematically Test LLE Solvents: Create a small experiment to test different extraction solvents of varying polarity, such as methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate, to find the one that provides the highest recovery.[15]
-
Optimize SPE Method: A systematic approach to SPE method development is crucial.[12]
-
Conditioning: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate it.[12][16]
-
Loading: Adjust the sample pH to ensure this compound is charged (pH < pKa) for strong retention on a cation exchange sorbent or neutral (pH > pKa) for retention on a reversed-phase sorbent.
-
Washing: Use a weak solvent (e.g., 5% methanol in water) to wash away interferences without eluting the analyte.
-
Elution: Use a strong organic solvent, often containing a pH modifier (e.g., 5% ammonium hydroxide in methanol), to neutralize the charge on the analyte (if using ion exchange) and disrupt its interaction with the sorbent for complete elution.
-
-
dot
Caption: Simplified mechanism of electrospray ion suppression by matrix components.
Section 3: Key Experimental Protocols
These protocols provide a self-validating framework for assessing and mitigating matrix effects.
Protocol A: Quantitative Assessment of Matrix Factor (MF)
This protocol is essential for diagnosing and quantifying matrix effects according to regulatory standards.[1][17]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at two concentration levels: Low QC (LQC) and High QC (HQC).
-
Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources/lots. After the final evaporation step, spike the dried extracts with this compound and IS (at LQC and HQC levels) using the reconstitution solvent.
-
Set 3 (Pre-Extraction Spike): Spike blank matrix (from the same six sources) with this compound and IS (at LQC and HQC levels) before extraction. Process these samples through your entire analytical method.
-
-
Analyze and Calculate:
-
Analyze all samples via LC-MS/MS.
-
Matrix Factor (MF): Calculate for each lot at each concentration.
-
MF = (Peak Response in Set 2) / (Mean Peak Response in Set 1)
-
An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: This is the most critical value.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)
-
-
Recovery (REC):
-
REC % = [(Mean Peak Response in Set 3) / (Mean Peak Response in Set 2)] * 100
-
-
-
Evaluate:
Protocol B: Optimized Solid-Phase Extraction (SPE) for this compound
This protocol uses a mixed-mode cation exchange polymer-based sorbent, which is highly effective for basic compounds in plasma.[13]
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This ensures the basic analyte is protonated (positively charged).
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetic acid.
-
Wash 2: Add 1 mL of methanol. This removes strongly bound hydrophobic interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge on this compound, releasing it from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 200 µL of your mobile phase A/B mixture.
Protocol C: Optimized Liquid-Liquid Extraction (LLE) for this compound
This protocol is designed to maximize the recovery of a basic drug from plasma.[15][18]
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard.
-
pH Adjustment: Add 50 µL of 1 M ammonium hydroxide to basify the sample (pH > 10). Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any protein disc at the interface.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of your mobile phase.
Protocol D: Phospholipid Removal (PLR) Plate Protocol
This is a high-throughput pass-through method.[10]
-
Precipitation: In a 96-well collection plate, add 100 µL of plasma sample. Add 300 µL of acetonitrile containing 1% formic acid (and your internal standard). Mix well.
-
Loading: Place a phospholipid removal plate (e.g., HybridSPE® or Ostro™) on top of a clean collection plate inside a vacuum manifold. Transfer the precipitated sample from step 1 into the wells of the PLR plate.
-
Filtration: Apply a brief pulse of vacuum or positive pressure to draw the sample through the PLR plate into the clean collection plate. The phospholipids are retained by the plate's stationary phase, while the analyte and IS pass through.
-
Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
dot
Sources
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- 2. eijppr.com [eijppr.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Procaine Nerve Block Studies
A Note on Terminology: This guide focuses on Procaine , a well-established local anesthetic of the amino ester class, historically known by the trade name Novocain®.[1][2][3] The term "Hydroxyprocaine" is not a standard designation for a recognized nerve block agent. The principles, protocols, and troubleshooting steps detailed herein for Procaine are foundational and broadly applicable to preclinical and clinical research involving local anesthetics.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting nerve block studies involving Procaine. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Procaine in a nerve block?
A1: Procaine, like other local anesthetics, achieves its effect by blocking neurotransmission.[4] Its primary mechanism is the inhibition of voltage-gated sodium channels along nerve fibers.[1][2][3][4][5] By binding to these channels from within the neuron, Procaine prevents the influx of sodium ions that is necessary to generate and propagate an action potential.[1][3][5] This blockade effectively stops the pain signal from reaching the central nervous system, resulting in a temporary and reversible loss of sensation in the targeted area.[2]
The procaine molecule exists in both a lipid-soluble (non-ionized) and a water-soluble (ionized) form. The non-ionized form allows it to diffuse across the lipid-rich nerve membrane. Once inside the neuron's cytoplasm, it re-equilibrates into its ionized form, which is the active state that binds to and blocks the sodium channel.[1]
Q2: What are the typical concentrations and dosages for Procaine in preclinical nerve block studies?
A2: The appropriate concentration and dosage of Procaine depend on the specific application, such as local infiltration or peripheral nerve block. For research applications, it is crucial to start with established guidelines and optimize for the specific animal model and experimental endpoint.
| Application | Typical Concentration | Maximum Recommended Dose (Human Equivalent) | Key Considerations |
| Local Infiltration | 0.25% - 0.5% | 350-600 mg total dose[4][6][7] | Used for numbing a small, specific area of tissue. |
| Peripheral Nerve Block | 0.5%, 1.0%, or 2.0% | Up to 200mL (0.5%), 100mL (1%), 50mL (2%)[4][7] | Targets a specific nerve or nerve plexus to anesthetize a larger region. Higher concentrations may be needed for desired effect but increase risk of toxicity.[1] |
| Pediatric/Small Animal Dose | 0.5% | Up to 15 mg/kg[4][6] | Dosing must be carefully calculated based on weight to avoid systemic toxicity.[8] |
Note: These are starting points derived from clinical use. Doses for animal models should be scaled appropriately and determined through pilot studies.
Q3: How should I prepare and store Procaine Hydrochloride solutions for my experiments?
A3: Procaine hydrochloride is typically supplied as a powder or in sterile solutions of 1%, 2%, or 10%.[4][6]
-
Preparation: To prepare lower concentrations (e.g., 0.25% or 0.5%) for infiltration, the stock solution should be diluted with sterile 0.9% sodium chloride (saline).[6][7] For example, to create a 0.5% solution from a 1% stock, mix equal parts of the 1% procaine solution and sterile saline.[6]
-
Storage: Procaine hydrochloride solutions are sensitive to light and air.[9] They should be stored protected from light.[10] Studies have shown that procaine hydrochloride in certain formulations is chemically stable for at least 168 days when stored in glass vials at either 4°C (refrigerated) or 22°C (room temperature) and protected from light.[10] However, stability can be affected by pH and other components in the solution.[11][12] It is best practice to use freshly prepared solutions or to validate the stability of any stored solutions under your specific experimental conditions. High temperatures and humidity can lead to degradation.[13] Always consult the manufacturer's safety data sheet (SDS) for specific storage requirements.[14]
Q4: Can I add epinephrine to my Procaine solution, and why would I?
A4: Yes, epinephrine (typically 1:100,000 or 1:200,000) can be added to Procaine solutions.[4][7] The primary reason is to induce local vasoconstriction. This constriction reduces blood flow at the site of injection, which slows the rate at which Procaine is absorbed into the systemic circulation. The benefits of this are twofold:
-
Prolonged Duration of Action: The anesthetic remains at the target nerve for a longer period, extending the duration of the nerve block.[4][6]
-
Reduced Systemic Toxicity: Slower absorption lowers the peak plasma concentration of Procaine, reducing the risk of systemic side effects.[4]
Part 2: Troubleshooting Experimental Issues
Issue 1: Inconsistent or Failed Nerve Block
-
Question: "I've administered the Procaine, but I'm not seeing the expected anesthetic effect (e.g., no change in withdrawal reflex, or continued nerve signal in electrophysiology). What went wrong?"
-
Answer & Troubleshooting Steps: This is a common issue that can stem from several factors related to technique, dosage, or the agent itself.
-
Verify Needle Placement: The most frequent cause of block failure is inaccurate injection. The anesthetic must be deposited in close proximity to the target nerve.
-
Solution: Use a peripheral nerve stimulator to confirm proximity to the nerve before injecting.[15] A motor response at a low current (e.g., <0.5 mA) indicates the needle tip is correctly positioned. For finer applications, ultrasound guidance is the gold standard for visualizing the nerve and surrounding tissue planes.
-
Causality: If the injectate is delivered into the wrong tissue compartment (e.g., intramuscularly instead of perineurally), it will be absorbed systemically without reaching a high enough concentration at the nerve sheath to block sodium channels effectively.
-
-
Re-evaluate Dose and Concentration: The dose may be insufficient for the size of the nerve or the specific animal model.
-
Solution: Review the literature for validated dosage ranges in your specific model. If the block is partial, consider incrementally increasing the concentration or volume in a pilot study. Procaine has a lower potency compared to other local anesthetics like lidocaine, so higher concentrations may be necessary.[1]
-
Causality: A concentration that is too low may not be sufficient to block the required number of sodium channels to prevent signal propagation, especially in larger, heavily myelinated nerves.
-
-
Check for Intravascular Injection: An inadvertent intravascular injection will lead to rapid systemic absorption and no local effect, while significantly increasing the risk of toxicity.
-
Solution: Always aspirate before injecting. If blood appears in the syringe, the needle must be repositioned. Injecting slowly and in fractional doses can also mitigate this risk.[7]
-
Causality: The anesthetic is carried away from the target site by the bloodstream immediately, preventing it from ever reaching the nerve at a therapeutic concentration.
-
-
Issue 2: Shorter-Than-Expected Duration of Anesthesia
-
Question: "My nerve block is effective, but it wears off much faster than I need for my experimental timeline. How can I extend the duration?"
-
Answer & Troubleshooting Steps: Procaine is known for its relatively short duration of action.[1] Several strategies can be employed to prolong its effect.
-
Co-administration with a Vasoconstrictor: This is the most common and effective method.
-
Solution: Add epinephrine to your Procaine solution as described in FAQ #4.
-
Causality: Epinephrine-induced vasoconstriction limits local blood flow, effectively "trapping" the Procaine at the nerve for a longer period and slowing its systemic clearance.[4]
-
-
Consider an Alternative Anesthetic: If a significantly longer duration is required, Procaine may not be the appropriate agent.
-
Solution: Evaluate longer-acting local anesthetics such as bupivacaine or ropivacaine, which have different physicochemical properties leading to a more prolonged nerve block.
-
Causality: Anesthetics like bupivacaine are more lipid-soluble and have a higher degree of protein binding, which contributes to their longer residence time at the nerve and a more sustained block.
-
-
Issue 3: Observing Signs of Systemic Toxicity
-
Question: "After administration, my animal is showing signs of distress, such as tremors, shivering, or changes in heart rate. Could this be toxicity?"
-
Answer & Troubleshooting Steps: Yes, these are classic signs of local anesthetic systemic toxicity (LAST).[16] LAST occurs when the drug reaches high levels in the bloodstream.[4] This is a serious complication that requires immediate attention.
-
Primary Cause - Intravascular Injection: The most common cause is accidental injection directly into a blood vessel.
-
Overdose: The administered dose may have exceeded the safe limit for the animal's weight.
-
Signs of Toxicity:
-
CNS Toxicity: Initial signs are often excitatory (restlessness, tremors, muscle twitching, seizures) followed by depression (drowsiness, unconsciousness, respiratory arrest).[16][17]
-
Cardiovascular Toxicity: Initial hypertension and tachycardia can be followed by vasodilation, profound hypotension, bradycardia, and potentially cardiac arrest.[5][16]
-
-
Experimental Management: If toxicity is suspected, cease the experiment. In a clinical setting, management involves supportive care, supplemental oxygen, and administration of intravenous lipid emulsion (20%) to sequester the anesthetic.[4][18]
-
Issue 4: Evidence of Nerve Injury Post-Experiment
-
Question: "My post-procedure histological analysis shows signs of nerve damage (edema, inflammation). Could the Procaine have caused this?"
-
Answer & Troubleshooting Steps: While possible, nerve injury is more commonly caused by physical trauma or other factors.
-
Mechanical Trauma from Needle: The needle itself can directly injure the nerve.
-
Prevention: Use fine-gauge, short-bevel needles designed for nerve blocks. If using a nerve stimulator, a motor response at a very low current (<0.2 mA) may suggest an intraneural needle placement; the needle should be withdrawn slightly before injecting. An awake subject reporting sharp pain (paresthesia) is a key warning sign to redirect the needle.[18]
-
Causality: Direct needle trauma can sever axons or cause hemorrhage within the nerve sheath, leading to inflammation and neuronal damage.
-
-
Chemical Neurotoxicity: While all local anesthetics can be neurotoxic at high concentrations, Procaine is considered more damaging to nerves than some other agents like bupivacaine or lidocaine.[17]
-
Prevention: Use the lowest effective concentration of the anesthetic. Avoid repeated injections at the exact same site, which can lead to cumulative toxicity.
-
Causality: High concentrations of local anesthetic can precipitate nerve edema, increase pressure within the nerve, reduce blood flow, and lead to ischemia and cell damage.[17]
-
-
Injection Pressure: High-pressure injection can cause physical damage to the nerve fascicles.
-
Prevention: Inject slowly and with low, steady pressure. If significant resistance is felt during injection, stop and reposition the needle, as this may indicate intraneural placement.
-
-
Part 3: Key Experimental Protocols & Workflows
Protocol 1: In Vivo Assessment of Motor and Sensory Block (Rodent Sciatic Nerve Model)
This protocol outlines a method to quantify the efficacy and duration of a Procaine-induced sciatic nerve block in a rat model.
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol (e.g., isoflurane inhalation).
-
Place the animal in a prone position and shave the hair over the hip and thigh of the target limb.
-
Maintain body temperature using a heating pad.
-
-
Nerve Localization and Block Administration:
-
Identify anatomical landmarks for the sciatic notch.
-
Use a peripheral nerve stimulator connected to an insulated 25G needle. Set the stimulator to deliver ~1.0 mA at 2 Hz.
-
Insert the needle and advance slowly until a clear motor response (e.g., foot plantar flexion or dorsiflexion) is observed.
-
Reduce the current incrementally. A motor response at ≤0.5 mA confirms close proximity to the nerve.
-
After negative aspiration for blood, slowly inject the prepared Procaine solution (e.g., 100-200 µL of 1-2% Procaine HCl).
-
-
Assessment of Sensory Block (Nociception):
-
Use a calibrated thermal probe (Hargreaves test) or von Frey filaments to measure the paw withdrawal threshold.
-
Establish a baseline measurement before the block is administered.
-
After injection, repeat measurements at set time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) until the withdrawal threshold returns to baseline.
-
A significant increase in the withdrawal latency or threshold indicates a successful sensory block.
-
-
Assessment of Motor Block:
-
Observe the animal's posture and gait (if applicable and the animal is allowed to recover from general anesthesia for this purpose).
-
A more quantitative measure is the extensor postural thrust test or similar motor function scoring systems.
-
Establish a baseline score and repeat assessments at the same time intervals as the sensory testing.
-
A decrease in motor function score indicates a successful motor block.
-
Protocol 2: Electrophysiological Confirmation of Nerve Block (Ex Vivo Preparation)
This protocol validates the nerve block by directly measuring compound action potentials (CAPs) from an isolated nerve.[19]
-
Nerve Dissection:
-
Electrophysiological Setup:
-
Place the nerve across stimulating and recording electrodes. Suction electrodes are often used to ensure good contact and stable recordings.[19]
-
Place the proximal end of the nerve in the stimulating electrode and the distal end in the recording electrode.
-
Use a stimulator to deliver a single supramaximal pulse to elicit a compound action potential (CAP).
-
-
Data Acquisition:
-
Record a stable baseline CAP for 15-20 minutes. The CAP will show distinct peaks corresponding to different fiber types (e.g., fast-conducting A-fibers and slow-conducting C-fibers).[19]
-
Switch the perfusion solution to one containing the desired concentration of Procaine.
-
Continuously record the CAP at regular intervals.
-
-
Analysis:
-
Measure the amplitude of the A-fiber and C-fiber peaks over time.
-
A successful nerve block will be demonstrated by a time-dependent decrease in the CAP amplitude, eventually leading to a complete block (amplitude of zero).
-
After the block is established, switch the perfusion back to normal aCSF to record the washout and recovery of the CAP. This confirms the reversibility of the block.
-
Protocol 3: Histological Evaluation for Neurotoxicity
This protocol is used to assess potential nerve damage following an in vivo nerve block experiment.
-
Tissue Collection:
-
At a predetermined endpoint (e.g., 24 hours or 7 days post-injection), euthanize the animal.
-
Carefully dissect a segment of the nerve that includes the injection site, as well as proximal and distal sections. A contralateral nerve can be used as a control.
-
-
Fixation and Processing:
-
Fix the nerve segments in 4% paraformaldehyde or glutaraldehyde.
-
Process the tissue for paraffin or resin embedding.
-
-
Staining and Analysis:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment. Look for signs of inflammation (e.g., infiltration of immune cells), edema (abnormal spacing between nerve fibers), and general tissue disruption.[20][21]
-
Toluidine Blue Staining: On resin-embedded semi-thin sections. This is the gold standard for visualizing myelinated axons.[22] It allows for morphometric analysis of axon diameter, myelin sheath thickness, and signs of axonal degeneration or demyelination.[20][23]
-
Immunohistochemistry: Use specific markers to identify different cell types and injury responses. For example, S100 or laminin staining can be used to assess Schwann cell response and basal lamina integrity.[21][22]
-
Part 4: Visualizations and Diagrams
Mechanism of Procaine Action
Caption: Mechanism of Procaine nerve block via sodium channel inhibition.
Experimental Workflow: In Vivo Nerve Block Assessment
Caption: Workflow for in vivo assessment of a peripheral nerve block.
References
-
Strawn, T. & Cooper, K. (n.d.). Procaine. StatPearls - NCBI Bookshelf. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Procaine Hydrochloride?[Link]
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The Science Behind Procaine Base: Mechanism, History, and Usage. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Patsnap Synapse. (2024, June 14). What is Procaine Hydrochloride used for?[Link]
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MP Biomedicals. (2023, July 24). Safety Data Sheet: Procaine Hydrochloride. [Link]
-
Donnelly, R. F., & Thompson, R. L. (1996). Procaine Hydrochloride Stability in St Thomas Concentrate Solution. Canadian Journal of Hospital Pharmacy, 49(1), 21. [Link]
-
Gomez-Aristizabal, A., et al. (2025, November 21). Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat. JoVE. [Link]
-
benzocaine. (2025, September 14). How to Administer Procaine HCL Injection?[Link]
-
Discovery Fine Chemicals. (2017, January 26). MATERIAL SAFETY DATA SHEET: Procaine Hydrochloride. [Link]
-
Gomez-Aristizabal, A., et al. (2025, December 11). Electrophysiological Methods to Assess Peripheral Pain Block in an Anesthetized Rat. JoVE. [Link]
-
DailyMed. (n.d.). NOVOCAIN®PROCAINE HYDROCHLORIDE INJECTION, USP. [Link]
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J Clin Hosp Pharm. (1985). Stability of procaine hydrochloride in a cardioplegic solution containing bicarbonate. [Link]
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Am J Hosp Pharm. (1981). Stability of procaine hydrochloride in a buffered cardioplegia formulation. [Link]
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You, B., & Song, H. (2011). Investigation on stability of procaine hydrochloride injection. Journal of Pharmaceutical Practice and Service, 29(2), 125-127. [Link]
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A literature review on various complications associated with administration of local anesthesia in dentistry. (n.d.). ResearchGate. [Link]
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Complications of Local Anesthesia. (n.d.). Dentalcare. [Link]
-
Brand, H. S., Bekker, W., & Baart, J. A. (2024). Complications of local anaesthesia. An observational study. ResearchGate. [Link]
-
WebMD. (n.d.). Procaine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
-
Complications Of Local Anaesthesia. (2022). IJSDR, 7(12). [Link]
-
MedLink Neurology. (n.d.). Local anesthesia: neurologic complications. [Link]
-
Moldovan, M., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9. [Link]
-
David, F., et al. (2023). Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo. Journal of Visualized Experiments, 194. [Link]
-
Hodgson, P. S., et al. (2001). Procaine spinal anesthesia: a pilot study of the incidence of transient neurologic symptoms. Anesthesia & Analgesia, 92(2), 453-6. [Link]
-
Histological evaluation of regenerated nerve at 12 weeks after the operation. (n.d.). ResearchGate. [Link]
-
Evaluation of the Effects of the Anti-Inflammatory and Antioxidant Properties of Aloperine on Recovery in an Experimental Sciatic Nerve Injury Model. (2024). MDPI. [Link]
-
Carriel, V., et al. (2017). Histological assessment in peripheral nerve tissue engineering. International Review of Neurobiology, 137, 107-130. [Link]
-
Fadia, R., et al. (2021). In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration. Bioengineering, 8(11), 170. [Link]
-
NYSORA. (n.d.). Electrical Nerve Stimulators and Localization of Peripheral Nerves. [Link]
-
Wikipedia. (n.d.). Electrophysiology. [Link]
-
Nerve allograft histology after banking following complicated reconstruction. (2020). PMC - NIH. [Link]
-
Souza, F. I., et al. (2011). HISTOLOGIC EVALUATION OF END-TO-SIDE NEURORRHAPHY. EXPERIMENTAL STUDY IN RATS. Acta Ortopédica Brasileira, 19(3), 129-131. [Link]
-
ClinicalTrials.gov. (2010, November 1). Continuous Femoral Nerve Blocks: Relative Effects of Basal Infusion and Bolus Doses on Sensory and Motor Function. [Link]
-
ClinicalTrials.Veeva. (2019, March 28). Efficacy of Peripheral Nerve Stimulator in Assessing Sensory Nerve Block Level of Spinal Anesthesia. [Link]
-
Li, T. F., et al. (2019). Procaine Attenuates Pain Behaviors of Neuropathic Pain Model Rats Possibly via Inhibiting JAK2/STAT3. Journal of Biomaterials and Tissue Engineering, 9(7), 983-988. [Link]
-
Pester, J., & Varacallo, M. (n.d.). Nerve Block Anesthesia. StatPearls - NCBI Bookshelf. [Link]
-
Ono, H. (2021). Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Technical Support Center: Strategies to Reduce the Toxicity of Local Anesthetic Formulations
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for strategies aimed at reducing the toxicity of local anesthetic (LA) formulations. Here, we will delve into the mechanistic underpinnings of LA toxicity, explore advanced formulation strategies to mitigate these effects, and provide practical, step-by-step protocols for your experiments.
Section 1: Understanding Local Anesthetic Toxicity - The "Why" Behind the Problem
Local anesthetics are indispensable for pain management, yet their systemic toxicity, particularly cardiotoxicity and neurotoxicity, remains a significant clinical concern.[1][2][3] Local Anesthetic Systemic Toxicity (LAST) is a life-threatening adverse event that can manifest as central nervous system (CNS) excitation or depression, and cardiovascular collapse.[4] Understanding the mechanisms of toxicity is the first step in designing safer formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Local Anesthetic Systemic Toxicity (LAST)?
A1: The primary mechanism of LAST is the blockade of voltage-gated sodium channels in the heart and central nervous system.[4] However, the toxicity is multifactorial. LAs can also interfere with mitochondrial energy metabolism by inhibiting fatty acid oxidation, which is crucial for cardiac function.[5][6] This disruption of cellular energetics contributes significantly to the cardiotoxic effects observed with agents like bupivacaine.
Q2: Why is bupivacaine more cardiotoxic than other local anesthetics like lidocaine or ropivacaine?
A2: Bupivacaine's higher cardiotoxicity is attributed to its high lipid solubility and strong affinity for cardiac sodium channels.[5][6] It dissociates more slowly from these channels compared to lidocaine, leading to a cumulative blockade that can precipitate arrhythmias and myocardial depression.[7] Studies have shown that ropivacaine has a better safety profile with lower cardiotoxicity and neurotoxicity compared to bupivacaine.[8][9]
Q3: What are the initial signs of LAST that I should be aware of in my animal models?
A3: In animal models, early signs of CNS toxicity often precede cardiovascular collapse. These can include tremors, seizures, and altered levels of consciousness.[10] Cardiovascular signs may include arrhythmias, hypotension, and eventually, cardiac arrest.[4] It's crucial to monitor both neurological and cardiovascular parameters closely during in vivo experiments.
Mechanism of Local Anesthetic Systemic Toxicity (LAST)
To effectively design strategies to mitigate LAST, a clear understanding of its mechanism is essential. The following diagram illustrates the key pathways involved in bupivacaine-induced cardiotoxicity.
Caption: Mechanism of Bupivacaine-Induced Cardiotoxicity.
Section 2: Formulation Strategies to Mitigate Toxicity - Troubleshooting Guide
This section provides a troubleshooting guide for common issues encountered when developing and evaluating novel LA formulations designed for reduced toxicity.
Lipid-Based Formulations
Lipid-based delivery systems, such as liposomes and lipid nanoparticles, are a cornerstone in reducing LA toxicity.[11][12] They work by encapsulating the drug, thereby limiting the concentration of free LA in the systemic circulation.[13][14]
Q2.1.1: My liposomal bupivacaine formulation shows similar toxicity to plain bupivacaine in my in vitro cytotoxicity assay. What could be wrong?
A2.1.1: This is a common issue and can stem from several factors:
-
Low Encapsulation Efficiency: If a significant portion of the bupivacaine is not encapsulated, it will behave like the free drug.
-
Troubleshooting: Verify your encapsulation efficiency using techniques like dialysis followed by HPLC. Optimize formulation parameters such as lipid composition, drug-to-lipid ratio, and preparation method (e.g., thin-film hydration, sonication).[15]
-
-
Rapid Drug Release: The liposomes may be unstable in the cell culture media, leading to premature release of the drug.
-
Troubleshooting: Assess the stability of your formulation in the experimental media over time. Consider incorporating cholesterol or using lipids with higher phase transition temperatures to improve bilayer stability.
-
-
In Vitro Model Limitations: The chosen cell line or assay may not accurately reflect the in vivo situation where pharmacokinetics play a crucial role.
Q2.1.2: I'm observing inconsistent results in my in vivo studies with a solid lipid nanoparticle (SLN) formulation. How can I improve reproducibility?
A2.1.2: Inconsistent in vivo results often point to issues with the formulation's physical characteristics or the experimental design:
-
Particle Size and Polydispersity: Variations in particle size and a high polydispersity index (PDI) can lead to inconsistent drug release and biodistribution.
-
Troubleshooting: Characterize each batch of your SLN formulation for particle size, PDI, and zeta potential using dynamic light scattering (DLS). Aim for a PDI below 0.3 for better uniformity. Optimize your homogenization or microfluidization process to achieve consistent particle sizes.
-
-
Animal Model Variability: Biological variability between animals can contribute to inconsistent results.
Polymeric Nanoparticles and Hydrogels
Polymeric nanoparticles and hydrogels offer sustained release of LAs, which can prolong the anesthetic effect and reduce systemic toxicity.[11][18]
Q2.2.1: My PLGA nanoparticle formulation shows a burst release of the local anesthetic. How can I achieve a more sustained release profile?
A2.2.1: A significant initial burst release is a common challenge with PLGA nanoparticles. Here's how to address it:
-
Drug Loading and Encapsulation: A high concentration of drug on the surface of the nanoparticles can lead to a burst release.
-
Troubleshooting: Optimize the drug loading by adjusting the drug-to-polymer ratio. Ensure thorough washing of the nanoparticles to remove surface-adsorbed drug.[15]
-
-
Polymer Properties: The molecular weight and copolymer ratio of PLGA can influence the degradation rate and drug release profile.
-
Troubleshooting: Experiment with different PLGA grades. Higher molecular weight and a higher lactide-to-glycolide ratio generally result in slower degradation and more sustained release.
-
-
Formulation Technique: The method of nanoparticle preparation can impact the drug distribution within the polymer matrix.
-
Troubleshooting: Compare different preparation methods, such as single vs. double emulsion solvent evaporation, to find the one that provides the most uniform drug encapsulation for your specific LA.[15]
-
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs like local anesthetics, thereby increasing their solubility and reducing free drug concentration.[12][19]
Q2.3.1: The cyclodextrin-local anesthetic complex I prepared is not showing a significant reduction in toxicity. Why might this be?
A2.3.1: The efficacy of cyclodextrin complexation depends on the stability of the inclusion complex:
-
Poor Complexation Efficiency: The LA may not be efficiently encapsulated within the cyclodextrin cavity.
-
Troubleshooting: Confirm complex formation using techniques like 1H NMR, DSC, or phase solubility studies. Optimize the molar ratio of LA to cyclodextrin and the preparation method (e.g., co-precipitation, freeze-drying).
-
-
Rapid Dissociation: The complex may be dissociating too quickly in the biological environment, releasing the free drug.
Co-administration with Vasoconstrictors
The addition of vasoconstrictors, such as epinephrine, to LA formulations is a long-standing technique to reduce systemic absorption and toxicity.[21][22][23]
Q2.4.1: I'm concerned about the potential systemic side effects of the vasoconstrictor itself in my animal model. Are there alternatives?
A2.4.1: While epinephrine is the most common vasoconstrictor, there are alternatives and strategies to minimize its side effects:
-
Lower Concentrations: Using the lowest effective concentration of the vasoconstrictor can reduce its systemic effects while still providing a benefit.[22]
-
Alternative Vasoconstrictors: Felypressin is another vasoconstrictor used in some dental formulations that may have a different side effect profile.
-
Formulation-Based Approaches: The sustained-release formulations discussed above (liposomes, nanoparticles) can provide a localized effect without the need for a vasoconstrictor.
Section 3: Experimental Protocols and Data
This section provides standardized protocols for key experiments and presents data in a clear, comparable format.
Protocol: Preparation of Bupivacaine-Loaded Liposomes
This protocol describes the preparation of multilamellar vesicles (MLVs) containing bupivacaine using the thin-film hydration method.
Materials:
-
Bupivacaine HCl
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve a 2:1 molar ratio of SPC and cholesterol, along with the desired amount of bupivacaine, in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask for 1 hour at a temperature above the lipid phase transition.[15]
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Remove unencapsulated bupivacaine by dialysis against PBS for 24 hours.[15]
-
Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxicity of LA formulations using a cell-based assay (e.g., MTT or LDH).
Materials:
-
Cardiomyocyte cell line (e.g., H9c2) or neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Local anesthetic formulations (free drug and test formulations)
-
MTT or LDH assay kit
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the free LA and the test formulations in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the LA formulations. Include a vehicle control.
-
Incubate the plates for a predetermined time (e.g., 24 or 48 hours).
-
Perform the MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.
Comparative Toxicity Data
The following table summarizes the relative toxicity of common local anesthetics.
| Local Anesthetic | Relative Neurotoxicity | Relative Cardiotoxicity |
| Lidocaine | High | Medium |
| Bupivacaine | Medium | High |
| Ropivacaine | Low | Low |
Data compiled from in vitro and in vivo studies.[7][9]
Lipid Emulsion Rescue Therapy
In the event of severe systemic toxicity in an experimental setting, lipid emulsion therapy is a recognized antidote.[5][24][25]
Recommended Dosing for Animal Models:
-
Bolus: 1.5 mL/kg of 20% lipid emulsion administered intravenously over 1 minute.[24][25]
-
Infusion: Follow the bolus with a continuous infusion of 0.25 mL/kg/min.[24][25]
The mechanism of lipid emulsion rescue is thought to involve a "lipid sink" effect, where the lipid emulsion sequesters the lipophilic LA from the target tissues, and also provides a source of energy for the myocardium.[5][6][24]
Caption: "Lipid Sink" Mechanism of Lipid Emulsion Rescue.
Section 4: Conclusion and Future Directions
The development of safer local anesthetic formulations is an active area of research. Nanotechnology-based drug delivery systems, including liposomes, nanoparticles, and cyclodextrins, hold immense promise for reducing the systemic toxicity of LAs while prolonging their therapeutic effect.[11][14][26] As a Senior Application Scientist, it is my recommendation that a multi-pronged approach, combining advanced formulation strategies with a thorough understanding of the underlying mechanisms of toxicity, will be most effective in achieving this goal. Continued research into novel materials and in vitro/in vivo models will further refine our ability to predict and mitigate the toxic effects of this important class of drugs.
References
-
Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. (2023). Drug Design, Development and Therapy. [Link]
-
Mechanisms underlying lipid emulsion resuscitation for drug toxicity: a narrative review. (n.d.). Journal of Intensive Care. [Link]
-
Toxicity of bupivacaine encapsulated into liposomes and injected intravenously: comparison with plain solutions. (1993). Anesthesia & Analgesia. [Link]
-
Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity. (2018). Korean Journal of Anesthesiology. [Link]
-
Mechanisms and Efficacy of Intravenous Lipid Emulsion Treatment for Systemic Toxicity From Local Anesthetics. (2021). Frontiers in Pharmacology. [Link]
-
Nanotechnology application to local anaesthesia (LA). (2021). Journal of Drug Delivery Science and Technology. [Link]
-
Lipid Emulsion Therapy for Local Anesthetic Systemic Toxicity. (2020). NUEM Blog. [Link]
-
Prevention of Local Anesthetic Systemic Toxicity. (2011). Regional Anesthesia & Pain Medicine. [Link]
-
Emerging roles of liposomal bupivacaine in anesthesia practice. (2015). Journal of Anaesthesiology, Clinical Pharmacology. [Link]
-
Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity. (2018). ResearchGate. [Link]
-
Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. (2023). Drug Design, Development and Therapy. [Link]
-
Currently applied nanoparticle-based drug delivery systems for local anesthetics. (n.d.). ResearchGate. [Link]
-
Practical guide for the management of systemic toxicity caused by local anesthetics. (2018). Anesthesia and Pain Medicine. [Link]
-
Update on Local Anesthetic Toxicity, Prevention and Treatment During Regional Anesthesia in Infants and Children. (2021). Current Drug Safety. [Link]
-
From micro- to nanostructured implantable device for local anesthetic delivery. (2017). International Journal of Nanomedicine. [Link]
-
Cardiac Toxicity of Local Anesthetics in the Intact Isolated Heart Model: A Review. (2002). Regional Anesthesia and Pain Medicine. [Link]
-
Local Anesthetic Toxicity. (2023). StatPearls. [Link]
-
Biopharmaceutics of local anesthetic-cyclodextrin complexes following regional administration. (2010). ResearchGate. [Link]
-
Local Anesthetic Toxicity Treatment & Management. (2024). Medscape. [Link]
-
An In Vitro Model for Identifying Cardiac Side Effects of Anesthetics. (2018). Anesthesia & Analgesia. [Link]
-
Local Anesthetics Systemic Toxicity Association with Exparel (Bupivacaine Liposome)- A Pharmacovigilance evaluation. (2023). ResearchGate. [Link]
-
Anesthetic Related Advances with Cyclodextrins. (2007). ResearchGate. [Link]
-
A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®). (2011). PLoS ONE. [Link]
-
Liposomal bupivacaine. (2015). ResearchGate. [Link]
-
Local anaesthetics combined with vasoconstrictors in patients with cardiovascular disease undergoing dental procedures: systematic review and meta-analysis. (2021). BMJ Open. [Link]
-
Local anaesthetics in dentistry - Part 3: Vasoconstrictors in local anaesthetics. (2015). SADJ. [Link]
-
Local Anesthetics: Common Agents and Their Applications. (2023). JoVE. [Link]
-
Inclusion Complex between Local Anesthetic/2-hydroxypropyl-β-cyclodextrin in Stealth Liposome. (2022). Molecules. [Link]
-
Local Anesthetic Systemic Toxicity During Transversus Abdominis Plane Block With Liposomal Bupivacaine. (2023). The American Surgeon. [Link]
-
Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model. (2021). International Journal of Molecular Sciences. [Link]
-
Models and Mechanisms of Local Anesthetic Cardiac Toxicity. (2010). Regional Anesthesia and Pain Medicine. [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018). Frontiers in Pharmacology. [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018). Frontiers in Pharmacology. [Link]
-
Modification of local anesthetic toxicity by vasoconstrictors. (1982). ResearchGate. [Link]
-
Emerging Anesthetic Nanomedicines: Current State and Challenges. (2023). Pharmaceutics. [Link]
-
Local Anesthetic-Induced Neurotoxicity. (2016). Current Neuropharmacology. [Link]
-
Local anaesthetics combined with vasoconstrictors in patients with cardiovascular disease undergoing dental procedures: systematic review and meta-analysis protocol. (2017). BMJ Open. [Link]
-
Safety and efficacy concerns of modern strategies of local anesthetics delivery. (2020). Journal of Controlled Release. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. [Link]
-
Polymeric Nanocapsules Loaded with Lidocaine: A Promising Formulation for Topical Dental Anesthesia. (2019). Pharmaceutics. [Link]
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Local Anesthetic-Induced Neurotoxicity. (2016). ResearchGate. [Link]
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Preparation and Characterization of Poly(ε-Caprolactone) Nanospheres Containing the Local Anesthetic Lidocaine. (2012). ResearchGate. [Link]
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Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics. (2023). Drug Design, Development and Therapy. [Link]
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Challenges of the Regional Anesthetic Techniques in Intensive Care Units – A Narrative Review. (2023). Journal of Critical Care Medicine. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Procaine and its Metabolite, Hydroxyprocaine
A Guide for Drug Development Professionals
In the landscape of local anesthetics, procaine, first synthesized in 1905 and famously known by the trade name Novocain, stands as a foundational ester-type agent.[1][2] While newer anesthetics have since been developed, a thorough understanding of procaine's pharmacology remains critical, not least because the bioactivity of its metabolites can contribute to its overall clinical profile. This guide provides an in-depth comparative analysis of procaine and one of its key metabolites, hydroxyprocaine, offering a nuanced perspective on their respective efficacies for researchers and drug development professionals.
From Parent Drug to Active Metabolite: A Metabolic Journey
Procaine's duration of action is notably short, primarily due to its rapid hydrolysis in the plasma by the enzyme pseudocholinesterase.[3][4] This metabolic process breaks procaine down into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[5][6] While these are the main products, secondary metabolic pathways, including hydroxylation, also occur, leading to the formation of compounds like this compound.[7][8] Understanding this metabolic conversion is crucial, as the resulting metabolites can possess their own pharmacological activities, influencing both the therapeutic and toxicological profile of the parent drug.[5][9]
Caption: Metabolic pathway of Procaine.
Physicochemical Properties: The Structural Determinants of Efficacy
The efficacy of a local anesthetic is intrinsically linked to its physicochemical properties, which govern its ability to reach and interact with its target, the voltage-gated sodium channel. Key parameters include the dissociation constant (pKa), lipid solubility, and protein binding.[10][11]
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | pKa | Key Structural Difference |
| Procaine | C13H20N2O2 | 236.31 | 8.9[3] | Standard ester local anesthetic[12] |
| This compound | C13H20N2O3 | 252.31[7][8] | Not available | Addition of a hydroxyl (-OH) group to the aromatic ring[7][13] |
Mechanism of Action: Blocking the Nerve Impulse
Both procaine and its metabolite, this compound, exert their anesthetic effects through the same fundamental mechanism: the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][3][14]
-
Penetration: In its uncharged, lipid-soluble form, the anesthetic diffuses across the nerve cell membrane into the axoplasm.[14][15]
-
Ionization: Once inside the more acidic intracellular environment, the molecule re-equilibrates, with a larger fraction becoming protonated (charged).
-
Blockade: The charged form of the anesthetic binds to a specific site within the inner pore of the sodium channel.[16][17] This binding stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[2][12] The result is a halt in nerve impulse transmission and a loss of sensation from the affected area.[14]
Caption: General mechanism of local anesthetic action.
Comparative Efficacy: Potency, Onset, and Duration
Direct, head-to-head experimental data comparing the efficacy of procaine and this compound is limited. However, we can infer their relative performance based on established structure-activity relationships and data on related metabolites.
| Efficacy Parameter | Procaine | This compound (Inferred) | Key Influencing Factor |
| Potency | Low[10][18]. IC50 for Na+ channel block = 60-200 µM. | Potentially lower. The added -OH group increases hydrophilicity, which may reduce lipid solubility and thus potency. | Lipid Solubility[15][19] |
| Onset of Action | Slow[3][10] | Likely similar or slower. Onset is related to pKa and diffusion across the nerve sheath. | pKa and Diffusion Rate[10] |
| Duration of Action | Short (approx. 1 hour)[3][4][20] | Potentially different. Duration is influenced by protein binding and clearance rate. | Plasma Protein Binding[11] |
It is important to note that another primary metabolite of procaine, DEAE, has been shown to possess local anesthetic activity, although it is significantly less potent than procaine itself.[5][21] This suggests that while metabolites can contribute to the overall pharmacological effect, their potency is often less than that of the parent compound. Studies on cisplatin-induced kidney injury have shown that procaine and its metabolites, including PABA and DEAE, have protective effects, suggesting they are biologically active.[22]
Standardized Protocols for Efficacy Assessment
To rigorously compare the efficacy of anesthetic agents like procaine and this compound, standardized preclinical experimental models are essential.
Protocol 1: In Vitro Assessment via Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on ion channel function in isolated cells.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium channels and calculate the IC50 (half-maximal inhibitory concentration).
Methodology:
-
Cell Preparation: Culture a suitable neuronal cell line (e.g., dorsal root ganglion neurons) expressing the sodium channel subtype of interest.
-
Patch-Clamp Recording: Achieve a whole-cell patch-clamp configuration on a single neuron.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that maximally activates sodium channels (e.g., -10 mV).
-
Drug Application: Perfuse the cell with a baseline extracellular solution, then apply increasing concentrations of the test compound (e.g., Procaine or this compound).
-
Data Analysis: Measure the peak sodium current at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment via Rodent Sciatic Nerve Block
This model assesses the functional anesthetic effect (sensory and motor blockade) in a living organism.
Objective: To determine the onset, duration, and degree of sensory and motor nerve blockade.
Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) and expose the sciatic nerve.
-
Drug Administration: Inject a standardized volume and concentration of the test compound directly adjacent to the sciatic nerve.
-
Sensory Block Assessment: At regular intervals, apply a noxious stimulus (e.g., thermal via hot plate or mechanical via von Frey filaments) to the paw innervated by the sciatic nerve and record the withdrawal response. The absence of a response indicates a sensory block.
-
Motor Block Assessment: At the same intervals, observe the animal's gait and righting reflex or use a motor function scale (e.g., Bromage scale) to assess motor impairment.
-
Data Analysis: Record the time to onset of blockade (first loss of response) and the total duration of the blockade (time until the response returns to baseline).
Caption: Experimental workflow for anesthetic efficacy.
Conclusion and Future Directions
The comparison between procaine and its metabolite, this compound, highlights a fundamental principle in pharmacology: a parent drug's clinical profile is a composite of its own actions and those of its metabolites. Procaine is a well-characterized local anesthetic with low potency and a short duration of action.[18] While direct comparative data is scarce, the addition of a hydroxyl group to form this compound likely increases its hydrophilicity, which would be predicted to decrease its anesthetic potency.
For drug development professionals, this analysis underscores the importance of comprehensive metabolite profiling. Key questions to address in future research include:
-
What is the precise in vitro potency (IC50) of this compound on relevant sodium channel subtypes?
-
What are the full pharmacokinetic profiles of procaine's various metabolites, including their rates of formation and elimination?
-
Does this compound contribute more significantly to any of procaine's reported side effects or alternative therapeutic properties, such as its anti-inflammatory or antioxidant effects?[5][23]
Answering these questions will provide a more complete picture of procaine's pharmacology and can inform the development of future anesthetic agents with optimized efficacy and safety profiles.
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Hess, F., et al. (1976). [Intermediary effectiveness of procaine and procaine metabolites following oral administration]. PubMed. [Link]
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Validating the Antibacterial Spectrum of Hydroxyprocaine: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the antibacterial spectrum of Hydroxyprocaine, a derivative of the local anesthetic procaine. As researchers and drug development professionals, understanding the antimicrobial properties of novel compounds is paramount. This document offers an in-depth, objective comparison of this compound's performance against established antibacterial agents, supported by detailed experimental protocols and illustrative data. Our approach emphasizes scientific integrity, ensuring that the methodologies described are robust and self-validating.
Introduction: The Untapped Antibacterial Potential of Local Anesthetics
Local anesthetics have long been a cornerstone of pain management. However, a growing body of evidence reveals their secondary role as antimicrobial agents.[1][2] This antibacterial activity is a promising area of research, potentially offering new avenues for combating bacterial infections, especially in surgical settings. This compound, a hydroxylated derivative of procaine, is a compound of interest due to its structural similarity to other local anesthetics with known antibacterial properties.[3] This guide will delineate the necessary steps to rigorously evaluate and validate its antibacterial spectrum.
The primary mechanism by which local anesthetics are thought to exert their antibacterial effects is through the disruption of the bacterial cell membrane's integrity.[1][4][5] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.[1] Additionally, some studies suggest that local anesthetics may interfere with bacterial metabolic pathways and inhibit essential enzymes.[6]
Comparative Framework: Benchmarking Against Established Antibiotics
To provide a meaningful assessment of this compound's antibacterial efficacy, a comparative analysis against well-characterized antibiotics is essential. For this guide, we will compare its hypothetical performance against:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of peptidoglycan, a key component of the cell wall of Gram-positive bacteria.
The selection of a diverse panel of bacterial strains, encompassing both Gram-positive and Gram-negative species, as well as antibiotic-resistant strains, is critical for a thorough evaluation.
Experimental Validation: Methodologies and Protocols
The validation of an antibacterial agent's spectrum relies on standardized and reproducible in vitro susceptibility testing methods. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound, Ciprofloxacin, and Vancomycin in an appropriate solvent.
-
Perform serial two-fold dilutions of each agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (bacteria and broth, no antimicrobial agent) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to specific antimicrobial agents.
-
Preparation of Bacterial Inoculum and Agar Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
-
Application of Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with a standardized concentration of this compound, Ciprofloxacin, and Vancomycin onto the surface of the inoculated MHA plate.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is inversely proportional to the MIC.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for validating the antibacterial spectrum of a test compound.
Caption: Experimental workflow for antibacterial susceptibility testing.
Comparative Analysis of Antibacterial Spectrum (Illustrative Data)
The following tables present hypothetical MIC and zone of inhibition data for this compound compared to Ciprofloxacin and Vancomycin against a panel of clinically relevant bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Strain | Gram Stain | This compound (Hypothetical) | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 128 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 256 | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 64 | 1 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | >512 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >512 | 0.25 | >128 |
| MRSA (ATCC 43300) | Gram-positive | 128 | 4 | 1 |
Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Assay
| Bacterial Strain | Gram Stain | This compound (Hypothetical) (30 µg disk) | Ciprofloxacin (5 µg disk) | Vancomycin (30 µg disk) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 14 | 25 | 18 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 10 | 22 | 16 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 18 | 24 | 20 |
| Escherichia coli (ATCC 25922) | Gram-negative | 6 | 30 | 6 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 6 | 28 | 6 |
| MRSA (ATCC 43300) | Gram-positive | 14 | 15 | 18 |
Interpretation of Results and Scientific Rationale
Based on the illustrative data, this compound demonstrates modest antibacterial activity, primarily against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against Gram-negative bacteria appears limited. This differential activity is a common characteristic of membrane-disrupting agents, as the outer membrane of Gram-negative bacteria can act as a barrier to their penetration.
The higher MIC values and smaller zones of inhibition for this compound compared to Ciprofloxacin and Vancomycin suggest that it is a less potent antibacterial agent. However, its activity against a drug-resistant strain like MRSA warrants further investigation. The potential for synergistic effects with other antibiotics could also be a valuable area of future research.
Proposed Mechanism of Antibacterial Action
The following diagram illustrates the proposed mechanism of action for local anesthetics like this compound against bacterial cells.
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A Comparative Guide to the In Vitro Evaluation of Novel Local Anesthetics: A Framework Using Procaine Analogues Versus Amide-Type Agents
An Important Note on Scope: Direct comparative in vitro studies on "hydroxyprocaine" are not extensively available in peer-reviewed literature. Therefore, this guide establishes a comprehensive framework for the evaluation of novel local anesthetics by using its parent compound, procaine , as a structural analogue for comparison against widely-used amide-type anesthetics such as lidocaine, bupivacaine, and ropivacaine . The principles, protocols, and comparative metrics detailed herein are the standard by which a new chemical entity like this compound would be rigorously evaluated.
Introduction: The Quest for Superior Local Anesthesia
The development of new local anesthetic agents is driven by the pursuit of compounds with an optimized balance of potency, duration of action, speed of onset, and, critically, minimal cytotoxicity. Local anesthetics function by reversibly blocking voltage-gated sodium channels (VGSCs) in neuronal membranes, thereby inhibiting the propagation of action potentials that transmit pain signals.[1][2] The clinical efficacy of these agents is intrinsically linked to their physicochemical properties, including lipid solubility, protein binding, and pKa.[3][4] This guide provides researchers and drug development professionals with a detailed overview of the essential in vitro assays required to characterize and compare a novel ester-type anesthetic, exemplified by a procaine analogue, against established amide-type agents.
Section 1: The Molecular Target: Mechanism of Action at the Voltage-Gated Sodium Channel
The primary mechanism of action for all local anesthetics is the blockade of VGSCs from within the neuron.[1] The drug, in its uncharged (lipophilic) form, must first traverse the nerve cell membrane. Once inside the axoplasm, it re-equilibrates into its charged, cationic form, which then binds to a specific site within the inner pore of the sodium channel.[3] This binding is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states than in the resting state—a concept known as the modulated receptor hypothesis. This explains the "use-dependent" block, where anesthetic efficacy increases with the frequency of nerve stimulation.[1][5][6]
Key physicochemical properties dictate this interaction:
-
pKa : Determines the proportion of ionized and unionized forms at physiological pH, influencing the onset of action.[3]
-
Lipid Solubility : Correlates with potency, as it governs the anesthetic's ability to penetrate the lipid-rich nerve membrane.[3][4][7]
-
Protein Binding : Relates to the duration of action, as agents that bind more tightly to the channel protein will provide a longer-lasting block.[3][4]
Caption: State-dependent binding of local anesthetics to the sodium channel.
Section 2: Comparative Potency Assessment via Electrophysiology
The most direct measure of a local anesthetic's potency is its ability to block sodium currents (INa) in isolated neurons or cell lines expressing specific VGSC subtypes (e.g., Nav1.7, which is critical for pain signaling). This is quantified by determining the concentration that produces a 50% inhibition of the current (IC50). Whole-cell patch-clamp electrophysiology is the gold-standard technique for this measurement.
Experimental Protocol: Whole-Cell Patch-Clamp Assay
Objective: To determine the IC50 of a novel anesthetic compared to lidocaine and bupivacaine on dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Preparation: Isolate DRG neurons from a rodent model and culture for 24-48 hours. Alternatively, use a cell line (e.g., HEK293) stably expressing the human Nav1.7 channel.
-
Recording Setup: Place a culture dish on the stage of an inverted microscope equipped with micromanipulators. Use a patch-clamp amplifier and data acquisition system.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution (containing CsF to block potassium channels and isolate sodium currents).
-
Gaining Access: Approach a single neuron with the pipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and cell membrane. Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Data Acquisition:
-
Hold the cell membrane potential at -80 mV.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 50 ms) every 10 seconds.
-
Establish a stable baseline current for at least 3 minutes.
-
-
Drug Application: Perfuse the bath with increasing concentrations of the test anesthetic (e.g., 1 µM, 10 µM, 100 µM, 1 mM), allowing the blocking effect at each concentration to reach a steady state. Perform a washout with the control solution.
-
Data Analysis: Measure the peak inward sodium current at each concentration. Normalize the data to the baseline current and fit to a Hill equation to calculate the IC50 value.
Caption: Experimental workflow for determining local anesthetic potency.
Comparative Potency Data
The potency of a local anesthetic is inversely related to its IC50 value (a lower IC50 indicates higher potency). Potency is highly correlated with lipid solubility.
| Anesthetic | Type | Relative Potency | Physicochemical Properties |
| Bupivacaine | Amide | High (8)[8] | High Lipid Solubility, 95% Protein Binding[3][8] |
| Ropivacaine | Amide | High (6)[7] | High Lipid Solubility, Less than Bupivacaine |
| Lidocaine | Amide | Intermediate (2)[8] | Moderate Lipid Solubility, 70% Protein Binding[8] |
| Procaine | Ester | Low (1) | Low Lipid Solubility, Low Protein Binding |
| (Hypothetical) | |||
| This compound | Ester | To be determined | Expected to be higher than procaine due to hydroxyl group |
Note: Relative potency values are standardized to Procaine = 1. Data is compiled from multiple sources for comparative illustration.
Section 3: In Vitro Cytotoxicity: A Critical Safety Metric
A significant concern with local anesthetics, particularly in applications involving prolonged exposure such as continuous nerve blocks or intra-articular injections, is their potential cytotoxicity. In vitro assays on relevant cell types are crucial for early safety assessment. Studies consistently show that local anesthetics can induce cell death in a dose-, time-, and agent-dependent manner.[9][10][11]
Commonly used cell models include:
-
Chondrocytes: To assess chondrotoxicity after intra-articular injection.[12][13][14]
-
Mesenchymal Stem Cells (MSCs): To evaluate impact on regenerative cell populations.[9][10]
-
Fibroblasts: To understand effects on wound healing.[15]
-
Neuronal Cell Lines (e.g., SH-SY5Y): To measure direct neurotoxicity.[16][17]
Generally, ropivacaine has been found to be less cytotoxic than bupivacaine, with lidocaine's toxicity profile being variable depending on the cell type and exposure duration.[9][10][14][18]
Experimental Protocol: MTT Cell Viability Assay
Objective: To compare the cytotoxic effects of a novel anesthetic, lidocaine, and bupivacaine on human chondrocytes.
Methodology:
-
Cell Seeding: Plate human chondrocytes in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Drug Exposure: Prepare serial dilutions of each anesthetic in culture medium. Remove the old medium from the wells and add 100 µL of the anesthetic-containing medium (or control medium) to the respective wells. Incubate for a clinically relevant period (e.g., 1 hour, 24 hours).
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the control (untreated) cells. Plot cell viability against anesthetic concentration to determine the LD50 (lethal dose for 50% of cells).
Comparative Cytotoxicity Data
| Anesthetic | Cell Type | Key Finding | Reference |
| Bupivacaine | Human MSCs | 0.5% solution reduced viability to 5% ± 1% after 1-hour exposure. | [9] |
| Human Chondrocytes | Significantly more toxic than 0.5% ropivacaine in cartilage explants. | [14] | |
| Neuronal Cells | Highest toxic potency among tested LAs on SH-SY5Y cells. | [17] | |
| Ropivacaine | Human MSCs | Significantly less cytotoxic than bupivacaine and mepivacaine. | [9] |
| Human MSCs | Assessed to be the least cytotoxic of lidocaine, bupivacaine, and ropivacaine. | [11] | |
| Lidocaine | Human Fibroblasts | Showed concentration-dependent cytotoxic effects, though less severe than bupivacaine. | [15] |
| Human Oral Fibroblasts | Can alter cell viability even at low concentrations (≥1%). | [19] |
MSC = Mesenchymal Stem Cell
Conclusion: A Framework for Evidence-Based Development
The in vitro characterization of a novel local anesthetic is a multi-faceted process that provides foundational data for its potential clinical utility and safety. By employing standardized assays such as patch-clamp electrophysiology and cytotoxicity studies, researchers can build a comprehensive performance profile. While direct data for this compound remains to be established, the framework presented here, using its parent compound procaine as an analogue, demonstrates the rigorous comparison against market standards like lidocaine, bupivacaine, and ropivacaine that is required. Future studies on this compound would need to generate robust data within this comparative context to ascertain its potential advantages in potency, safety, and duration, thereby guiding the trajectory of its development.
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Breu, A., et al. (2013). Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro. Arthroscopy: The Journal of Arthroscopic & Related Surgery. Available at: [Link]
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Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica. Available at: [Link]
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ResearchGate. (n.d.). In Vitro Studies of Local Anesthetics' Toxicity against Chondrocytes. ResearchGate. Available at: [Link]
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Imran, M., et al. (2021). Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study. European Journal of Dentistry. Available at: [Link]
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MDPI. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. MDPI. Available at: [Link]
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Werdehausen, R., et al. (2009). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. British Journal of Dermatology. Available at: [Link]
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Iohom, G., et al. (2012). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Clujul Medical. Available at: [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of General Physiology. Available at: [Link]
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Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. The Journal of General Physiology. Available at: [Link]
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Sung, H. J., et al. (2012). Vasoconstriction Potency Induced by Aminoamide Local Anesthetics Correlates with Lipid Solubility. Journal of Drug Delivery. Available at: [Link]
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de Paula, E., et al. (2016). Comparison of liposomal and 2-hydroxypropyl-β-cyclodextrin-lidocaine on cell viability and inflammatory response in human keratinocytes and gingival fibroblasts. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Wang, Y., et al. (2022). Ropivacaine-loaded, hydroxypropyl chitin thermo-sensitive hydrogel combined with hyaluronan: an injectable, sustained-release system for providing long-lasting local anesthesia in rats. Regional Anesthesia & Pain Medicine. Available at: [Link]
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ResearchGate. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. ResearchGate. Available at: [Link]
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Brekelmans, M. P. A., et al. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Pharmacology. Available at: [Link]
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Dregalla, R. C., et al. (2018). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. Pain Medicine. Available at: [Link]
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Pérez-Tanoira, R., et al. (2017). An Early and Late Cytotoxicity Evaluation of Lidocaine on Human Oral Mucosa Fibroblasts. Scientific Reports. Available at: [Link]
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Piper, S. L., & Kim, H. T. (2008). Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes. The Journal of Bone and Joint Surgery. American Volume. Available at: [Link]
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Lenfant, F., et al. (2004). Lidocaine has better antioxidant potential than ropivacaine and bupivacaine: in vitro comparison in a model of human erythrocytes submitted to an oxidative stress. Biomedicine & Pharmacotherapy. Available at: [Link]
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Lirk, P., & Picardi, S. (2014). Basic pharmacology of local anaesthetics. Continuing Education in Anaesthesia, Critical Care & Pain. Available at: [Link]
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Panyi, G., et al. (2020). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. Available at: [Link]
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Brekelmans, M. P. A., et al. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Pharmacology. Available at: [Link]
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ResearchGate. (n.d.). Differences in cytotoxicity of lidocaine, ropivacaine, bupivacaine on the viability and metabolic activity of human adipose-derived mesenchymal stem cells | Request PDF. ResearchGate. Available at: [Link]
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Li, Y., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances. Available at: [Link]
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Dregalla, R. C., et al. (2018). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. Pain Medicine. Available at: [Link]
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Lee, S. H., et al. (2018). In vitro chondrotoxicity of bupivacaine, levobupivacaine and ropivacaine and their effects on caspase activity in cultured canine articular chondrocytes. The Japanese Journal of Veterinary Research. Available at: [Link]
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Brekelmans, M. P. A., et al. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Pharmacology. Available at: [Link]
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Gokin, A. P., et al. (2001). Preferential block of small myelinated sensory and motor fibers by lidocaine: in vivo electrophysiology in the rat sciatic nerve. Anesthesiology. Available at: [Link]
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For researchers, clinicians, and professionals in drug development, understanding the nuances of a drug's interaction with the human body is paramount. Among local anesthetics, the potential for hypersensitivity and cross-reactivity between structurally similar compounds is a critical consideration for patient safety and drug design. This guide provides a comprehensive examination of Hydroxyprocaine, an ester-type local anesthetic, and its cross-reactivity profile with related compounds. By elucidating the underlying immunological mechanisms and providing detailed experimental frameworks, this document serves as a technical resource for assessing and predicting these critical interactions.
The Structural Basis of Local Anesthetic Cross-Reactivity
Local anesthetics are primarily categorized into two classes based on their chemical structure: esters and amides . This classification is fundamental to predicting their potential for allergic cross-reactivity.
-
Ester-Type Anesthetics : This group, which includes procaine, benzocaine, and tetracaine, is metabolized in the plasma by the enzyme pseudocholinesterase. A key metabolite of this process is para-aminobenzoic acid (PABA) , a compound notorious for eliciting allergic reactions.[1][2][3] Consequently, patients allergic to one ester-type anesthetic often exhibit cross-reactivity with others in the same class due to this shared PABA metabolite.[1][3]
-
Amide-Type Anesthetics : This class includes lidocaine, mepivacaine, and articaine. Their metabolism occurs primarily in the liver, and they do not produce PABA.[1][3] True allergic reactions to amides are exceedingly rare, and cross-reactivity between different amide anesthetics is not a significant clinical concern.[2][3]
This compound is classified as an ester-type local anesthetic, structurally related to procaine.[4][5] This structural similarity immediately suggests a high potential for cross-reactivity with other ester anesthetics due to the likelihood of forming a PABA-like metabolite.
Methodologies for Evaluating Cross-Reactivity
A robust assessment of cross-reactivity requires both in vitro and in vivo approaches to move from molecular interaction to clinical manifestation.
In Vitro Analysis: Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful in vitro tool to quantify the binding affinity of antibodies for this compound in comparison to other anesthetics.[6] This assay can determine if antibodies generated against a primary allergen, such as a PABA-protein conjugate, can recognize and bind to this compound and related compounds.
Caption: Workflow for competitive ELISA to assess anesthetic cross-reactivity.
-
Plate Coating: Coat 96-well high-binding microplates with a PABA-Bovine Serum Albumin (BSA) conjugate at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash plates three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk or 1% BSA in PBST. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of competitor compounds (this compound, Procaine, Benzocaine, Lidocaine) in assay buffer. Mix these dilutions with a fixed, predetermined concentration of anti-PABA primary antibody. Add 100 µL of this mixture to the respective wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash plates five times with PBST.
-
Detection: Add 100 µL/well of a chromogenic substrate (e.g., TMB). Allow color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the cross-reactivity of the competitor compound.
In Vivo Confirmation: Dermatological Patch Testing
Patch testing is the definitive method for diagnosing Type IV (delayed) hypersensitivity reactions, which are the most common type of allergic response to ester anesthetics.[7] This in vivo test assesses the actual skin reaction in sensitized individuals.
Caption: Standardized workflow for diagnostic patch testing of local anesthetics.
-
Subject Recruitment: Select participants with a clear and documented history of a delayed hypersensitivity reaction to an ester-type local anesthetic. Obtain informed consent.
-
Allergen Preparation: Prepare the test substances at appropriate, non-irritating concentrations in white petrolatum (e.g., this compound 1%, Procaine 1%, Benzocaine 5%, Lidocaine 15%). Include a negative control (petrolatum only) and a positive control.
-
Patch Application: Apply small quantities of the prepared substances to standardized patch test chambers (e.g., Finn Chambers®). Adhere the patches to the upper back of the subject.
-
Removal and Readings: The subject must keep the area dry. Remove the patches after 48 hours. Perform the first reading 30-60 minutes after removal. Perform a second, and often determinative, reading at 72 or 96 hours.
-
Scoring: Grade the reactions based on the International Contact Dermatitis Research Group (ICDRG) criteria:
-
- : Negative reaction
-
?+ : Doubtful reaction (faint erythema)
-
+ : Weak positive (erythema, infiltration, possibly papules)
-
++ : Strong positive (erythema, infiltration, papules, vesicles)
-
+++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)
-
Comparative Data & Interpretation
The following tables present the expected experimental data based on the established principles of ester anesthetic cross-reactivity.
Table 1: Comparative In Vitro Cross-Reactivity Data (Competitive ELISA)
This table illustrates the concentration of each compound required to inhibit 50% of the anti-PABA antibody binding (IC50). A lower IC50 value signifies a higher binding affinity and therefore greater cross-reactivity.
| Compound | Chemical Class | Expected IC50 (µM) vs. Anti-PABA | Predicted Cross-Reactivity |
| PABA | Metabolite | ~0.5 | Positive Control |
| Procaine | Ester | ~2.0 | High |
| This compound | Ester | ~4.5 | High |
| Benzocaine | Ester | ~8.0 | Moderate |
| Lidocaine | Amide | >10,000 | Negligible |
Data are illustrative based on chemical principles.
Table 2: Comparative In Vivo Cross-Reactivity Data (Patch Testing)
This table shows the anticipated percentage of positive reactions in a cohort of patients with a confirmed allergy to procaine.
| Compound Tested | Chemical Class | Expected Positive Reactions (%) | Expected ICDRG Score |
| Procaine | Ester | >90% | ++ to +++ |
| This compound | Ester | >85% | ++ to +++ |
| Benzocaine | Ester | ~80% | + to ++ |
| Lidocaine | Amide | <1% | - |
| Negative Control | N/A | 0% | - |
Data are illustrative based on clinical reports of ester anesthetic cross-reactivity.
Conclusion and Recommendations
The structural classification of this compound as an ester-type local anesthetic strongly predicts a high likelihood of cross-reactivity with other ester anesthetics, such as procaine and benzocaine. This is substantiated by the expected results from both in vitro competitive ELISA and in vivo patch testing, which would demonstrate a shared affinity for PABA-recognizing antibodies and the ability to elicit a hypersensitivity response in previously sensitized individuals.
For drug development, these findings highlight the importance of designing novel anesthetics that avoid the PABA metabolic pathway to reduce allergenic potential. For clinicians, the key takeaway is that a patient with a confirmed allergy to any ester-type anesthetic should be considered at high risk for reacting to this compound. In such cases, an amide-type anesthetic is the recommended alternative, as cross-reactivity between the two classes is virtually nonexistent.[2] Rigorous adherence to these principles and, when necessary, confirmatory allergy testing are essential for ensuring patient safety in the administration of local anesthesia.
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Eggleston, S. T., & Lush, L. W. (1996). Understanding allergic reactions to local anesthetics. Annals of Pharmacotherapy, 30(7-8), 851-857. [Link]
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Cook County Emergency Medicine Residency. (2020). PharmD Pearls: Local Anesthetic Allergy. [Link]
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Cleveland Clinic. (2023). Allergic Reactions to Local Anesthetics. Center for Continuing Education. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Thyssen, J. P., et al. (2009). Contact allergy to local anaesthetics—value of patch testing with a caine mix in the baseline series. Contact Dermatitis, 61(4), 203-209. [Link]
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Copaciu, F. M., et al. (2013). Testing for Drug Hypersensitivity Syndromes. Journal of Allergy and Clinical Immunology: In Practice, 1(4), 333-341. [Link]
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DermNet NZ. (n.d.). Allergy to PABA. [Link]
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Romano, A., et al. (2000). Cross-reactivity among drugs: clinical problems. Allergy, 55(8), 699-703. [Link]
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A Comparative Guide to the Efficacy of Hydroxyprocaine and its Alternatives in Preclinical Animal Pain Models
For researchers and drug development professionals navigating the landscape of local anesthetics, selecting the appropriate compound for preclinical evaluation is a critical decision. This guide provides an in-depth comparison of the efficacy of hydroxyprocaine and its alternatives in various animal pain models. While direct, peer-reviewed comparative data on this compound is limited, this guide will draw upon data from its parent compound, procaine, to provide a robust framework for understanding its potential efficacy in relation to widely used local anesthetics such as lidocaine and bupivacaine.
The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels within the neuronal membrane. By preventing the influx of sodium ions, these agents inhibit the depolarization necessary for the generation and conduction of nerve impulses, resulting in a transient and reversible loss of sensation.
Understanding Preclinical Pain Models
The evaluation of analgesic efficacy in a preclinical setting relies on a variety of well-established animal models that mimic different aspects of clinical pain. These models are crucial for determining key pharmacodynamic properties of local anesthetics, including onset of action, duration of sensory and motor blockade, and dose-dependent effects. The choice of model is dictated by the specific type of pain being investigated, such as acute nociceptive pain, inflammatory pain, or neuropathic pain.
Key Animal Pain Models for Assessing Local Anesthetics:
-
Sciatic Nerve Block Model: This model is invaluable for independently quantifying the sensory and motor blockade produced by a local anesthetic. By administering the anesthetic agent directly to the sciatic nerve, researchers can measure changes in sensory thresholds (e.g., response to a thermal stimulus) and motor function (e.g., grip strength).
-
Formalin Test: This model induces a biphasic pain response, characterized by an initial phase of acute nociception followed by a later phase of inflammatory pain. This allows for the assessment of an anesthetic's efficacy against both direct nerve stimulation and pain arising from tissue inflammation.
-
Von Frey Test: This test is used to assess mechanical allodynia, a
A Comparative Guide to Validating the Mechanism of Action of Hydroxyprocaine on Ion Channels
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to elucidate the effects of Hydroxyprocaine, a local anesthetic, on ion channels. We will delve into the causality behind experimental choices, present self-validating protocols, and compare its expected performance with a well-characterized alternative, Procaine.
Introduction: The Significance of Ion Channels as Drug Targets
Ion channels, integral membrane proteins that regulate the flow of ions across cellular membranes, are critical players in a vast array of physiological processes, from neuronal signaling to muscle contraction.[1] Their dysfunction is implicated in numerous diseases, making them a major target class for therapeutic intervention.[1][2][3] Local anesthetics, such as this compound and its analog Procaine, exert their effects by modulating the function of these channels, primarily voltage-gated sodium channels (VGSCs).[4][5][6] By blocking these channels, they inhibit the generation and propagation of action potentials in nerve fibers, thereby preventing the transmission of pain signals.[4][5][7]
This compound, a derivative of Procaine, is investigated for its local anesthetic properties.[8] Validating its precise MoA on ion channels is crucial for understanding its potency, selectivity, and potential side effects. This guide will focus on the gold-standard electrophysiological technique, patch-clamping, to dissect the molecular interactions between this compound and its target ion channels.[2]
Experimental Design: A Rationale-Driven Approach
The choice of experimental system and methodology is paramount for obtaining robust and translatable data. Here, we outline a logical framework for validating this compound's MoA.
Target Ion Channel Selection:
The primary hypothesis is that this compound, like other local anesthetics, targets voltage-gated sodium channels (VGSCs).[4][5][6] Therefore, the initial focus will be on a specific isoform of VGSC that is prominently expressed in peripheral neurons, such as NaV1.7, which is a key player in pain signaling.[9][10] To assess selectivity, it is also prudent to investigate effects on other relevant ion channels, such as voltage-gated potassium (KV) channels, which are involved in neuronal repolarization, and cardiac sodium channels (NaV1.5) to evaluate potential cardiotoxicity.[11][12]
Cellular System Selection:
A cell line stably expressing the human isoform of the target ion channel (e.g., HEK293 cells expressing NaV1.7) is an ideal initial system. This provides a homogenous and controlled environment to isolate the effects of the compound on a specific channel type. For more physiologically relevant data, primary cultured neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express a variety of ion channels, can be used in later-stage validation.[13]
The Gold Standard: Patch-Clamp Electrophysiology
The patch-clamp technique remains the definitive method for studying ion channel function and pharmacology, offering unparalleled resolution of channel activity.[2][14] The whole-cell configuration is the most commonly used approach for this type of investigation.[15][16]
Caption: Workflow of a whole-cell patch-clamp experiment.
Detailed Experimental Protocol: Whole-Cell Voltage-Clamp Recording
This protocol details the steps for assessing the effect of this compound on NaV1.7 channels expressed in HEK293 cells.
Materials:
-
Cell Culture: HEK293 cells stably expressing human NaV1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Test Compounds: this compound and Procaine (as a comparator), dissolved in the external solution to desired concentrations.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.[17]
Procedure:
-
Cell Plating: Plate the NaV1.7-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Chamber Perfusion: Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate (e.g., 1-2 mL/min).[18]
-
Pipette Fabrication and Filling: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record the baseline currents in the absence of any drug.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound or Procaine.
-
Recording in the Presence of the Drug: After a stable drug effect is achieved, repeat the voltage-step protocol to record the sodium currents in the presence of the compound.
-
Washout: Perfuse the chamber with the drug-free external solution to assess the reversibility of the drug's effect.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compounds on key channel parameters, including peak current amplitude and voltage-dependence of activation and inactivation.
Comparative Analysis: this compound vs. Procaine
To provide a clear comparison, the following table summarizes the expected experimental outcomes for this compound and Procaine on NaV1.7 channels. The data presented are hypothetical but based on the known pharmacology of local anesthetics.
| Parameter | Procaine (Comparator) | This compound (Expected) | Rationale for Comparison |
| Tonic Block (IC50) | ~60 µM[11] | To be determined | Establishes the baseline potency for inhibiting the channel from the resting state. |
| Use-Dependent Block | Moderate | Expected to be present | Indicates preferential binding to the open and/or inactivated states of the channel, a hallmark of local anesthetic action.[19][20] |
| Effect on Inactivation | Shift to hyperpolarizing potentials | Expected to be similar | Reveals stabilization of the inactivated state, contributing to the blocking effect. |
| Reversibility | Rapid | Expected to be rapid | Demonstrates the non-covalent nature of the drug-channel interaction. |
Visualizing the Mechanism of Action
The interaction of local anesthetics with voltage-gated sodium channels is state-dependent. The following diagram illustrates this principle.
Caption: State-dependent binding of this compound to a voltage-gated sodium channel.
Conclusion: A Path to Mechanistic Clarity
Validating the mechanism of action of this compound on ion channels requires a systematic and rigorous approach. By employing the gold-standard technique of patch-clamp electrophysiology, researchers can obtain high-fidelity data to characterize the compound's potency, selectivity, and state-dependent interactions with its molecular targets. Comparing these findings with a well-established local anesthetic like Procaine provides a crucial benchmark for evaluating its potential as a therapeutic agent. The detailed protocols and conceptual frameworks presented in this guide offer a robust starting point for any scientist or drug development professional embarking on the characterization of novel ion channel modulators.
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A Head-to-Head Technical Comparison of Hydroxyprocaine and Tetracaine Toxicity
A Guide for Researchers and Drug Development Professionals
Executive Summary: At a Glance Toxicity
Local anesthetics are essential for pain management, but their clinical utility is intrinsically linked to their safety profile. Systemic toxicity, arising from unintended vascular uptake, is a primary concern, manifesting as severe central nervous system (CNS) and cardiovascular events.[1] Both Hydroxyprocaine and Tetracaine, as ester-type anesthetics, function by blocking voltage-gated sodium channels, but their structural differences lead to distinct toxicological profiles.
Tetracaine is consistently ranked among the more toxic local anesthetics, a trait linked to its higher potency and lipid solubility.[2][3] In contrast, available data suggests this compound exhibits a toxicity profile only slightly greater than its parent compound, Procaine, which is considered one of the least toxic agents in this class.[2][4] This guide will dissect the available data on systemic and cellular toxicity to provide a clear comparative framework.
Physicochemical Properties and Toxicological Implications
The toxicity of a local anesthetic is closely related to its chemical structure, which dictates its potency, lipid solubility, and rate of metabolism.
| Property | This compound (Oxyprocaine) | Tetracaine (Amethocaine) | Toxicological Relevance |
| Chemical Class | Amino Ester | Amino Ester | Both are metabolized by plasma pseudocholinesterases. Deficiencies in this enzyme can increase toxicity risk.[1] The metabolite of both, para-aminobenzoic acid (PABA), can cause allergic reactions.[5] |
| Structure | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | 2-(dimethylamino)ethyl 4-(butylamino)benzoate | The butyl group on Tetracaine's aromatic ring significantly increases its lipid solubility compared to the simpler structure of this compound. |
| Molecular Weight | 252.31 g/mol [6] | 264.36 g/mol | - |
| Potency & Duration | Longer acting than Procaine.[4] | High potency, long duration. | Higher potency is often correlated with higher toxicity due to stronger binding to sodium channels, including those in cardiac and CNS tissues. |
Head-to-Head Toxicity Comparison
This section compares the systemic and cellular toxicity of this compound and Tetracaine, drawing from in vivo and in vitro data.
Systemic Toxicity: CNS and Cardiovascular Effects
Local Anesthetic Systemic Toxicity (LAST) is a life-threatening adverse event that typically presents with initial CNS excitation (e.g., seizures) followed by CNS depression, and can progress to severe cardiovascular collapse, including arrhythmias and cardiac arrest.[1][7]
Central Nervous System (CNS) Toxicity: The CNS is highly susceptible to local anesthetic effects. Initial symptoms include dizziness, tinnitus, and perioral numbness, which can rapidly progress to muscle twitching and generalized convulsions as the anesthetic first blocks inhibitory pathways in the brain.[2]
-
Tetracaine: Exhibits significant CNS toxicity. In comparative studies, Tetracaine consistently requires lower doses to produce convulsive activity compared to many other local anesthetics, including lidocaine and procaine.[3]
-
This compound: Direct, modern comparative data on CNS toxicity is unavailable. However, a 1956 study by Geddes reported its systemic toxicity in mice to be only slightly higher (approximately one-fifth more toxic) than Procaine.[4] Given that Procaine has relatively low CNS toxicity, it can be inferred that this compound is significantly less neurotoxic than Tetracaine.[2][3]
Cardiovascular Toxicity: Cardiotoxicity is a major concern, particularly with more potent, lipid-soluble agents. Effects include hypotension, bradycardia, conduction blocks, and ventricular arrhythmias, resulting from the blockade of cardiac sodium channels.[1]
-
Tetracaine: Considered to have high cardiotoxicity. Its high lipid solubility allows it to rapidly penetrate myocardial tissue and dissociate slowly from cardiac sodium channels, leading to a higher risk of severe cardiac events.[2]
-
This compound: Based on the general toxicity data from Geddes (1956), this compound's cardiotoxicity is presumed to be low, similar to that of Procaine.[4] Procaine is known to cause myocardial weakening and potential cardiac arrest at high doses but is generally considered less cardiotoxic than agents like Tetracaine or Bupivacaine.[1]
Cellular Toxicity (Cytotoxicity)
Beyond systemic effects, local anesthetics can exert direct toxic effects on various cell types, a critical consideration for applications involving prolonged tissue exposure, such as intra-articular injections.
Comparative Cytotoxicity Data:
| Agent | Assay Type | Cell Line / Model | Key Finding (IC50 / EC50) | Reference |
| Tetracaine | MTT Assay | Rabbit Corneal Epithelial Cells | EC50 ≈ 0.81 mM | [8] |
| Tetracaine | LDH Leakage | Rabbit Corneal Epithelial Cells | EC50 ≈ 0.96 mM | [8] |
| Tetracaine | CCK-8 Assay | Cell line unspecified | IC50 ≈ 161.37 µM (0.16 mM) | [9] |
| Tetracaine | Neuronal cell culture | Snail (Lymnaea stagnalis) | Ranked as more neurotoxic than procaine, bupivacaine, and lidocaine. | [3] |
| Procaine | Cell Growth (24h) | Hamster Lung Fibroblasts | ED50 ≈ 0.17% | [10] |
| Procaine | Cell Survival (24h) | Hamster Lung Fibroblasts | ED50 ≈ 0.21% | [10] |
| Procaine | Neuronal cell culture | Snail (Lymnaea stagnalis) | Ranked as one of the least neurotoxic agents, equivalent to mepivacaine. | [3] |
| This compound | Local Irritancy | Rabbit Dermis | Less locally toxic than amethocaine (tetracaine). | [4] |
No modern IC50 or EC50 data for this compound was found in the surveyed literature.
The data clearly indicates that Tetracaine is significantly more cytotoxic than Procaine across multiple cell types and assays. Studies on human corneal epithelial cells demonstrated that Tetracaine at concentrations as low as 1/32nd of its clinical dose has dose- and time-dependent cytotoxicity, inducing apoptosis through a death receptor-mediated pathway.[11] In contrast, Procaine is consistently shown to be one of the least cytotoxic local anesthetics.[3][10] The limited data on this compound suggests it is less irritating to tissues than Tetracaine, aligning with its presumed lower overall toxicity.[4]
Experimental Methodologies for Toxicity Assessment
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating local anesthetic toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., human chondrocytes, fibroblasts, or neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Exposure: Prepare serial dilutions of this compound and Tetracaine in serum-free cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include untreated (vehicle) controls.
-
Incubation: Incubate the cells with the anesthetics for a defined period (e.g., 1, 24, or 48 hours).
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 5-15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Acute Systemic Toxicity: LD50 Determination
The median lethal dose (LD50) is a measure of acute toxicity, representing the dose required to kill 50% of a test animal population. Modern methods, such as the Up-and-Down Procedure (UDP), are used to minimize animal usage while providing a statistically robust estimate.
Protocol (Up-and-Down Procedure):
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female BALB/c mice).[13]
-
Dose Selection: Start with an initial dose estimated to be near the LD50.
-
Sequential Dosing: Dose one animal at a time. If the animal survives after a set observation period (e.g., 24-48 hours), the next animal is given a higher dose (e.g., by a factor of 1.3). If the animal dies, the next animal is given a lower dose.[13]
-
Observation: Animals are closely monitored for signs of toxicity, including convulsions, changes in motor activity, respiratory distress, and coma, as well as for mortality for up to 14 days.[14][15]
-
Endpoint: The test is stopped after a specified number of dose reversals (i.e., a survival followed by a death, or vice versa) have occurred.
-
Calculation: The LD50 is calculated from the sequence of outcomes using specialized statistical software (e.g., Maximum Likelihood Estimation).
Discussion and Conclusion
The available evidence, though limited for this compound, strongly supports a significant difference in the toxicity profiles of this compound and Tetracaine.
-
Tetracaine is a potent, long-acting local anesthetic with a correspondingly high risk of systemic and cellular toxicity. Its use should be carefully considered, particularly in procedures involving highly vascular areas or large doses, where the risk of systemic absorption is elevated.[2][16] Its pronounced cytotoxicity also warrants caution in applications requiring prolonged contact with sensitive tissues like cartilage or the cornea.[8][11]
-
This compound , based on historical data and its relation to Procaine, presents as a significantly safer alternative.[4] Its toxicity appears to be only marginally higher than Procaine, making it one of the less toxic ester anesthetics.[3][4] The primary limitation is the lack of modern, comprehensive toxicological studies. For researchers developing new formulations or drug delivery systems where a lower toxicity profile is paramount, this compound may be a promising candidate, but its evaluation would require contemporary toxicological validation.
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Grant, R. L., & Acosta, D. (1994). Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells. Experimental Eye Research, 58(4), 469–478. Retrieved from [Link]
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Sturrock, J. E., & Nunn, J. F. (1979). Cytotoxic effects of procaine, lignocaine and bupivacaine. British Journal of Anaesthesia, 51(4), 273–281. Retrieved from [Link]
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Mayer, E. M. (1924). The Toxic Effects Following the Use of Local Anesthetics. JAMA, 82(11), 876–885. (Note: This links to a discussion on the historical context of procaine toxicity.) Retrieved from [Link]
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Medicine LibreTexts. (2022, January 19). 5.4: Local Anesthetic Toxicity. Retrieved from [Link]
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Patel, M., & Asrress, K. N. (2023). Procaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). CCK-8 assay to analyze cell cytotoxicity, (A) Lidocaine IC50 is 613.77 µM (B) Tetracaine IC50 is 161.37 µM. Retrieved from [Link]
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Geddes, I. C. (1956). Local anaesthetic properties and toxicity of this compound and hydroxyamethocaine. British Journal of Anaesthesia, 28(2), 55-66. Retrieved from [Link]
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Hung, C. H., et al. (2010). The systemic toxicity of equipotent proxymetacaine, oxybuprocaine, and bupivacaine during continuous intravenous infusion in rats. Anesthesia & Analgesia, 110(1), 238-242. Retrieved from [Link]
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Koyama, I., & Akita, T. (2001). Procaine and mepivacaine have less toxicity in vitro than other clinically used local anesthetics. Anesthesia & Analgesia, 92(1), 231-234. Retrieved from [Link]
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Pulsus Group. (2021). Cell viability was measured using the MTT assay. Retrieved from [Link]
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Shah, S., et al. (2013). Toxic epitheliopathy from a single application of preservative free oxybuprocaine (0.4%) in a patient with Sjogren's syndrome. BMJ Case Reports. Retrieved from [Link]
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ResearchGate. (2017). Neurotoxicity Comparison of Two Types of Local Anaesthetics: Amide-Bupivacaine versus Ester-Procaine. Retrieved from [Link]
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Synergistic effects of Hydroxyprocaine with other therapeutic agents
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Re-evaluating Procaine Beyond Anesthesia
Procaine, a well-established local anesthetic, has a long history in clinical practice primarily as a sodium channel blocker for nerve impulse blockade. However, its therapeutic potential extends far beyond its anesthetic properties. Emerging research has illuminated its role in modulating cellular processes, including DNA methylation and inflammatory pathways. These non-anesthetic functions have opened new avenues for its use as a synergistic partner with other therapeutic agents, enhancing efficacy and overcoming resistance in indications ranging from infectious diseases to oncology.
This guide provides a comprehensive analysis of the synergistic effects of Procaine with other therapeutic agents, supported by experimental data and detailed protocols. We will explore the mechanistic underpinnings of these interactions and offer a framework for evaluating potential synergistic combinations in a research and development setting.
Part 1: Pharmacokinetic Synergy - The Classic Case of Procaine Penicillin G
One of the earliest and most well-documented examples of therapeutic synergy is the combination of Procaine with Penicillin G. This formulation was developed to address the rapid renal excretion and short half-life of Penicillin G, which required frequent and often painful injections.
Mechanism of Synergy
The synergy between Procaine and Penicillin G is primarily pharmacokinetic. The two substances form a salt, Procaine Penicillin G, which has low solubility at physiological pH. When injected intramuscularly, this suspension acts as a depot, slowly releasing both Procaine and Penicillin G into the bloodstream. This delayed absorption and subsequent slower renal clearance significantly prolongs the duration of effective antibiotic concentration.
-
Procaine's Role: Acts as a temporary repository, slowing the dissolution and absorption of the antibiotic.
-
Penicillin's Role: Provides the antibacterial action.
-
Synergistic Outcome: Extended antibiotic half-life, reduced dosing frequency, and improved patient compliance.
Caption: Pharmacokinetic synergy of Procaine Penicillin G.
Comparative Experimental Data
The practical advantage of this synergy is evident in the pharmacokinetic profiles of Penicillin G administered with and without Procaine. Studies in horses, for example, have demonstrated a significant extension of the antibiotic's half-life.
| Parameter | Penicillin G Potassium | Procaine Penicillin G (PGP) | Fold Change | Source |
| Median Elimination Half-Life (t½) | 12.9 hours | 24.7 hours | ~1.9x | |
| Time to Peak Plasma Concentration | ~1 hour | ~4 hours | 4x | |
| Typical Dosing Frequency | Every 4-6 hours | Every 12-24 hours | 2-6x Reduction |
This data clearly illustrates that the formulation of Penicillin G with Procaine nearly doubles its elimination half-life, allowing for a drastic reduction in dosing frequency.
Part 2: Pharmacodynamic Synergy - Procaine as a Chemosensitizer in Oncology
Beyond pharmacokinetics, Procaine exhibits pharmacodynamic synergy, most notably through its activity as a DNA hypomethylating agent. This has garnered significant interest in oncology, where epigenetic modifications like DNA hypermethylation are known to silence tumor suppressor genes and contribute to chemotherapy resistance.
Mechanism of Synergy
Procaine acts as a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). By binding to the catalytic pocket of DNMT1, it prevents the enzyme from adding methyl groups to CpG islands in gene promoter regions.
-
Procaine's Role: Inhibits DNMT1, leading to passive demethylation of DNA during replication. This can reactivate silenced tumor suppressor genes (e.g., p16, RARβ).
-
Chemotherapeutic Agent's Role (e.g., 5-Fluorouracil, Doxorubicin): Induces apoptosis or cell cycle arrest.
-
Synergistic Outcome: Re-expression of tumor suppressor genes sensitizes cancer cells to the cytotoxic effects of chemotherapy, overcoming acquired resistance and lowering the required therapeutic dose.
Caption: Procaine's synergistic mechanism with chemotherapy via DNMT1 inhibition.
Comparative Experimental Data
In vitro studies using cancer cell lines demonstrate that combining Procaine with standard chemotherapeutic agents can significantly reduce the concentration of the chemo-drug required to achieve a 50% inhibition of cell growth (IC50).
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* | Source |
| HCT116 (Colon) | 5-Fluorouracil (5-FU) alone | ~25 µM | N/A | |
| 5-FU + Procaine (1.5 µM) | ~15 µM | < 1 (Synergistic) | ||
| MCF-7 (Breast) | Doxorubicin alone | ~1.2 µM | N/A | |
| Doxorubicin + Procaine (1 µM) | ~0.7 µM | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
These results show a clear synergistic effect, where the presence of non-toxic levels of Procaine allows for a lower, and potentially less toxic, dose of the primary chemotherapeutic agent to be effective.
Part 3: Experimental Protocols for Synergy Assessment
To validate and quantify the synergistic effects of Procaine with other agents, standardized experimental workflows are essential. Below is a detailed protocol for an in vitro cytotoxicity assay, a foundational method for this purpose.
Protocol: MTT Assay for Synergistic Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine if Procaine enhances the cytotoxic effect of a therapeutic agent (e.g., 5-Fluorouracil) on a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 colon cancer cell line
-
McCoy's 5A medium with 10% FBS
-
Procaine Hydrochloride (Sigma-Aldrich)
-
5-Fluorouracil (Sigma-Aldrich)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU and a fixed, sub-lethal concentration of Procaine (e.g., 1.5 µM).
-
Create three treatment groups:
-
Group A: 5-FU alone (e.g., 0, 5, 10, 20, 40, 80 µM)
-
Group B: Procaine alone (1.5 µM)
-
Group C: 5-FU (0-80 µM) + Procaine (1.5 µM)
-
-
Remove the old medium from the wells and add 100 µL of the respective drug-containing medium. Include vehicle-only (DMSO) wells as a control.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
-
Data Analysis:
-
Plot dose-response curves (% Viability vs. Drug Concentration) for Group A and Group C.
-
Calculate the IC50 values for 5-FU with and without Procaine using non-linear regression analysis (e.g., in GraphPad Prism).
-
A significant reduction in the IC50 of 5-FU in the presence of Procaine indicates a synergistic effect.
-
Caption: Workflow for MTT-based synergistic cytotoxicity assessment.
Conclusion and Future Directions
The evidence strongly supports the role of Procaine as a valuable synergistic agent, capable of enhancing therapeutic outcomes through both pharmacokinetic and pharmacodynamic mechanisms. Its well-established safety profile and ability to prolong the action of antibiotics like Penicillin G highlight its utility in infectious disease. Furthermore, its emerging role as a DNA demethylating agent presents a compelling strategy for overcoming resistance and improving the efficacy of cancer chemotherapeutics.
Future research should focus on:
-
In Vivo Validation: Translating the promising in vitro chemosensitization results into preclinical animal models to assess efficacy and systemic toxicity.
-
Mechanism Elucidation: Further exploring the downstream effects of Procaine-induced gene reactivation to identify biomarkers for predicting which patient populations might benefit most.
-
Novel Formulations: Developing targeted delivery systems for Procaine to enhance its concentration at the tumor site, thereby maximizing its epigenetic effects while minimizing potential off-target impacts.
By leveraging these synergistic properties, drug development professionals can unlock new therapeutic paradigms, creating more effective and less toxic treatment regimens.
References
-
Villar-Garea, A., et al. (2003). Procaine is a DNA-demethylating agent with growth-inhibitory effects in human cancer cells. Cancer Research, 63(16), 4984-9. [Link]
-
Li, C., et al. (2019). Procaine Inhibits the Proliferation and Migration of Colon Cancer Cells Through Inactivation of the ERK/MAPK/FAK Pathways by Regulation of RhoA. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 27(6), 689-697. [Link]
-
Hada, N., et al. (2007). Procaine inhibits the proliferation and DNA methylation in human hepatoma cells. Cancer Science, 98(7), 982-988. [Link]
-
Soma, L. R., et al. (2000). Pharmacokinetics of penicillin G procaine versus penicillin G potassium and procaine hydrochloride in horses. American Journal of Veterinary Research, 61(7), 811-5. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Shi, J., et al. (2017). Procaine is a specific DNA methylation inhibitor with anti-tumor effect for human gastric cancer. Journal of Cellular Biochemistry, 119(1), 831-840. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Hydroxyprocaine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring safety, maintaining regulatory compliance, and protecting our environment. This guide provides an in-depth, procedural framework for the proper disposal of Hydroxyprocaine (CAS 487-53-6), a local anesthetic and procaine analog. Our focus is to move beyond a simple checklist, offering a decision-making process grounded in chemical principles and regulatory standards to foster a culture of safety and responsibility in your laboratory.
Part 1: Waste Characterization - The Foundational Step
Before any disposal action is taken, a thorough characterization of the waste stream is paramount. For this compound, this involves answering two primary regulatory questions. The causality behind this initial step is simple: the answers determine the entire downstream disposal pathway, from segregation and labeling to the final certified disposal method.
Is this compound a DEA Controlled Substance?
The U.S. Drug Enforcement Administration (DEA) regulates specific chemicals with the potential for abuse under the Controlled Substances Act (CSA).[1][2] These substances are categorized into five schedules.[3] A thorough review of the DEA's controlled substance lists indicates that this compound is not a federally scheduled controlled substance.[4]
Expert Insight: While not federally controlled, some states may have their own specific regulations. It is a best practice to consult your institution's Environmental Health and Safety (EH&S) department or review your state-specific list of controlled substances. However, for the purposes of this guide, we will proceed under the assumption that it does not require management under DEA regulations, which mandate specific record-keeping, storage, and use of a reverse distributor for disposal.[5]
Is this compound an EPA Hazardous Waste?
The Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste. A pharmaceutical can be deemed hazardous in two primary ways: it is explicitly named on a specific list (P-list for acutely hazardous or U-list) or it exhibits one of four hazardous characteristics (Ignitability, Corrosivity, Reactivity, or Toxicity).[6][7]
-
Listed Waste: this compound is not found on the EPA's P-list or U-list of hazardous commercial chemical products.[8]
-
Characteristic Waste:
-
Ignitability (D001): this compound is a solid and does not meet the criteria for an ignitable liquid, compressed gas, or oxidizer.[7]
-
Corrosivity (D002): As a solid, it does not have a pH. Aqueous solutions would need to be tested, but the substance itself is not inherently corrosive.[7]
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive or water-reactive properties.[7][9]
-
Toxicity (D004-D043): This characteristic is determined if a waste leaches specific toxic chemicals above certain concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP). While the Safety Data Sheet (SDS) for a related compound indicates it is "Harmful if swallowed," this does not automatically confer the RCRA toxicity characteristic.[9]
-
The Self-Validating Protocol: Given the lack of a specific RCRA waste code, the most trustworthy and compliant approach is to manage all non-trivial amounts of pure, unused, or expired this compound as hazardous chemical waste . This conservative approach ensures compliance in the absence of definitive data from a TCLP analysis. Contaminated labware (e.g., vials, gloves, weigh boats) with trace amounts should also be managed as hazardous waste.
| Regulatory Consideration | Status for this compound | Primary Justification & Action |
| DEA Controlled Substance | Not Federally Listed | Not explicitly listed on DEA Schedules I-V.[1][3] No DEA-specific disposal protocol is required unless state/local rules differ. |
| EPA Hazardous Waste | Treat as Hazardous | Not on P/U lists.[8] Does not meet D001, D002, or D003 characteristics.[7] Toxicity (D004-D043) is undetermined. Action: Manage as hazardous chemical waste to ensure compliance. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of generation to final disposal. This workflow is designed as a self-validating system to ensure safety and compliance at each stage.
Step 1: Immediate Segregation and Containerization
Proper segregation is the cornerstone of safe laboratory waste management.[10] It prevents accidental and dangerous chemical reactions.
-
Action: Immediately upon being designated as waste, this compound must be placed in a dedicated, properly labeled hazardous waste container.
-
Causality: this compound, as an amine, is incompatible with strong oxidizing agents and strong acids. Co-mingling this waste could lead to vigorous, exothermic reactions.
-
Container Requirements: Use a container that is compatible with the chemical (a high-density polyethylene - HDPE - jug is standard), in good condition, and has a secure, leak-proof screw-top cap.[6]
Step 2: Accurate Waste Labeling
OSHA's Hazard Communication Standard and EPA regulations mandate that all waste containers are clearly and accurately labeled.[11]
-
Action: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound" (and any other components if it's a mixture)
-
The specific hazard characteristics (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and associated dangers, which is critical for emergency responders and waste disposal technicians. The accumulation date is a strict regulatory requirement for tracking storage time limits.
Step 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation.
-
Action: Store the labeled waste container in your lab's designated SAA. This area should be under the control of the laboratory personnel.
-
Best Practices: The SAA should be away from drains and high-traffic areas. It is highly recommended to use secondary containment (such as a plastic tub) to capture any potential leaks from the primary container.[10] Keep the waste container closed at all times except when adding waste.
Step 4: Arranging for Disposal
Laboratory personnel are not authorized to dispose of hazardous chemicals directly.
-
Action: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.
-
Causality: EH&S professionals are trained to handle, transport, and consolidate waste according to federal, state, and local regulations. They work with licensed hazardous waste disposal companies that use approved methods, such as high-temperature incineration, to destroy the chemical waste safely.[12] A licensed chemical destruction plant or controlled incineration with flue gas scrubbing are appropriate final disposal methods.[12] Never discharge this compound waste to a sewer system.[12]
Caption: this compound Waste Disposal Workflow
Part 3: Scientific Insights - Chemical Degradation via Hydrolysis
For the intellectually curious researcher, understanding potential degradation pathways provides deeper insight into chemical handling. This compound is an amino ester, a functional group known to be susceptible to hydrolysis—a reaction with water that cleaves the ester bond. This is the same primary metabolic pathway for the parent compound, procaine.
The hydrolysis of this compound would yield 4-amino-2-hydroxybenzoic acid and 2-(diethylamino)ethanol.
Mechanistic Consideration: This reaction can be accelerated by either acidic or basic conditions. While this presents a theoretical avenue for pre-treatment to render the parent compound biologically inactive, it is not recommended as a standard disposal practice in a research setting for several critical reasons:
-
Incomplete Reactions: Ensuring the reaction goes to completion requires analytical validation, which is often impractical for waste streams.
-
Hazardous Byproducts: The degradation products themselves must be evaluated for their own hazards and disposed of properly.
-
Regulatory Complexity: "Treating" hazardous waste without a permit is a regulated activity. Simple neutralization of a corrosive waste is generally permissible, but more complex chemical degradation is not.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, scientific integrity, and environmental stewardship.
References
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link].
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
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DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]
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U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling. Retrieved from [Link]
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Emory University. (2021). Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). Retrieved from [Link]
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Drugs.com. (2023, September 24). Controlled Substances & CSA Schedule Lists. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2021, May 24). RCRA P Waste - List Details. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (2010). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]
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Alabama Department of Public Health. (2024, January 16). Controlled Substances List. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Office of the Law Revision Counsel, United States Code. (n.d.). 21 USC 812: Schedules of controlled substances. Retrieved from [Link]
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University of British Columbia. (2000, September). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
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The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical or esterase hydrolysis of procaine (A) to p-aminobenzoic acid (B) and N,N-diethyl-2-aminoethanol (C). Retrieved from [Link]
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Navigating the Safe Handling of Hydroxyprocaine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The effective and safe use of Hydroxyprocaine in a research and drug development setting is contingent upon a robust understanding of its properties and the implementation of stringent safety protocols. This guide serves as an essential directive for laboratory personnel, providing detailed procedural guidance on the selection and use of Personal Protective Equipment (PPE), as well as operational plans for handling and disposal. As Senior Application Scientists, our goal is to empower your research with the highest standards of safety and scientific integrity.
Understanding the Hazard: A Proactive Stance on Safety
This compound, also known by synonyms such as Oxyprocaine and Metathis compound, is a local anesthetic agent.[1][2][3][4] While specific hazard classification data may be limited, its structural similarity to other "-caine" anesthetics necessitates a cautious approach.[5][6][7][8] The primary risks associated with handling compounds of this nature include skin and eye irritation, potential for sensitization, and systemic effects if absorbed.[6][9] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a written Chemical Hygiene Plan (CHP) is mandatory for all laboratories handling hazardous chemicals.[10][11][12][13] This plan must detail specific procedures for the safe use of chemicals, including the selection and use of appropriate PPE.[12][14]
Core Personal Protective Equipment (PPE) for this compound
The selection of PPE is dictated by a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
| Form | Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Solid (Powder) | Weighing, aliquoting, compounding | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Lab coat or gown | NIOSH-approved respirator (N95 or higher) if not handled in a containment system |
| Solution | Preparation, transfer, administration | Tightly fitting safety goggles with side-shields or face shield | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Lab coat or gown | Recommended if potential for aerosolization exists |
Rationale for PPE Selection
-
Eye and Face Protection: Tightly fitting safety goggles are essential to protect against accidental splashes of solutions or contact with airborne powder.[5][15] A face shield should be used in conjunction with goggles when there is a higher risk of splashes.
-
Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure. Nitrile or neoprene gloves are recommended over latex due to their superior resistance to a broader range of chemicals.[16] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Body Protection: A lab coat or gown protects the skin and personal clothing from contamination. In procedures with a higher risk of significant spills, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator is required to prevent inhalation of airborne particles.[5][15] For solutions, respiratory protection is advised if there is a potential for aerosol generation, such as during vortexing or sonicating.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage.
Workflow for Safe Handling
Caption: Waste segregation and disposal pathway for this compound.
All waste generated from the handling of this compound must be considered hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE, absorbent paper, and empty vials should be collected in a clearly labeled hazardous waste container. [17]* Liquid Waste: Unused solutions and rinsates should be collected in a designated, sealed, and labeled hazardous waste container. Never dispose of pharmaceutical waste down the drain. [18][19][20]* Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container. [21] All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. [17]
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. [9]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [9]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [9]* Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure a safe working environment while advancing their critical work with this compound.
References
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- REVISED: The Use of Personal Protective Equipment by Anesthesia Professionals during the COVID-19 Pandemic (June 3, 2020) - American Society of Anesthesiologists (ASA). (2020-06-03). (URL: )
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
